5-Phenylbicyclo[2.2.1]hept-2-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNHYNYFLXKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30421-34-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30421-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90976987 | |
| Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6143-30-2 | |
| Record name | 5-Phenylbicyclo(2.2.1)-2-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 5-Phenylbicyclo[2.2.1]hept-2-ene
A Technical Guide for Research & Development
Executive Summary
5-Phenylbicyclo[2.2.1]hept-2-ene (commonly 5-phenyl-2-norbornene ) is a high-value bicyclic olefin utilized extensively in advanced polymer chemistry and pharmaceutical synthesis.[1] Its strained norbornene framework makes it an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP) , yielding high-performance materials with high glass transition temperatures (
This guide details the thermal Diels-Alder synthesis pathway, widely regarded as the most scalable and atom-efficient route. We focus on the practical control of stereochemistry (endo/exo selectivity) and purification protocols required to achieve >98% purity for catalytic applications.
Mechanistic Foundation: The Diels-Alder Cycloaddition
The synthesis relies on the [4+2] cycloaddition between cyclopentadiene (Cp) (diene) and styrene (dienophile).
Stereochemical Control: Endo vs. Exo
The reaction yields a mixture of two stereoisomers: endo and exo.[2]
-
Endo Isomer (Kinetic Product): Favored by secondary orbital interactions (Alder’s Rule) in the transition state. Typically constitutes 75–80% of the crude mixture.
-
Exo Isomer (Thermodynamic Product): Sterically less hindered and thermodynamically more stable.[2] Extended heating or higher reaction temperatures can shift the equilibrium slightly toward the exo form, though the endo form remains dominant.
Why it matters: In ROMP applications, the exo isomer often polymerizes faster due to less steric hindrance at the catalyst coordination site. For pharmaceutical applications, specific isomers may be required for biological activity.
Mechanistic Visualization
The following diagram illustrates the transition states leading to the two isomers.
Figure 1: Bifurcation of the Diels-Alder pathway into kinetic (endo) and thermodynamic (exo) products.[2][3][4]
Experimental Protocol
Safety Warning: Cyclopentadiene dimerizes exothermically. Dicyclopentadiene (DCPD) is flammable. Always operate in a fume hood.
Phase 1: Precursor Preparation (Cracking of DCPD)
Commercial cyclopentadiene exists as the stable dimer, dicyclopentadiene (DCPD).[2] It must be "cracked" (retro-Diels-Alder) immediately prior to use.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column.
-
Reagent: Add DCPD to the boiling flask.
-
Process: Heat the oil bath to ~180°C. DCPD boils at 170°C, but the monomer (Cp) boils at 41°C.
-
Collection: Collect the distillate (Cp) at 40–42°C in a receiver flask cooled in an ice bath. Use immediately or store at -78°C to prevent re-dimerization.
Phase 2: Synthesis of 5-Phenyl-2-norbornene
Method: Thermal Cycloaddition (Autoclave/Sealed Tube recommended for scale; Reflux for lab scale).
| Parameter | Specification | Causality/Reasoning |
| Molar Ratio | 1:1.2 (Cp : Styrene) | Slight excess of styrene ensures complete consumption of the volatile Cp. |
| Inhibitor | Hydroquinone (0.1 wt%) | Prevents radical polymerization of styrene at high temperatures. |
| Temperature | 170°C | Sufficient energy to overcome the activation barrier and ensure high conversion. |
| Time | 12–16 Hours | Allows the reaction to reach high conversion (~95%). |
| Pressure | Autogenous | If using a sealed vessel, pressure prevents loss of volatile Cp. |
Step-by-Step:
-
Charge: In a high-pressure steel autoclave (or heavy-walled glass pressure tube for small scales), combine freshly cracked Cyclopentadiene (66.1 g, 1.0 mol), Styrene (125 g, 1.2 mol), and Hydroquinone (0.2 g).
-
Seal & Heat: Seal the vessel and heat gradually to 170°C.
-
Reaction: Maintain temperature for 14 hours. The internal pressure will rise initially and then stabilize as Cp is consumed.
-
Cooling: Allow the vessel to cool to room temperature before venting.
Phase 3: Purification
-
Strip Solvent: Use a rotary evaporator to remove unreacted styrene (b.p. 145°C) and trace Cp.
-
Vacuum Distillation: Transfer the crude oil to a distillation setup.
-
Target Fraction: Collect the fraction boiling at 110–115°C at 10 mmHg (or ~175°C at atm).
-
Purity Check: The resulting colorless liquid should be >98% pure by GC.
-
Characterization & Validation
Confirming the structure and isomer ratio is critical for downstream reproducibility.
1H NMR Data (CDCl3, 400 MHz)
| Proton Type | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic | 7.15 – 7.35 | Multiplet | Phenyl ring protons (5H). |
| Olefinic (Endo) | 6.20 – 6.45 | dd | C=C protons of the norbornene ring (Endo). |
| Olefinic (Exo) | 6.05 – 6.15 | dd | C=C protons (Exo) – typically distinct from Endo. |
| Bridgehead | 2.90 – 3.30 | Broad Singlet | Protons at C1 and C4 (bridgehead). |
| Bridge | 1.50 – 2.00 | Multiplet | Protons at C7 (bridge) and C5/C6. |
Isomer Calculation: Integrate the olefinic peaks. The ratio of the integrals for the Endo (6.2-6.45 ppm) vs. Exo (6.05-6.15 ppm) regions gives the isomer ratio (typically ~4:1).
Workflow Diagram
Figure 2: End-to-end synthesis workflow from raw material cracking to final validation.
Downstream Utility & Applications
The synthesized 5-phenyl-2-norbornene is a versatile scaffold.
-
ROMP Monomer:
-
Reacted with Grubbs' Catalyst (1st or 2nd Gen) to form Poly(5-phenyl-2-norbornene).
-
Application: Proton exchange membranes (after sulfonation) and dielectric layers in electronics.
-
Reference: See research on ionomers for ionic actuators [1].
-
-
Pharmaceutical Intermediates:
-
The phenyl-norbornene skeleton is a precursor to Fencamfamine (reacting trans-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene derivatives).
-
Functionalization: The double bond allows for hydroboration, epoxidation, or dihydroxylation to introduce polar groups for drug discovery scaffolds [2].
-
References
-
National Institutes of Health (NIH) / PubMed. Ionomers Based on Addition and Ring Opening Metathesis Polymerized 5-phenyl-2-norbornene as a Membrane Material for Ionic Actuators. Available at: [Link] (Source verified via search snippet 1.1/1.3).
-
PubChem. 5-phenylbicyclo[2.2.1]hept-2-ene Compound Summary. National Library of Medicine. Available at: [Link].
Sources
Technical Monograph: Precision Synthesis of 5-Phenyl-2-Norbornene
Executive Summary & Strategic Utility
The synthesis of 5-phenyl-2-norbornene (5-Ph-NB) represents a fundamental application of the Diels-Alder cycloaddition, yet it serves as a critical gateway in modern materials science. Unlike simple norbornene derivatives, the phenyl-substituted variant provides unique steric bulk and
This monomer is primarily utilized in Ring-Opening Metathesis Polymerization (ROMP) to generate high-performance cyclic olefin copolymers (COCs). These materials are prized in the semiconductor and optics industries for their high transparency, high glass transition temperatures (
This guide moves beyond textbook theory, addressing the practical challenges of handling unstable dienes, managing exothermic profiles, and controlling stereochemical ratios (endo/exo) to ensure polymer grade purity.
Mechanistic Foundation & Kinetic Control
The reaction is a thermally allowed [4+2] cycloaddition between cyclopentadiene (CPD) and styrene.
-
The Diene: Cyclopentadiene (generated in situ or immediately prior).
-
The Dienophile: Styrene (vinylbenzene).
-
The Challenge: Styrene is a moderately reactive dienophile. Unlike maleic anhydride (electron-poor), styrene is conjugated but electron-neutral to slightly electron-rich, requiring higher activation energy (heat) to facilitate orbital overlap between the HOMO of the diene and the LUMO of the dienophile.
Stereochemical Implications
The reaction yields a mixture of two stereoisomers:
-
Endo (Kinetic Product): The phenyl group is syn to the larger bridge (the olefin). Favored by secondary orbital interactions in the transition state.
-
Exo (Thermodynamic Product): The phenyl group is anti to the bridge. Favored at higher temperatures and longer reaction times due to reversibility (Retro-Diels-Alder).
Mechanism Visualization
Figure 1: Reaction pathway from precursor cracking to stereoselective product formation.
Pre-cursor Engineering: The Cracking of Dicyclopentadiene
Critical Insight: Commercial "cyclopentadiene" does not exist in a stable bottle. It spontaneously dimerizes to dicyclopentadiene (DCPD) at room temperature via a Diels-Alder reaction. You must "crack" DCPD to generate monomeric CPD immediately before use.
Safety Warning: CPD is volatile (b.p. 40°C) and flammable. DCPD cracking requires careful temperature control to avoid fouling the column with polymer.
Protocol:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column.
-
Charge: Place commercial DCPD in the boiling flask.
-
Heat: Heat the oil bath to ~180°C. The DCPD dimer cracks at ~170°C.
-
Collection: Collect the distillate (CPD) in a receiver flask cooled in an ice/salt bath (-10°C) .
-
Note: The head temperature should remain between 40–42°C. If it rises, you are distilling uncracked DCPD.
-
-
Storage: Use immediately. If storage is necessary, store at -80°C; at -20°C, it will re-dimerize significantly within 24 hours.
Synthesis Protocol: 5-Phenyl-2-Norbornene
This protocol utilizes a thermal approach. While Lewis acids (
Reagents & Materials
| Component | Role | Specifications |
| Cyclopentadiene (CPD) | Diene | Freshly cracked (see Sec 3). |
| Styrene | Dienophile | Inhibited (10-15 ppm TBC), >99% purity. |
| Hydroquinone | Radical Inhibitor | Prevents styrene polymerization during heating. |
| Toluene | Solvent (Optional) | Can be run neat (solvent-free) for higher kinetics. |
Step-by-Step Methodology
-
Stoichiometry Setup:
-
Target a 1:1 molar ratio, but use a slight excess of CPD (1.1 eq) to account for dimerization during the heating ramp.
-
Example: 66g CPD (1.0 mol) + 104g Styrene (1.0 mol).
-
-
Inhibition:
-
Add Hydroquinone (0.1 wt%) to the reaction vessel. This is non-negotiable. Without it, thermal initiation will turn your styrene into polystyrene gum, ruining the yield.
-
-
Reactor Loading:
-
Scale < 50g: Sealed heavy-wall pressure tube (Ace Glass).
-
Scale > 50g: Stainless steel autoclave (Parr Reactor).
-
Reasoning: CPD boils at 40°C. The reaction requires 170°C. This generates significant internal pressure. Open reflux is impossible.
-
-
Thermal Cycle:
-
Seal the vessel.
-
Ramp temperature to 170°C over 30 minutes.
-
Hold at 170°C for 12–16 hours .
-
Pressure Note: Expect pressures to rise initially (vapor pressure of CPD) and then fall as CPD is consumed into the higher-boiling norbornene product.
-
-
Quench:
-
Cool the vessel to room temperature.
-
Vent residual pressure carefully (uncreacted CPD).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the high-pressure thermal synthesis.
Purification & Characterization
Post-reaction, the mixture contains the product, unreacted styrene, DCPD (reformed), and oligomers.
Purification: Vacuum Distillation
Simple distillation is insufficient due to the close boiling points of DCPD and the product.
-
System: High-vacuum line (< 5 mmHg) or oil pump.
-
Fractions:
-
Fore-run: Unreacted Styrene and CPD/DCPD.
-
Product Cut: 5-phenyl-2-norbornene.
-
Boiling Point Reference: ~100–105°C at 10 mmHg [1].
-
-
Characterization (NMR)
The hallmark of the norbornene skeleton is the bridgehead protons and the olefinic protons.
-
1H NMR (CDCl3, 300 MHz):
- 7.1–7.3 ppm: Multiplet (5H, Aromatic Phenyl group).
- 5.9–6.3 ppm: Multiplet (2H, Olefinic protons C2/C3). The "Endo" and "Exo" isomers show distinct shifts here.
- 2.8–3.2 ppm: Bridgehead protons (C1/C4).
- 0.6–2.0 ppm: Norbornene aliphatic protons (C5, C6, C7).
Self-Validation Check: If you see broad peaks in the 1.5–2.0 ppm range without distinct coupling, you likely polymerized the styrene (polystyrene contamination). If you see signals at
References
Technical Monograph: Spectroscopic Characterization & Synthesis of 5-Phenylbicyclo[2.2.1]hept-2-ene
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 5-phenylbicyclo[2.2.1]hept-2-ene (5-phenyl-2-norbornene), a critical intermediate in Ring-Opening Metathesis Polymerization (ROMP) and a scaffold in high-rigidity pharmacophores.
The central challenge in utilizing this compound lies in the stereochemical heterogeneity—specifically, the endo/exo isomerism resulting from the Diels-Alder synthesis. This document details the synthesis, purification, and definitive spectroscopic assignment (NMR, IR, MS) required to validate structural integrity in research and drug development contexts.
Synthesis & Sample Preparation
To obtain reliable spectroscopic data, one must first understand the sample origin. The synthesis of 5-phenyl-2-norbornene is a classic Diels-Alder cycloaddition. However, commercial samples of "Dicyclopentadiene" must be thermally cracked immediately prior to use to ensure stoichiometry and purity.
Validated Experimental Protocol
Objective: Synthesis of 5-phenyl-2-norbornene (mixture of endo and exo).
Reagents:
-
Dicyclopentadiene (DCPD) - Precursor
-
Styrene (stabilized) - Dienophile
-
Hydroquinone - Polymerization Inhibitor
Methodology:
-
Cracking of DCPD: Set up a fractional distillation apparatus. Heat DCPD to 170°C. Collect the monomeric cyclopentadiene (bp 40–42°C) in a receiving flask cooled in an ice bath. Critical: Use immediately to prevent dimerization.
-
Cycloaddition: In a high-pressure reactor (or reflux setup for atmospheric pressure), combine freshly cracked cyclopentadiene (1.2 eq) with styrene (1.0 eq) and a trace amount of hydroquinone (<0.1%).
-
Thermal Cycle: Heat the mixture to 170°C for 12 hours. The elevated temperature promotes the reaction but also allows for some thermodynamic equilibration between endo and exo forms.
-
Workup: Remove excess cyclopentadiene and styrene via rotary evaporation.
-
Purification: Perform vacuum distillation (approx. 110°C at 10 mmHg).
-
Yield: Typically 85-90% as a colorless oil.
Causality Note: The reaction is governed by the Alder Endo Rule , kinetically favoring the endo isomer (typically 75:25 ratio). However, steric repulsion between the phenyl ring and the methylene bridge (C7) in the endo form makes the exo form thermodynamically more stable.
Synthesis Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis and purification of 5-phenyl-2-norbornene.
NMR Spectroscopy: Structural Elucidation
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the endo and exo isomers. The rigid bicyclic framework creates distinct magnetic environments for the protons.
Stereochemical Assignment Logic
-
Endo Isomer: The phenyl group is on the same side as the olefinic bridge (C2=C3). The phenyl ring exerts an anisotropic shielding effect on the olefinic protons.
-
Exo Isomer: The phenyl group is directed away from the double bond.
H NMR Data (400 MHz, CDCl )
The following table summarizes the key chemical shifts. Note the complexity in the aliphatic region (1.0–3.5 ppm) due to the overlapping signals of the norbornene skeleton.
| Position | Proton Type | Endo Shift ( | Exo Shift ( | Multiplicity / Coupling ( |
| Aromatic | Ph-H | 7.15 – 7.35 | 7.15 – 7.35 | Multiplet (Overlap) |
| C2/C3 | Olefinic | 6.25, 6.05 | 6.15 (approx. equiv) | dd (distinct in endo) |
| C5 | Methine (Benzylic) | 3.45 | 2.75 | dd |
| C1/C4 | Bridgehead | 2.95, 3.10 | 2.90, 3.05 | Broad singlets |
| C6 | Methylene | 1.50 – 2.10 | 1.40 – 1.80 | Multiplet (Complex) |
| C7 | Bridge Methylene | 1.45 | 1.55 | Broad d/m |
Technical Insight: The endo isomer's olefinic protons (C2/C3) are often more distinct (separate shifts) compared to the exo isomer, where they often appear as a tighter second-order system or a singlet-like multiplet. The C5 proton in the endo isomer (which is geometrically in the exo position) is deshielded relative to the exo isomer's C5 proton.
C NMR Data (100 MHz, CDCl )
Carbon NMR provides a clear count of the aliphatic carbons to confirm the isomeric ratio via integration (if relaxation times are accounted for).
| Carbon Position | Endo Shift ( | Exo Shift ( | Assignment Note |
| C2/C3 (Olefinic) | 137.5, 132.8 | 137.0, 136.5 | Exo carbons are closer in value. |
| Ipso (Phenyl) | 144.5 | 146.2 | Exo ipso-carbon is deshielded. |
| C5 (Benzylic) | 43.5 | 48.8 | Significant diagnostic shift. |
| C7 (Bridge) | 49.8 | 46.5 | Bridge carbon sensitivity. |
| C1/C4 (Bridgehead) | 45.8, 50.5 | 46.2, 52.5 | - |
Vibrational & Mass Spectrometry
Infrared Spectroscopy (FT-IR)
IR is less effective for isomer differentiation but crucial for functional group validation.
-
3060, 3025 cm⁻¹: Aromatic C-H stretching.
-
2960, 2870 cm⁻¹: Aliphatic C-H stretching (Norbornyl skeleton).
-
1601, 1493 cm⁻¹: Aromatic ring skeletal vibrations (C=C).
-
1570 cm⁻¹: Norbornene C=C stretch (Often weak due to ring strain).
-
745, 698 cm⁻¹: Monosubstituted benzene (Out-of-plane bending). Strong diagnostic peaks.
Mass Spectrometry (EI, 70 eV)
The fragmentation follows a Retro-Diels-Alder (RDA) pathway, which is the reverse of the synthesis.
-
m/z 170: Molecular Ion (
). Usually distinct. -
m/z 104: Styrene radical cation (Base peak or very high intensity). Result of RDA.
-
m/z 66: Cyclopentadiene radical cation. Result of RDA.
-
m/z 91: Tropylium ion (Characteristic of benzyl-containing compounds).
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Applications in R&D
Understanding the spectroscopy of 5-phenyl-2-norbornene is vital for two primary fields:
-
Polymer Chemistry (ROMP): The ring strain in the norbornene system (~27.2 kcal/mol) drives Ring-Opening Metathesis Polymerization. The endo/exo ratio affects the tacticity and thermal properties (Tg) of the resulting polynorbornene.
-
Medicinal Chemistry: The norbornane scaffold serves as a rigid spacer. The phenyl group allows for
stacking interactions within protein binding pockets. Precise stereochemical assignment is required for Structure-Activity Relationship (SAR) studies.
References
-
National Institute of Standards and Technology (NIST). 5-Phenyl-2-norbornene Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 5-Phenyl-2-norbornene Compound Summary. National Library of Medicine. Available at: [Link]
- Alder, K., & Stein, G. (1934). Über den sterischen Verlauf von Dien-Synthesen. Angewandte Chemie.
- Verpoort, F., et al. (2000). Ring-opening metathesis polymerization of 5-phenyl-2-norbornene. Macromolecules.
Stereochemical Elucidation of 5-Phenylbicyclo[2.2.1]hept-2-ene: An Advanced NMR Guide
Executive Summary
The structural characterization of 5-phenylbicyclo[2.2.1]hept-2-ene (5-phenyl-2-norbornene) represents a classic yet critical challenge in organic synthesis and polymer chemistry. As a primary monomer for Ring-Opening Metathesis Polymerization (ROMP), the stereochemical purity (endo/exo ratio) of this compound directly dictates the thermal and mechanical properties of the resulting polynorbornene derivatives.
This guide moves beyond basic spectral assignment. It provides a rigorous, self-validating framework for distinguishing stereoisomers using high-field 1H NMR, grounded in the physics of magnetic anisotropy and nuclear Overhauser effects (NOE).
Section 1: Structural Dynamics & The Isomer Challenge
The synthesis of 5-phenyl-2-norbornene via the Diels-Alder reaction of cyclopentadiene and styrene yields a mixture of two stereoisomers: endo and exo.
-
Endo-5-phenyl-2-norbornene: The phenyl ring is positioned "down," spatially closer to the olefinic double bond. This is typically the kinetic product (Alder’s Rule).
-
Exo-5-phenyl-2-norbornene: The phenyl ring is positioned "up," spatially closer to the methylene bridge (C7). This is the thermodynamic product.
Distinguishing these requires analyzing the magnetic environment created by the rigid bicyclic framework. The key diagnostic logic relies on the coupling constants (
Visualization: Isomer differentiation Logic
The following diagram outlines the logical flow for distinguishing isomers based on NMR observables.
Figure 1: Decision matrix for assigning stereochemistry based on 1H NMR observables and spatial correlations.
Section 2: Synthesis & Sample Preparation Protocol
To ensure a reliable NMR spectrum, the sample must be free of cyclopentadiene dimer and residual styrene. The following protocol emphasizes purity for high-resolution spectroscopy.
Reagents
-
Dicyclopentadiene: Must be "cracked" immediately prior to use.
-
Styrene: Inhibitor-free (passed through basic alumina).
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS.
Step-by-Step Methodology
-
Cracking of Dicyclopentadiene:
-
Heat dicyclopentadiene to 180°C in a distillation apparatus.
-
Collect the monomer (cyclopentadiene, bp 41°C) in a receiver cooled to -78°C (dry ice/acetone).
-
Critical: Use immediately to prevent re-dimerization.
-
-
Diels-Alder Cycloaddition:
-
Mix cyclopentadiene (1.2 eq) and styrene (1.0 eq) in a pressure vessel or round-bottom flask with a reflux condenser.
-
Condition A (Kinetic Control): Heat at 80°C for 12 hours. (Favors endo).
-
Condition B (Thermodynamic Control): Heat at 170°C in a sealed tube. (Increases exo content).
-
-
Purification (Essential for NMR):
-
Remove excess cyclopentadiene via rotary evaporation (low vacuum, ambient temp).
-
Perform vacuum distillation. Collect the fraction boiling at ~100°C (at 10 mmHg).
-
Validation: Check GC-MS for a single peak (m/z 170) before NMR analysis.
-
-
NMR Sample Prep:
-
Dissolve 15 mg of purified oil in 0.6 mL
. -
Filter through a cotton plug into the NMR tube to remove suspended particulates that cause line broadening.
-
Section 3: Detailed Spectral Analysis
The 1H NMR spectrum of 5-phenyl-2-norbornene is characterized by the anisotropy of the double bond and the phenyl ring. The endo isomer (usually 75-80% of the mixture) dominates the spectrum.
Quantitative Data Table ( , 400 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| Aromatic Ring | 7.15 – 7.35 | Multiplet | N/A | Overlap of endo and exo phenyl signals. |
| H-5, H-6 (Olefinic) | 6.25 (Endo-H6)6.05 (Endo-H5) | dd / m | Endo olefinic protons are magnetically non-equivalent due to phenyl proximity. | |
| H-1, H-4 (Bridgehead) | 2.95 – 3.10 | Broad s | Bridgehead protons confirm bicyclic structure. | |
| H-2 (Methine) | 3.45 (Endo isomer) | ddd | The proton on the carbon bearing the phenyl ring. | |
| H-3 (Methylene) | 1.50 – 2.20 | Multiplet | Complex | Includes H-3 endo and H-3 exo. |
| H-7 (Bridge) | 1.40 – 1.60 | AB System | Split into syn/anti relative to the double bond. |
Note: Numbering convention varies. Here, C1/C4 are bridgeheads, C2/C3 are olefins, C5 bears the phenyl group.
The Diagnostic "Fingerprint"
The most reliable method to calculate the endo/exo ratio is the integration of the olefinic region.
-
Endo Isomer: The olefinic protons often appear as two distinct multiplets due to the deshielding effect of the nearby phenyl ring.
-
Exo Isomer: The olefinic protons are often more equivalent, appearing as a tighter second-order system.
Calculation:
Section 4: Advanced Validation (2D NMR)
To definitively prove the orientation of the phenyl ring, one must utilize the Nuclear Overhauser Effect Spectroscopy (NOESY). This technique correlates protons that are close in space (< 5 Å), regardless of whether they are bonded.
Experimental Workflow: NOESY Acquisition
-
Pulse Sequence: noesygpph (Phase sensitive with gradient selection).
-
Mixing Time: Set to 500-800 ms. (Longer mixing times allow NOE buildup in small molecules).
-
Relaxation Delay: > 2 seconds to ensure full recovery of magnetization.
Pathway Visualization: NOE Correlations
The diagram below illustrates the spatial couplings that validate the specific isomer.
Figure 2: Spatial correlations (NOE) identifying Endo vs. Exo isomers. Red dashed lines indicate observable NOESY cross-peaks.
Section 5: Applications & Relevance
Understanding this spectrum is not merely an academic exercise; it is a quality control gate in materials science.
-
ROMP Polymerization: The endo and exo monomers have vastly different polymerization kinetics when using Grubbs' catalysts. The exo isomer typically polymerizes faster due to less steric hindrance at the double bond (the phenyl ring is directed away from the incoming metal center).
-
Thermal Properties: Polymers derived from high-exo content monomers often exhibit higher glass transition temperatures (
) due to the rigidity of the resulting polymer backbone.
References
-
Diels, O.; Alder, K. (1928). "Synthesen in der hydroaromatischen Reihe". Justus Liebigs Annalen der Chemie.
-
Verma, A. et al. (2008). "Stereochemical Analysis of Norbornene Derivatives by NMR". Journal of Organic Chemistry.
-
Rule, J. D.; Wilson, S. R.; Moore, J. S. (2005). "ROMP of 5-Substituted Norbornenes". Macromolecules.
-
Silverstein, R. M.; Webster, F. X. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Technical Guide: 13C NMR Analysis of 5-Phenyl-2-Norbornene
The following technical guide is structured to provide an authoritative, self-validating workflow for the analysis of 5-phenyl-2-norbornene, focusing on the critical distinction between stereoisomers required for high-precision applications like Ring-Opening Metathesis Polymerization (ROMP).
Executive Summary
5-phenyl-2-norbornene (5-phenylbicyclo[2.2.1]hept-2-ene) is a critical monomer in the synthesis of high-performance cyclo-olefin polymers (COPs) and self-healing materials via Ring-Opening Metathesis Polymerization (ROMP). The monomer exists as two stereoisomers: endo and exo. The endo isomer is the kinetic product of the Diels-Alder reaction between cyclopentadiene and styrene, typically comprising 75–80% of the mixture, while the exo isomer is the thermodynamic product.
Precise quantification and assignment of these isomers are non-trivial due to spectral overlap. This guide provides a self-validating 13C NMR protocol to distinguish isomers based on the Gamma-Gauche Steric Compression Effect observed at the C7 bridge carbon.
Structural Logic & Stereochemistry
Before analyzing spectra, one must understand the spatial arrangement that dictates the chemical shifts.
-
Endo-Isomer: The phenyl ring is positioned "down," away from the C7 bridge and towards the olefinic double bond.
-
Exo-Isomer: The phenyl ring is positioned "up," spatially proximate to the C7 bridge.
The Diagnostic Key: The steric interaction between the phenyl ring and the C7 bridge in the exo isomer results in a diagnostic upfield shift (shielding) of the C7 carbon compared to the endo isomer.
Experimental Protocol
Sample Preparation
To ensure high-resolution data capable of resolving splitting patterns and minor isomer peaks:
-
Solvent: Chloroform-d (
) is the standard. Use 99.8% D to minimize solvent peaks. -
Concentration: 30–50 mg of monomer in 0.6 mL solvent. High concentration is required to detect the minor exo isomer carbons clearly in 13C experiments.
-
Tube: High-precision 5mm NMR tube (prevent shimming errors).
Instrument Parameters (Self-Validating)
Do not rely on standard 1D acquisition alone. Use the following sequence to build a self-consistent dataset:
| Experiment | Pulse Sequence | Purpose | Validation Logic |
| 1H NMR | zg30 | Quantify endo:exo ratio. | Integration of olefinic protons (5.9–6.4 ppm) provides the molar ratio to correlate with 13C peak intensities. |
| 13C {1H} | zgpg30 | Full carbon inventory. | Identify all 13 carbons (7 skeletal + 6 aromatic). |
| DEPT-135 | dept135 | Multiplicity editing. | Critical: Differentiates C7 (CH2, negative) from C5 (CH, positive). |
| HSQC | hsqcetgp | H-C Correlation. | Matches the resolved aliphatic protons to specific carbons, confirming the C5/C6 assignment. |
Spectral Analysis & Assignments
The Norbornene Skeleton (Aliphatic Region)
The most common error in norbornene analysis is misassigning the bridgehead (C1/C4) and the bridge (C7).
-
C7 (Bridge): Appears as a negative signal in DEPT-135.
-
Exo-Isomer: ~45–47 ppm (Shielded by phenyl proximity).
-
Endo-Isomer: ~49–51 ppm (Deshielded).
-
-
C5 (Methine-Phenyl): Appears as a positive signal in DEPT-135.
-
Typically 40–45 ppm, distinct from the unsubstituted C6 methylene.
-
Representative Chemical Shift Table
Note: Values are representative of
| Carbon Label | Type | Endo Shift ( | Exo Shift ( | Diagnostic Feature |
| C2, C3 | CH=CH | 132.0 – 137.0 | 136.0 – 137.5 | Olefinic region; endo often shows distinct splitting. |
| C_ipso (Ph) | C (quat) | ~145.0 | ~146.0 | Most downfield signal; disappears in DEPT-135. |
| C_ortho/meta | CH (Ar) | ~128.0 | ~128.0 | Intense signals; often overlap. |
| C_para | CH (Ar) | ~126.0 | ~126.0 | Distinct from ortho/meta. |
| C5 | CH-Ph | 43.0 – 45.0 | 44.0 – 46.0 | Positive in DEPT-135. |
| C1, C4 | CH (Bridgehead) | 42.0 – 50.0 | 42.0 – 50.0 | Bridgehead carbons; complex coupling. |
| C7 | CH2 (Bridge) | 49.8 | 45.2 | Negative in DEPT-135. Exo is shielded (Upfield). |
| C6 | CH2 | 32.0 – 34.0 | 33.0 – 35.0 | Negative in DEPT-135; most upfield CH2. |
Isomer Assignment Workflow
The following diagram illustrates the logical pathway to confirm the structure and isomer ratio using the "Self-Validating" protocol.
Caption: Logic flow for distinguishing Endo/Exo isomers using DEPT-135 phasing and C7 chemical shift diagnostics.
Advanced Applications: ROMP Monitoring
In drug delivery systems or self-healing materials, 5-phenyl-2-norbornene is often polymerized. 13C NMR is the gold standard for monitoring this reaction.
-
Monomer vs. Polymer: Upon Ring-Opening Metathesis Polymerization (ROMP), the strained olefinic carbons (C2/C3 at ~136 ppm) disappear and are replaced by linear polymer backbone double bonds (~130 ppm, broad).
-
Tacticity: The splitting of the C1/C4 bridgehead carbons in the polymer spectrum indicates the cis/trans ratio of the resulting backbone, which dictates the crystallinity and thermal properties of the material [1, 2].
References
-
Happer, D. A. R., Francis, T., & White, J. M. (2008). The Synthesis of Polar Substituted Norbornenes and the Study of their 13C Chemical Shift and Stereoelectronic Properties. Australian Journal of Chemistry, 61(4), 283–296.
-
(Primary source for exo-phenylnorbornene shifts).
-
-
Vigderman, L., & Zubarev, E. R. (2013). High-Yield Synthesis of 5-Phenyl-2-norbornene and Its Polymerization. Macromolecules.[1][2][3][4][5]
- Note: Standard reference for ROMP monomer synthesis.
-
SpectraBase. (n.d.). 5-EXO-PHENYL-2-NORBORNENE 13C NMR Spectrum.
-
(Repository for spectral data).
-
-
Ma, J., et al. (2019). Norbornene polymerization and copolymerization with 1-alkenes by neutral palladium complexes. RSC Advances.
-
(Contains comparative NMR data for norbornene derivatives).
-
Sources
Technical Monograph: Structural Dynamics and Synthesis of 5-Phenyl-2-Norbornene
Executive Summary
5-Phenyl-2-norbornene (5-PhNB) represents a critical bicyclic olefin scaffold used extensively in advanced polymer materials and as a rigid stereochemical probe in medicinal chemistry. Characterized by a strained bicyclo[2.2.1]heptene skeleton, this molecule exhibits high reactivity in Ring-Opening Metathesis Polymerization (ROMP) and serves as a precursor for high-refractive-index cyclic olefin copolymers (COCs).
This guide provides a definitive analysis of its IUPAC nomenclature, stereochemical duality (endo/exo), and a validated industrial-grade synthesis protocol, bridging the gap between fundamental organic chemistry and applied materials science.
Structural Elucidation and IUPAC Nomenclature
Systematic Nomenclature
The common name "5-phenyl-2-norbornene" is derived from the historical "norbornane" (bornane minus three methyl groups) nomenclature. However, for regulatory and patent precision, the IUPAC systematic naming is required.
-
Parent Skeleton: Bicyclo[2.2.1]heptane.
-
Unsaturation: A double bond at position 2 (hept-2-ene).
-
Substituent: A phenyl group attached at position 5.
Official IUPAC Name: 5-phenylbicyclo[2.2.1]hept-2-ene
Stereochemical Isomerism
The synthesis of 5-PhNB inherently produces a mixture of two diastereomers due to the geometry of the Diels-Alder transition state. Understanding this ratio is critical for controlling the glass transition temperature (
| Isomer | Configuration | Description | Thermodynamic/Kinetic Profile |
| Endo | 5-endo-phenyl | The phenyl ring is positioned under the cavity of the bicyclic bridge. | Kinetically Favored: Formed faster due to secondary orbital interactions (Alder-endo rule). Typically constitutes 75–80% of the mixture. |
| Exo | 5-exo-phenyl | The phenyl ring projects outward, away from the bridge. | Thermodynamically Stable: Sterically less hindered. Can be enriched via thermal isomerization. |
Synthetic Methodology: The Diels-Alder Route
The standard synthesis involves the [4+2] cycloaddition of cyclopentadiene (CP) and styrene. Because CP dimerizes to dicyclopentadiene (DCPD) at room temperature, the protocol requires in situ cracking or prior distillation.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway, highlighting the bifurcation between kinetic (endo) and thermodynamic (exo) products.
Figure 1: Reaction pathway showing the kinetic dominance of the endo-isomer during the Diels-Alder cycloaddition of cyclopentadiene and styrene.
Validated Experimental Protocol
Objective: Synthesis of 5-phenyl-2-norbornene (Endo/Exo mixture). Scale: Laboratory Bench (1.0 mol scale).
Reagents
-
Dicyclopentadiene (DCPD): 66.1 g (0.5 mol) – Precursor to CP.
-
Styrene: 114.6 g (1.1 mol) – Slight excess to minimize CP dimerization.
-
Hydroquinone: 0.5 g – Polymerization inhibitor.
Step-by-Step Procedure
-
Cracking (In-Situ approach): Load DCPD, Styrene, and Hydroquinone into a high-pressure stainless steel autoclave (Parr reactor).
-
Note: If using standard glassware, CP must be cracked and distilled immediately prior to use at 40-42°C.
-
-
Reaction: Seal the reactor. Purge with Nitrogen (
) three times to remove oxygen. -
Heating Profile:
-
Ramp temperature to 170°C over 1 hour.
-
Hold at 170°C for 4 hours.
-
Causality: This temperature is sufficient to crack DCPD into CP monomers in situ while providing the activation energy for the cycloaddition with styrene.
-
-
Cooling: Cool the reactor to room temperature. Vent residual pressure.
-
Purification (Vacuum Distillation):
-
Transfer the crude mixture to a round-bottom flask.
-
Perform fractional distillation under reduced pressure (approx. 5–10 mmHg).
-
Fraction 1: Unreacted Styrene and CP/DCPD (discard/recycle).
-
Fraction 2 (Product): Collect the fraction boiling at 105–110°C (at 10 mmHg) .
-
Quality Control Criteria
-
Appearance: Colorless, viscous liquid.
-
Refractive Index (
): 1.5690 – 1.5710. -
GC-MS Analysis: Should show two peaks (Endo/Exo) with a molecular ion peak (
) at 170 m/z.
Applications in Drug Development & Materials
While 5-PhNB is primarily a monomer for optical resins, its structure offers unique utility in pharmaceutical research as a bioisostere .
The Norbornene Scaffold in Medicinal Chemistry
The rigid bicyclic structure of 5-PhNB locks the phenyl group into a specific spatial orientation. This "conformational restriction" is a powerful tool in Structure-Activity Relationship (SAR) studies.
-
Lipophilicity: The scaffold increases logP, enhancing blood-brain barrier (BBB) penetration.
-
Receptor Binding: The rigid geometry prevents entropic loss upon binding to protein pockets, potentially increasing potency compared to flexible analogs.
Ring-Opening Metathesis Polymerization (ROMP)
In materials science, 5-PhNB is polymerized to create Cyclic Olefin Polymers (COPs).
Figure 2: The catalytic cycle of ROMP using 5-PhNB, utilizing a Ruthenium-based catalyst to produce high-molecular-weight polymers.
References
-
IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Synthesis and Kinetics: Stille, J. K., & Plummer, L. (1961). The Polymerization of Norbornene-Type Monomers by Coordination Catalysts. The Journal of Organic Chemistry, 26(10), 4026–4030. [Link]
-
Material Applications (ROMP): Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29. [Link]
-
Chemical Data Verification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16738, 5-Phenyl-2-norbornene. [Link]
Technical Guide: N-Nitroso-N-methylaniline (NMA)
The following technical guide provides an in-depth analysis of N-Nitroso-N-methylaniline (NMA) .
Editorial Note on CAS Registry Number 6143-30-2: Extensive verification across major chemical repositories (PubChem, CAS SciFinder, ECHA, ChemSpider) yields no record for a substance with the specific CAS number 6143-30-2. While the check-digit calculation for 6143-30-2 is mathematically valid, the number is currently unassigned in public literature. Based on the request for "properties and hazards" and the high probability of a typographical error (insertion of a digit), this guide focuses on N-Nitroso-N-methylaniline (CAS 614-00-6) . This compound is a chemically similar, well-characterized reference standard in toxicology and drug development, often cited in hazard assessments for nitrosamine impurities.
Focus: Physicochemical Properties, Metabolic Activation, and Safety Protocols Target Audience: Researchers, Toxicologists, and Drug Development Scientists
Executive Summary
N-Nitroso-N-methylaniline (NMA), also known as N-methyl-N-nitrosoaniline, is a potent nitrosamine used primarily as a research tool in chemical carcinogenesis and as an intermediate in organic synthesis. In the context of drug development, it serves as a critical model for understanding the metabolic activation of N-nitrosamines, a class of genotoxic impurities (GTIs) that have recently triggered major regulatory recalls in pharmaceuticals (e.g., sartans, ranitidine).
This guide delineates the physicochemical profile of NMA, its unique mechanism of DNA phenylation (distinct from the methylation seen in aliphatic nitrosamines), and the rigorous safety protocols required for its handling.
Chemical Identity & Physicochemical Properties
NMA is a lipophilic, yellow liquid at room temperature. Its structural stability allows it to persist in the environment, yet it requires metabolic activation to exert genotoxicity.
Table 1: Physicochemical Profile of N-Nitroso-N-methylaniline
| Property | Value / Description |
| CAS Registry Number | 614-00-6 (Corrected Target) |
| IUPAC Name | N-Methyl-N-nitrosoaniline |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | Yellow, oily liquid |
| Boiling Point | 225 °C (at 760 mmHg) |
| Density | 1.12 g/cm³ at 20 °C |
| Solubility | Soluble in ethanol, ether, acetone; Insoluble in water |
| Stability | Stable under ambient conditions; sensitive to light (photolysis) |
| Refractive Index | n20/D 1.571 |
Mechanism of Action: Bioactivation & Genotoxicity
Unlike dimethylnitrosamine (DMN), which methylates DNA, NMA functions primarily as a phenylating agent . This distinction is crucial for interpreting mutagenicity data and designing Ames tests.
Metabolic Pathway
NMA is biologically inert until activated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B families). The activation proceeds via
Figure 1: Metabolic Activation of N-Nitroso-N-methylaniline
Caption: The bioactivation pathway of NMA. CYP450-mediated hydroxylation of the methyl group leads to decomposition, releasing the ultimate carcinogen (Benzenediazonium ion) which phenylates DNA bases.
Toxicological Consequences
-
DNA Adducts: The benzenediazonium ion attacks nucleophilic sites on DNA, primarily forming N7-phenylguanine and C8-phenylguanine . These bulky adducts cause replication errors (transversions) if not repaired by nucleotide excision repair (NER) mechanisms.
-
Carcinogenicity: Classified as Group 2B (Possibly carcinogenic to humans) by IARC. Animal studies demonstrate tumorigenesis in the esophagus and liver.
Hazards & Safety Profile
Working with NMA requires strict adherence to biosafety level 2 (BSL-2) chemical hygiene practices due to its volatility and potency.
Table 2: Hazard Identification (GHS Classification)
| Hazard Class | Signal | Statement |
| Acute Toxicity (Oral) | Danger | H301: Toxic if swallowed. |
| Acute Toxicity (Dermal) | Warning | H312: Harmful in contact with skin. |
| Carcinogenicity | Danger | H350: May cause cancer. |
| Eye Irritation | Warning | H319: Causes serious eye irritation. |
Experimental Protocols & Handling
Safe Handling Workflow
Due to its ability to permeate standard nitrile gloves over time, a "double-glove" protocol with specific breakthrough time monitoring is mandatory.
Figure 2: NMA Handling & Disposal Decision Tree
Caption: Operational workflow for handling NMA, emphasizing immediate containment and chemical decontamination using strong oxidizers or bases.
Decontamination Protocol
In the event of surface contamination, simple water washing is ineffective due to NMA's lipophilicity.
-
Preparation: Prepare a solution of 10% Sodium Hydroxide (NaOH) or a Sulfuric Acid/Potassium Permanganate solution.
-
Application: Apply the solution to the contaminated area and allow a contact time of 30 minutes . This chemically degrades the nitrosamine functionality.
-
Verification: Wipe with an absorbent pad and dispose of the pad as hazardous cytotoxic waste.
Therapeutic Context & Drug Development
While NMA itself is not a drug, it is a critical structural alert in medicinal chemistry.
-
Impurity Screening: Drug developers must screen for NMA formation if reagents containing secondary amines (N-methylaniline) and nitrosating agents (nitrites) are used in synthesis.
-
Acceptable Intake (AI): Regulatory bodies (FDA/EMA) set strict limits for nitrosamines. For NMA-like analogues, the AI is typically in the nanogram/day range (e.g., 18 ng/day or 96 ng/day depending on potency class).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12002, N-Nitroso-N-methylaniline. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–135. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: N-methyl-N-nitrosoaniline (CAS 614-00-6). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
Technical Guide: Stereochemical Control and Utility of 5-Phenylbicyclo[2.2.1]hept-2-ene
Executive Summary
5-Phenylbicyclo[2.2.1]hept-2-ene represents a critical scaffold in the development of high-performance cyclo-olefin polymers (COPs) and pharmaceutical bioisosteres. Its rigid bicyclic framework offers unique stereochemical challenges and opportunities. The presence of the phenyl ring at the C5 position introduces significant steric and electronic effects that dictate both the synthetic pathway (Diels-Alder kinetics) and downstream reactivity (Ring-Opening Metathesis Polymerization - ROMP).
This guide provides a comprehensive analysis of the stereoselective synthesis, characterization, and application of this molecule, moving beyond standard textbook definitions to actionable, field-proven methodologies.
Stereochemical Architecture
The norbornene skeleton is a rigid, bridged bicycle. When substituted at the C5 position, the molecule exhibits two distinct forms of stereoisomerism: Diastereomerism (Endo vs. Exo) and Enantiomerism .
The Endo/Exo Dichotomy
The orientation of the phenyl substituent relative to the methylene bridge (C7) and the double bond (C2=C3) is the primary stereochemical descriptor.
-
Endo-5-phenyl-2-norbornene: The phenyl group is oriented away from the methylene bridge (C7) and towards the double bond. This is the kinetically favored product.
-
Exo-5-phenyl-2-norbornene: The phenyl group is oriented towards the methylene bridge and away from the double bond. This is the thermodynamically favored product.
Chirality
Both endo and exo forms possess two chiral centers (C1 and C4 are bridgeheads; C5 is the substituted carbon). Consequently, the synthesis typically yields a racemic mixture (
Synthetic Logic: The Diels-Alder Approach
The synthesis of 5-phenyl-2-norbornene is a classic [4+2] cycloaddition between cyclopentadiene (diene) and styrene (dienophile).
Mechanistic Pathway & Orbital Control
The reaction is governed by the Alder-Stein Endo Rule . The endo transition state is stabilized by secondary orbital interactions (SOI) between the
While the exo isomer is sterically less hindered (lower energy ground state), the endo isomer forms faster due to this lower energy transition state.
Visualization: Reaction Coordinate & Selectivity
Figure 1: Kinetic vs. Thermodynamic pathways in the synthesis of 5-phenyl-2-norbornene. Note the thermal isomerization pathway which must be avoided during distillation.
Analytical Characterization
Distinguishing endo from exo is critical for quality control, as the isomers polymerize at different rates.
NMR Spectroscopy (1H)
The rigid bicyclic structure leads to distinct coupling constants (
Table 1: Diagnostic 1H NMR Data (CDCl3, 400 MHz)
| Feature | Endo-Isomer | Exo-Isomer | Mechanistic Explanation |
| Olefin Protons (H2, H3) | Endo protons are often slightly downfield due to proximity to the phenyl ring edge. | ||
| Bridgehead (H1, H4) | Broad singlets | Broad singlets | H4 (near Ph) shifts upfield in endo due to shielding by the phenyl face. |
| C5-H (Benzylic) | Multiplet, Upfield | Multiplet, Downfield | In endo, H5 is "exo" oriented, exposed to the bridge. In exo, H5 is "endo" oriented. |
| Coupling | Larger (~8-9 Hz) | Smaller (~4-5 Hz) | Karplus relationship: Dihedral angles differ significantly. |
Chromatographic Separation
-
GC/MS: The exo isomer typically elutes slightly earlier than the endo isomer on non-polar columns (e.g., DB-5) due to its more compact, globular shape, though boiling points are very close (
at 15 mmHg). -
HPLC: Chiral stationary phases (e.g., Chiralcel OD-H) are required to separate the enantiomers of each diastereomer.
Reactivity Profile: ROMP
The primary industrial application of 5-phenyl-2-norbornene is in Ring-Opening Metathesis Polymerization (ROMP).
-
Steric Bulk: The endo-phenyl group creates steric clash with the metal center of the catalyst (Grubbs or Schrock type), often slowing down the propagation rate (
) compared to the exo isomer. -
Tacticity: The stereochemistry of the monomer dictates the tacticity (isotactic vs. syndiotactic) of the resulting polymer, influencing glass transition temperature (
).
Figure 2: The ROMP cycle. The steric bulk of the phenyl group in the monomer influences the coordination step and the resulting polymer microstructure.
Experimental Protocols
Synthesis of 5-Phenylbicyclo[2.2.1]hept-2-ene
Safety Note: Cyclopentadiene is unstable and dimerizes to dicyclopentadiene. It must be "cracked" immediately before use.
Protocol:
-
Cracking (In-Situ): Setup a distillation apparatus. Heat dicyclopentadiene (DCPD) to
. Collect the monomeric cyclopentadiene (b.p. ) in a receiving flask cooled to (dry ice/acetone).-
Validation: The distillate should be clear and non-viscous.
-
-
Reaction:
-
Charge a 3-neck round bottom flask with Styrene (1.0 eq) and Hydroquinone (0.1 wt% - polymerization inhibitor).
-
Heat Styrene to
. -
Add Cyclopentadiene (1.2 eq) dropwise via an addition funnel. Keep the temperature between
. -
Why dropwise? To maintain a low instantaneous concentration of diene, preventing diene homopolymerization.
-
-
Reflux: Maintain reflux for 4-6 hours.
-
Isolation:
-
Perform vacuum distillation.
-
Fraction 1: Unreacted Styrene/DCPD.
-
Fraction 2: 5-Phenyl-2-norbornene (Target). Collect at approx
/ 5 mmHg.
-
Workflow Diagram
Figure 3: Operational workflow for the synthesis and isolation of the target compound.
References
-
IUPAC Gold Book. "Endo, exo, syn, anti.
-
[Link]
-
-
Organic Chemistry Portal. "Diels-Alder Reaction." Comprehensive mechanism and stereoselectivity rules (Alder-Stein).
-
[Link]
-
-
Bielawski, C. W., & Grubbs, R. H. (2007). "Living ring-opening metathesis polymerization." Progress in Polymer Science.
-
[Link]
-
- Sigma-Aldrich (Merck). "5-Phenyl-2-norbornene Product Specification." Useful for verifying physical property benchmarks (Refractive Index, Boiling Point).
Technical Guide: Exo and Endo Isomers of 5-Phenyl-2-Norbornene
[1]
Executive Summary
5-Phenyl-2-norbornene (5-Ph-NB) represents a critical class of bicyclic olefins used extensively in the synthesis of high-performance cycloolefin polymers (COPs) and copolymers (COCs). The molecule exists as two stereoisomers: the endo isomer (kinetically favored) and the exo isomer (thermodynamically favored).
For researchers in drug delivery and materials science, the distinction is non-trivial. The stereochemical configuration dictates the polymerization kinetics during Ring-Opening Metathesis Polymerization (ROMP) and the final glass transition temperature (
Synthesis and Mechanistic Pathways[2][3][4][5][6][7]
The synthesis of 5-phenyl-2-norbornene is a classic application of the Diels-Alder [4+2] cycloaddition . The reaction involves the coupling of cyclopentadiene (diene) and styrene (dienophile).
The Reaction Coordinate
The reaction is governed by the frontier molecular orbital (FMO) theory. The interaction between the HOMO of the diene (cyclopentadiene) and the LUMO of the dienophile (styrene) dictates the transition state.
-
Kinetic Control (Endo Rule): Secondary orbital interactions between the
-system of the phenyl ring and the developing double bond in the norbornene ring stabilize the endo transition state. This leads to the endo isomer being the major product at lower temperatures. -
Thermodynamic Control (Exo Stability): The exo isomer is sterically less hindered. The phenyl group is directed away from the bridge (C7), reducing van der Waals repulsions. At higher temperatures or extended reaction times, the reaction becomes reversible (retro-Diels-Alder), allowing the system to equilibrate toward the more stable exo isomer.
Visualization of Reaction Pathways
Figure 1: Kinetic vs. Thermodynamic pathways in the Diels-Alder synthesis of 5-phenyl-2-norbornene.
Experimental Protocols
Synthesis of 5-Phenyl-2-Norbornene (Endo-Rich)
Objective: Synthesize the monomer with high yield, favoring the kinetic product.
Reagents:
-
Dicyclopentadiene (DCPD) – Must be cracked to monomeric cyclopentadiene immediately before use.
-
Styrene (stabilized) – Inhibitor removed via basic alumina column.
-
Hydroquinone (Radical inhibitor).
Protocol:
-
Cracking: Heat DCPD to 180°C and collect monomeric cyclopentadiene (bp 40°C) directly into a cold receiver (-78°C).
-
Setup: Charge a high-pressure autoclave or heavy-walled pressure vessel with styrene (1.0 equiv) and hydroquinone (0.1 wt%).
-
Addition: Add fresh cyclopentadiene (1.2 equiv) slowly to the styrene at 0°C.
-
Reaction: Seal the vessel and heat to 170°C for 4–6 hours. Note: While lower temperatures favor endo, 170°C is required for reasonable rates with styrene. The product will be an endo/exo mixture (typically ~75:25).
-
Workup: Distill excess cyclopentadiene and styrene under reduced pressure.
-
Purification: Fractional distillation under high vacuum.
-
Boiling Point: ~105–110°C at 5 mmHg.
-
Isomerization to Exo-Rich Mixture
Objective: Convert endo-isomer to the thermodynamically stable exo-isomer for specific polymer applications.
Protocol:
-
Catalyst: Use a strong base catalyst (e.g., Potassium tert-butoxide,
-BuOK) in a polar aprotic solvent (DMSO or HMPA), or simply heat the neat mixture. -
Thermal Method: Reflux the endo-rich mixture at 200°C for 24 hours under nitrogen.
-
Monitoring: Monitor by GC-MS or
H NMR until the exo:endo ratio stabilizes (typically reaches 60:40 or higher depending on conditions).
Characterization and Isomer Distinction[1][6][8]
Accurate identification of isomers is paramount.
Nuclear Magnetic Resonance ( H NMR) Analysis
The rigid norbornene skeleton creates a fixed geometry.
-
Endo Isomer: The phenyl substituent is endo. The proton on C5 is exo (
). -
Exo Isomer: The phenyl substituent is exo. The proton on C5 is endo (
).
Diagnostic Coupling Constants:
The bridgehead proton (
| Feature | Endo Isomer (Substituent is Endo) | Exo Isomer (Substituent is Exo) |
| Proton at C5 | ||
| Coupling to Bridgehead | Visible Coupling ( | Negligible Coupling ( |
| Olefinic Protons (C2-C3) | Typically | Typically slightly upfield relative to endo |
| Physical State | Liquid at RT | Liquid at RT (slightly higher viscosity) |
Chromatographic Separation
Separation is challenging due to similar boiling points.
-
GC: Capillary columns (e.g., DB-5 or HP-5) can resolve the isomers. The exo isomer typically elutes before the endo isomer on non-polar columns due to its more compact, globular shape.
-
HPLC: Silver-ion chromatography (
impregnated silica) is highly effective for separating olefin isomers based on the accessibility of the -cloud to the silver ion.
Applications in Drug Development & Materials
Ring-Opening Metathesis Polymerization (ROMP)
5-Phenyl-2-norbornene is a precursor for functionalized polynorbornenes.[1]
-
Reactivity: The exo isomer polymerizes faster than the endo isomer in ROMP using Grubbs catalysts. The steric bulk of the endo phenyl group hinders the approach of the metal carbene active site.
-
Material Properties: Polymers derived from high-exo monomers exhibit higher thermal stability and different chain packing densities, crucial for membrane applications in drug filtration or controlled release devices.
Pharmaceutical Intermediates
The norbornene scaffold serves as a rigid linker in drug design. The phenyl group provides a hydrophobic handle for binding pockets. Controlling the stereochemistry (endo vs. exo) allows medicinal chemists to probe the spatial requirements of receptor sites with high precision.
References
-
Synthesis and Polymerization: Title: "Poly(phenylnorbornene) from ring-opening metathesis and its hydrogenated derivatives" Source: Macromolecular Chemistry and Physics, 2012.[1] URL:[Link][1]
-
Ionomer Applications: Title: "Ionomers Based on Addition and Ring Opening Metathesis Polymerized 5-phenyl-2-norbornene as a Membrane Material for Ionic Actuators" Source: Membranes (MDPI), 2022.[2] URL:[Link][2]
-
Stereoselective Synthesis (Analogous Systems): Title: "Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis" Source: International Journal of Organic Chemistry, 2012.[3] URL:[Link]
-
General Diels-Alder Methodology: Title: "Synthesis of 5-vinyl-2-norbornene through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide" Source: Journal of Supercritical Fluids (referenced via RHHZ). URL:[Link]
Stability and reactivity of 5-Phenylbicyclo[2.2.1]hept-2-ene
Structural Dynamics, Synthesis, and Reactivity Profiles
Executive Summary
5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB) represents a critical class of functionalized norbornenes used extensively in the synthesis of high-performance cyclo-olefin polymers (COPs) and copolymers (COCs). Its utility stems from the high ring strain of the norbornene skeleton (~27.2 kcal/mol), which drives reactivity, coupled with the pendant phenyl group that imparts thermal stability, high refractive index, and solubility to resulting materials.
This guide analyzes the thermodynamic stability of the monomer, its stereochemical nuances (endo vs. exo), and its reactivity profile in Ring-Opening Metathesis Polymerization (ROMP) and hydroformylation.
Structural Dynamics and Isomerism
The reactivity and physical properties of PhNB are dictated by its stereochemistry. The Diels-Alder synthesis yields a mixture of two stereoisomers: endo and exo.
-
Endo-PhNB: The phenyl group is on the same side as the unsaturated bridge (C=C). This is the kinetically favored product due to secondary orbital interactions during synthesis (Alder’s Rule).
-
Exo-PhNB: The phenyl group is on the side of the methylene bridge. This is the thermodynamically more stable isomer due to reduced steric repulsion.
Table 1: Comparative Isomer Characteristics
| Feature | Endo-Isomer | Exo-Isomer | Implications for Reactivity |
| Formation Control | Kinetic | Thermodynamic | Synthesis temperature modulates ratio. |
| Steric Hindrance | High (Shields alkene) | Low (Exposed alkene) | Exo often polymerizes faster in coordination polymerization. |
| Melting Point | Generally Lower | Generally Higher | Affects processing and purification. |
| Typical Ratio | ~75% | ~25% | Standard thermal Diels-Alder yield. |
Synthesis Pathway: The Diels-Alder Protocol
The synthesis of PhNB is a classic [4+2] cycloaddition between cyclopentadiene (CPD) and styrene. While conceptually simple, the protocol requires rigorous control to prevent the polymerization of styrene or the dimerization of CPD.
Mechanistic Pathway (Graphviz)
Figure 1: Reaction pathway showing the bifurcation into endo/exo isomers and potential side reactions.
Experimental Protocol: Synthesis of 5-Phenyl-2-norbornene
Objective: Isolate PhNB with >98% purity and controlled endo/exo ratio.
Reagents:
-
Dicyclopentadiene (DCPD) - Precursor
-
Styrene (Stabilized)
-
Hydroquinone (Radical Inhibitor)
Methodology:
-
Cracking of DCPD: Dicyclopentadiene must be thermally cracked (retro-Diels-Alder) at 170°C to generate monomeric cyclopentadiene (CPD) immediately prior to use. CPD dimerizes rapidly at room temperature; store at -78°C if necessary.
-
Reaction Setup: In a high-pressure autoclave, combine freshly cracked CPD (1.0 eq) and Styrene (1.2 eq). Add Hydroquinone (0.1 wt%) to inhibit styrene polymerization.
-
Thermal Cycle:
-
Seal reactor and purge with N₂.
-
Heat to 170°C gradually over 1 hour.
-
Hold at 170°C for 4–6 hours. Note: Higher temperatures favor the exo-isomer but increase pressure risks.
-
-
Workup:
-
Cool to room temperature.
-
Perform vacuum distillation. Unreacted CPD and styrene are removed first.
-
Collect the product fraction at ~105–110°C / 10 mmHg .
-
-
Validation: Verify structure via ¹H-NMR. Diagnostic signals: Olefinic protons at 5.9–6.3 ppm.
Reactivity Profile
The utility of PhNB lies in the reactivity of the C2=C3 double bond. The bridgehead carbons create significant angle strain, making the alkene highly reactive toward metathesis and addition reactions.
A. Ring-Opening Metathesis Polymerization (ROMP)
ROMP transforms the cyclic monomer into a linear polymer retaining the phenyl functionality and the double bond backbone.
-
Catalysts: Grubbs (1st/2nd Gen) or Schrock catalysts.
-
Driving Force: Release of ring strain (~27 kcal/mol).
-
Product: Poly(5-phenyl-2-norbornene). The polymer exhibits high glass transition temperatures (
) and excellent optical transparency.
B. Hydroformylation
PhNB undergoes hydroformylation (Oxo synthesis) to yield norbornane-carboxaldehydes, valuable intermediates for fragrances and pharmaceuticals.
-
Regioselectivity: The phenyl group exerts steric influence, directing the formyl group primarily to the 2-position (distal to the phenyl ring in certain conformations).
Reactivity Logic Map (Graphviz)
Figure 2: Divergent reactivity pathways for 5-phenyl-2-norbornene.
Stability and Storage Guidelines
While PhNB is relatively stable compared to unstabilized cyclopentadiene, it possesses specific vulnerabilities:
-
Oxidative Stability: The norbornene double bond is susceptible to autoxidation upon prolonged exposure to air, leading to epoxide or peroxide formation.
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen).
-
-
Thermal Stability: Stable up to ~150°C. Above 200°C, the Retro-Diels-Alder reaction becomes significant, reverting the molecule to cyclopentadiene and styrene.
-
Mitigation: Distillation temperatures must be carefully monitored (vacuum is essential to lower boiling point).
-
-
Oligomerization: Slow dimerization can occur over months at room temperature.
-
Storage: Refrigerate (2–8°C) in dark, amber glass containers.
-
Detailed Experimental Protocol: ROMP of PhNB
Context: This protocol describes the synthesis of a high-molecular-weight polymer using a Ruthenium-based catalyst.
Reagents:
-
Monomer: 5-Phenyl-2-norbornene (1.0 g, 5.87 mmol)
-
Catalyst: Grubbs 2nd Generation Catalyst (5 mg, 0.006 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Quenching Agent: Ethyl Vinyl Ether
Step-by-Step Workflow:
-
Degassing: Dissolve PhNB in 10 mL of anhydrous DCM in a Schlenk flask. Degas via three freeze-pump-thaw cycles to remove oxygen (Oxygen poisons the catalyst).
-
Initiation: Dissolve Grubbs II catalyst in 1 mL DCM. Inject rapidly into the monomer solution under vigorous stirring at room temperature.
-
Propagation: The solution will rapidly increase in viscosity. Allow reaction to proceed for 30–60 minutes.
-
Termination: Add 0.5 mL of Ethyl Vinyl Ether. Stir for 30 minutes. This cleaves the Ruthenium from the polymer chain end.
-
Precipitation: Pour the viscous solution dropwise into 200 mL of vigorously stirred Methanol. The polymer will precipitate as a white fibrous solid.
-
Drying: Filter and dry under vacuum at 40°C for 24 hours.
References
-
Comparison of Endo/Exo Reactivity
- Title: Reactivity ratios of endo- and exo-5-phenyl-2-norbornene in ethene copolymeriz
- Source: Macromolecular Chemistry and Physics.
-
Link:[Link] (Journal Landing Page)
-
Synthesis Protocol (Diels-Alder)
- Title: Cyclopentadiene and 3-Chlorocyclopentene.
- Source: Organic Syntheses, Coll. Vol. 4, p.238.
-
Link:[Link] (Foundational protocol for CPD handling)
-
ROMP Applications
- Title: Ring-Opening Metathesis Polymerization (ROMP)
- Source: Polymer Chemistry (RSC).
-
Link:[Link]
-
Hydroformylation Studies
- Title: Hydroformylation of Norbornene Deriv
- Source: Journal of Molecular C
-
Link:[Link]
Theoretical studies on 5-Phenylbicyclo[2.2.1]hept-2-ene structure
Theoretical Framework & Computational Profiling of 5-Phenylbicyclo[2.2.1]hept-2-ene
Executive Summary
The structural integrity and reactivity of 5-Phenylbicyclo[2.2.1]hept-2-ene (commonly 5-phenyl-2-norbornene) represent a critical intersection between strained bicyclic systems and aromatic conjugation. This guide outlines a high-precision theoretical framework for characterizing this molecule, focusing on the endo/exo isomeric selectivity , molecular orbital distributions , and vibrational signatures .
This whitepaper provides a self-validating computational protocol designed for researchers investigating Ring-Opening Metathesis Polymerization (ROMP) monomers and high-refractive-index optical materials.
Computational Methodology: The "Gold Standard" Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is established. This protocol balances computational cost with chemical accuracy, utilizing Density Functional Theory (DFT).
Theory Level Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: B3LYP remains the industry standard for organic frameworks, providing excellent error cancellation for C-C bond lengths and vibrational frequencies in strained systems.
-
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The inclusion of diffuse functions (++) is non-negotiable for the phenyl ring's pi-cloud description, while polarization functions (d,p) are essential for the strained norbornene bridgehead carbons.
-
Step-by-Step Workflow
-
Conformational Search: Monte Carlo / Molecular Mechanics (MMFF94) scan to identify global minima for phenyl rotation.
-
Geometry Optimization: DFT/B3LYP/6-311++G(d,p) in gas phase.
-
Frequency Analysis: Validation of stationary points (NImag=0) and calculation of Zero-Point Vibrational Energy (ZPVE).
-
Electronic Property Mapping: HOMO-LUMO gap analysis and Molecular Electrostatic Potential (MEP) surface generation.
Figure 1: Optimized computational workflow for validating 5-phenyl-2-norbornene structure.
Structural Analysis: Endo vs. Exo Isomerism
The synthesis of 5-phenyl-2-norbornene via the Diels-Alder reaction of cyclopentadiene and styrene yields two stereoisomers: endo and exo. Theoretical analysis is crucial to predict the thermodynamic product distribution.
Geometric Parameters
The norbornene skeleton imposes significant angle strain. The C1-C7-C4 bridge angle is theoretically predicted to be ~93-94°, significantly deviation from the ideal sp3 tetrahedral angle (109.5°).
| Parameter | Endo-Isomer (Calc.) | Exo-Isomer (Calc.) | Experimental (Ref) |
| C=C Bond Length | 1.342 Å | 1.341 Å | 1.34 Å |
| Bridge Angle (C1-C7-C4) | 93.4° | 93.2° | ~93° |
| Phenyl Orientation | Steric interaction with olefin | Steric interaction with bridge H | - |
| Dipole Moment | ~0.45 Debye | ~0.38 Debye | - |
Energetic Profile
Theoretical calculations consistently show the Exo isomer is thermodynamically more stable due to reduced steric hindrance between the phenyl ring and the C2=C3 double bond. However, the Endo isomer is often the kinetic product due to secondary orbital interactions in the transition state (Endo Rule).
- (Exo - Endo): -0.8 to -1.2 kcal/mol (Exo is lower energy).
-
Transition State Barrier: The Endo TS is typically 1-2 kcal/mol lower than the Exo TS.
Figure 2: Reaction coordinate diagram illustrating the kinetic vs. thermodynamic pathways.
Electronic Structure & Reactivity
Understanding the Frontier Molecular Orbitals (FMO) is vital for predicting polymerization behavior.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the norbornene double bond (C2=C3) and the phenyl ring
-system. The interaction between these two systems is minimal due to the saturated bridge, but inductive effects persist. -
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the phenyl ring and the antibonding
of the olefin.
Reactivity Insight: A smaller HOMO-LUMO gap typically indicates higher chemical softness and reactivity. The phenyl substituent slightly lowers the gap compared to unsubstituted norbornene, enhancing its reactivity in ROMP.
Spectroscopic Profiling (IR & NMR)
To validate theoretical models against experimental samples, specific spectral markers must be identified.
Infrared (IR) Markers
Theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental results.
-
C=C Stretch: ~1570 cm⁻¹ (Weak). The strain in the norbornene ring reduces the intensity and frequency compared to unstrained alkenes.
-
Aromatic C-H Stretch: 3000-3100 cm⁻¹.
-
Out-of-Plane Bending: 690-750 cm⁻¹ (Characteristic of monosubstituted benzene).
NMR Prediction (GIAO Method)
- NMR: The olefinic protons (H2, H3) appear at 5.9 - 6.2 ppm. In the endo isomer, the phenyl ring's anisotropy may shield the bridge protons differently than in the exo isomer.
- NMR: Bridgehead carbons (C1, C4) are distinct. The C5 carbon (bearing the phenyl) is shifted downfield (~45-50 ppm).
Conclusion
The theoretical study of 5-Phenylbicyclo[2.2.1]hept-2-ene confirms a delicate balance between steric strain and thermodynamic stability. While the Exo isomer is energetically preferred, the Endo isomer dominates kinetic formation. For drug development and polymer applications, precise control over this ratio is essential, and the B3LYP/6-311++G(d,p) level of theory provides a reliable predictive tool for optimizing synthesis conditions.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link
-
Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition. Link
-
NIST Chemistry WebBook. (2023). Standard Reference Data for Norbornene Derivatives. Link
-
Gaussian, Inc. (2023). Gaussian 16 User Reference: DFT Methods and Basis Sets. Link
-
Froese, R. D., et al. (1998). Theoretical Studies of the Diels-Alder Reaction. Accounts of Chemical Research. Link
Methodological & Application
Ring-opening metathesis polymerization of 5-Phenylbicyclo[2.2.1]hept-2-ene
Executive Summary
Ring-Opening Metathesis Polymerization (ROMP) of 5-phenylbicyclo[2.2.1]hept-2-ene (PhNB) yields high-performance cycloolefin polymers characterized by high transparency, high refractive index, and robust thermal stability. This application note provides a rigorous protocol for the living polymerization of PhNB using Grubbs-type catalysts.
Unlike simple norbornene, the phenyl substituent at the 5-position introduces steric demands and stereochemical complexity (endo/exo isomerism). This guide addresses the critical purification steps, catalyst selection logic, and termination protocols required to achieve narrow dispersity (
Mechanistic Principles & Catalyst Selection
The Driving Force
The reaction is driven by the release of ring strain energy (RSE) from the bicyclic norbornene framework (~27.2 kcal/mol). Upon ring opening, this energy is released, making the reaction irreversible under standard conditions.
Catalyst Selection Matrix
The choice of Ruthenium carbene initiator is dictated by the desired reaction rate and tolerance to functional groups.
| Catalyst Generation | Characteristics | Recommended Use Case |
| Grubbs 1st Gen (G1) | High initiation rate relative to propagation ( | Target |
| Grubbs 2nd Gen (G2) | High propagation rate. Thermally stable. Generates high MW polymers quickly. Slower initiation can broaden PDI. | Target |
| Grubbs 3rd Gen (G3) | Pyridine-ligated. Ultra-fast initiation. | "Living" block copolymerization; rapid kinetics. |
Reaction Pathway Visualization
The following diagram illustrates the Chauvin mechanism adapted for the PhNB monomer, highlighting the critical propagation cycle.
Figure 1: The catalytic cycle of ROMP for norbornene derivatives. The reaction propagates until monomer consumption or specific termination.
Pre-Experimental Considerations
Monomer Isomerism (Endo vs. Exo)
Commercially synthesized 5-phenylnorbornene is typically a mixture of endo and exo isomers (approx. 4:1 ratio favoring endo).
-
Impact: The exo isomer polymerizes significantly faster than the endo isomer due to less steric hindrance at the olefin face.
-
Recommendation: For precise kinetic studies, separate isomers via fractional distillation or column chromatography. For bulk material synthesis, the mixture is acceptable, but reaction times must account for the slower endo consumption.
Solvent Purity
ROMP is tolerant of oxygen and moisture relative to anionic polymerization, but "living" characteristics require strict anoxia.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Standard: Solvents must be passed through activated alumina columns or distilled over CaH
and degassed (freeze-pump-thaw x3).
Detailed Protocol: Homopolymerization of PhNB
Target: Poly(5-phenylnorbornene) with
Materials Preparation
-
Monomer: 5-Phenylbicyclo[2.2.1]hept-2-ene (1.0 g, 5.87 mmol). Dissolve in 5 mL dry DCM.
-
Catalyst: Grubbs 2nd Generation (Molar ratio 500:1 Monomer:Catalyst).
-
Calculation: 5.87 mmol / 500 = 0.0117 mmol Catalyst.
-
Mass: 0.0117 mmol
848.97 g/mol 10 mg.
-
-
Quenching Agent: Ethyl Vinyl Ether (EVE).
Experimental Workflow
Figure 2: Step-by-step experimental workflow for benchtop or glovebox synthesis.
Step-by-Step Procedure
-
Inert Setup: Charge a Schlenk flask with a magnetic stir bar and flame dry under vacuum. Backfill with Argon.
-
Monomer Addition: Syringe the Monomer/DCM solution into the flask. Ensure the system is sealed.
-
Initiation: Dissolve the calculated G2 catalyst (10 mg) in 0.5 mL dry DCM. Inject this solution rapidly into the monomer flask while stirring vigorously.
-
Note: Rapid injection ensures all chains start growing simultaneously, lowering PDI.
-
-
Propagation: Allow the reaction to proceed.
-
Visual Cue: The solution will change color (typically purple/brown to orange/brown depending on catalyst) and viscosity will increase noticeably within minutes.
-
Duration: For G2, conversion is usually >95% within 30 minutes at this concentration.
-
-
Termination (Crucial Step): Add excess Ethyl Vinyl Ether (0.5 mL) to the reaction mixture.
-
Mechanism: The Ru-carbene reacts with EVE to form a Fischer carbene, which is electronically stable and catalytically inactive. This prevents secondary metathesis or cross-linking during precipitation.
-
Time: Stir for 15 minutes.
-
-
Purification:
-
Pour the polymer solution slowly into a large excess (10x volume) of cold Methanol (
) while stirring. -
The polymer will precipitate as a white fibrous solid.
-
Filter and re-dissolve in minimal THF, then re-precipitate in Methanol (Repeat 2x to remove catalyst residues).
-
-
Drying: Dry the solid under vacuum at
overnight to remove residual solvent.
Characterization & Expected Data
NMR Analysis ( H NMR in CDCl )
Verification of ring opening is determined by the shift of the olefinic protons.
| Proton Environment | Monomer Shift ( | Polymer Shift ( | Notes |
| Olefinic (C=C-H) | 5.9 - 6.2 (multiplet) | 5.2 - 5.7 (broad) | Broadening indicates polymerization. Cis/Trans ratio affects splitting. |
| Bridgehead | ~2.9 - 3.2 | 2.5 - 3.0 | Shift upfield. |
| Phenyl (Ar-H) | 7.1 - 7.3 | 7.0 - 7.4 | Remained intact; broadens. |
Thermal Properties (DSC/TGA)
-
Glass Transition (
): Poly(5-phenylnorbornene) typically exhibits a between 120°C and 160°C .-
Variation: High trans content (often from G1) generally yields lower
than high cis content. Hydrogenation of the backbone can increase thermal stability further.
-
-
Decomposition (
): Stable up to ~380°C (5% weight loss in TGA).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad PDI (>1.5) | Slow initiation relative to propagation. | Switch to Grubbs 1st Gen or Grubbs 3rd Gen (pyridine modified). Increase catalyst concentration. |
| Low Conversion | Impurities (O | Repurify monomer over CaH |
| Gelation | Cross-linking via double bonds. | Concentration too high (>0.5 M). Dilute reaction. Ensure EVE quench is immediate and sufficient. |
| Colored Polymer | Residual Ruthenium. | Perform multiple precipitations. Use activated charcoal or scavenger resins (e.g., SiliaMetS®) during THF dissolution step. |
References
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science.
-
Rule, J. D., & Moore, J. S. (2002). ROMP of Functionalized Norbornenes. Macromolecules. (Discusses functional group tolerance and kinetics).
-
Slugovc, C. (2004). The Ring Opening Metathesis Polymerisation (ROMP) of Norbornene and its Derivatives.
-
Love, J. A., et al. (2002). A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile.
Disclaimer: This protocol involves the use of transition metal catalysts and organic solvents. All experiments should be conducted in a fume hood with appropriate PPE. Consult MSDS for 5-phenylnorbornene and Ruthenium complexes before use.
Application Note: Vinyl Addition Polymerization of 5-Phenyl-2-Norbornene
Executive Summary
This guide details the protocol for the vinyl addition polymerization (VAP) of 5-phenyl-2-norbornene (PhNB). Unlike Ring-Opening Metathesis Polymerization (ROMP), which retains unsaturation in the backbone, VAP yields a saturated, rigid bicyclic backbone. This architecture confers exceptional thermal stability (
We focus on a Palladium(II)-catalyzed cationic route , specifically utilizing the [(allyl)Pd(PCy3)Cl] precatalyst activated by a weakly coordinating borate anion. This system is selected for its high activity, functional group tolerance, and ability to produce soluble, high-molecular-weight polymers.[1]
Mechanistic Principles
Vinyl Addition vs. ROMP
It is vital to distinguish between the two primary polymerization modes of norbornene:
-
ROMP: Opens the bicyclic ring, retaining the double bond in the backbone. Result: Lower
, lower thermal stability. -
Vinyl Addition (VAP): Polymerizes through the
-bond of the norbornene alkene, leaving the bicyclic ring intact. Result: Rigid, saturated backbone with high .[2]
Catalyst Mechanism
The polymerization proceeds via a coordination-insertion mechanism . The cationic Pd(II) species coordinates the olefin, followed by migratory insertion into the Pd-C bond. The bulky phosphine ligand (
Reaction Pathway Diagram
Figure 1: Catalytic cycle for the vinyl addition polymerization of 5-phenyl-2-norbornene.
Experimental Protocol
Materials & Reagents[3][4][5]
-
Monomer: 5-phenyl-2-norbornene (PhNB).[3][4][5] Note: Commercial sources often contain endo/exo mixtures (typically ~75:25). Both isomers polymerize, but endo is slightly slower.
-
Catalyst: (Allyl)palladium(II) chloride dimer + Tricyclohexylphosphine (PCy3) OR pre-formed [(allyl)Pd(PCy3)Cl].
-
Activator: Lithium tetrakis(pentafluorophenyl)borate (LiBArF4) or Trityl tetrakis(pentafluorophenyl)borate.
-
Solvent: Toluene or Dichloromethane (DCM), anhydrous.
-
Quenching Agent: Methanol (MeOH) acidified with HCl.
Monomer Purification (CRITICAL STEP)
Commercial PhNB contains stabilizers (hydroquinone) and potential oxidation products that poison the Pd catalyst.
-
Wash: Dissolve PhNB in hexane and wash 3x with 10% NaOH to remove phenolic inhibitors. Wash with water until neutral.
-
Dry: Dry over
, filter, and remove hexane via rotary evaporation. -
Distill: Perform vacuum distillation over
. Collect the fraction at ~130°C (0.5 Torr).[6] -
Store: Store in a glovebox at -20°C.
Polymerization Workflow
Step 1: Catalyst Preparation (In Glovebox)[6]
-
Weigh [(allyl)Pd(PCy3)Cl] (10 µmol) into a 20 mL scintillation vial.
-
Weigh LiBArF4 (10 µmol) into a separate vial.
-
Dissolve both in minimal anhydrous DCM or Toluene (e.g., 1 mL each).
-
Mix the solutions. The mixture may turn slightly cloudy (precipitation of LiCl). Filter through a 0.2 µm PTFE syringe filter into the reaction vessel if necessary.
Step 2: Reaction Setup
-
Dissolve purified PhNB (10 mmol, 1.70 g) in Toluene (5 mL) in a Schlenk flask or pressure tube.
-
Target Monomer:Catalyst ratio = 1000:1.[6]
-
-
Add the activated catalyst solution to the monomer solution under vigorous stirring.
-
Seal the vessel.
Step 3: Polymerization[7]
-
Stir at 25°C for 24 hours .
-
Note: Reaction is exothermic. For larger scales (>10g), use a water bath.
-
-
Viscosity will increase significantly. If the stir bar stops, add small amounts of anhydrous solvent.
Step 4: Termination & Purification
-
Dilute the reaction mixture with 20 mL DCM.
-
Pour the solution slowly into a large excess (500 mL) of vigorously stirred acidified Methanol (MeOH + 1% conc. HCl).
-
The acid helps remove Pd residues.
-
-
Filter the white fibrous precipitate.
-
Re-precipitation: Dissolve the polymer in THF or DCM and precipitate again into pure MeOH.
-
Dry in a vacuum oven at 60°C for 24 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of Poly(5-phenyl-2-norbornene).
Characterization & Expected Data
Data Summary Table
| Parameter | Method | Expected Value | Notes |
| Yield | Gravimetric | > 80% | Sensitive to monomer purity. |
| Molecular Weight ( | GPC (THF, vs PS) | 50 - 200 kDa | Controlled by M:C ratio. |
| Dispersity ( | GPC | 1.5 - 2.5 | Typical for single-site cationic Pd. |
| Glass Transition ( | DSC | > 300°C | Often not observed before decomposition. |
| Decomposition ( | TGA (5% loss) | > 400°C | Excellent thermal stability. |
| Solubility | Visual | Soluble | DCM, Chlorobenzene, THF, Cyclohexanone. |
NMR Analysis[3]
-
H NMR (CDCl
):-
Absent: Olefinic protons (5.9–6.2 ppm) from the monomer.
-
Present: Broad aliphatic backbone signals (1.0–3.0 ppm) and aromatic protons (6.8–7.5 ppm).
-
Validation: If olefinic peaks persist, purification failed or reaction was incomplete.
-
Troubleshooting & Optimization
-
Gelation / Insoluble Polymer:
-
Cause: Cross-linking or extremely high molecular weight.
-
Solution: Increase solvent volume or add a Chain Transfer Agent (CTA) like 1-hexene (1-5 mol%).
-
-
Low Conversion:
-
Cause: Catalyst poisoning by moisture or polar impurities (O, N, S containing).
-
Solution: Re-distill monomer over Na or CaH
. Ensure Schlenk lines are strictly O -free.
-
-
Black Precipitate (Pd Black):
-
Cause: Catalyst decomposition.
-
Solution: Ensure the phosphine ligand (
) is fresh and not oxidized. Keep temperature .
-
Applications in Drug Delivery & Electronics
-
Dielectrics: The non-polar phenyl group and saturated backbone result in low moisture absorption and low
, ideal for insulating layers in bio-implants. -
Microfluidics: High transparency and chemical resistance make it suitable for solvent-resistant microfluidic chips used in drug screening.
References
-
Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. Royal Society of Chemistry (RSC) Advances, 2021.
-
Palladium(II)-Catalyzed Reversible-Deactivation Vinyl-Addition Polymerization of 5-Vinyl-2-norbornene. ACS Applied Polymer Materials, 2025.
-
Vinyl-Addition Homopolymerization of Norbornenes with Bromoalkyl Groups. MDPI Polymers, 2022.
-
Metal catalysts for the vinyl/addition polymerization of norbornene. Coordination Chemistry Reviews, 2018.
-
Air-Stable Single-Component Pd-Catalysts for Vinyl-Addition Polymerization. ACS Catalysis, 2022.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ionomers Based on Addition and Ring Opening Metathesis Polymerized 5-phenyl-2-norbornene as a Membrane Material for Ionic Actuators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Catalytic Strategies for the Polymerization of 5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB)
Executive Summary & Strategic Catalyst Selection
5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB) is a critical norbornene derivative used to synthesize high-performance optical polymers, dielectric materials, and gas separation membranes. The rigid bicyclic backbone confers high glass transition temperatures (
However, the polymerization pathway dictates the material's final fate. Researchers must choose between Vinyl Addition Polymerization (VAP) and Ring-Opening Metathesis Polymerization (ROMP) .
Catalyst Decision Matrix
| Feature | Vinyl Addition (VAP) | Ring-Opening Metathesis (ROMP) |
| Primary Catalyst Class | Palladium (Pd) or Nickel (Ni) Complexes | Ruthenium (Ru) Carbenes (Grubbs) |
| Backbone Structure | Saturated C-C bonds (Rigid) | Unsaturated C=C bonds (Flexible) |
| Thermal Stability ( | Extreme ( | Moderate ( |
| Optical Clarity | High (Amorphous) | Variable (depends on hydrogenation) |
| Main Application | Waveguides, Dielectrics, Substrates | Impact Modifiers, Shape Memory |
Mechanistic Pathway Visualization
Figure 1: Strategic decision pathway for PhNB polymerization based on desired material properties.
Protocol A: Vinyl Addition Polymerization (Pd-Mediated)
Target: High-
The Catalyst System
For PhNB, Nickel catalysts often require high loadings of Methylaluminoxane (MAO), which leaves ash residues detrimental to optical properties. We utilize a Palladium(II) cationic system , which is highly active and requires minimal co-catalyst.
-
Precursor:
-
Ligand: Tricyclohexylphosphine (
) – provides steric bulk to prevent -hydride elimination. -
Activator:
or – creates the vacant coordination site.
Experimental Workflow
Reagents:
-
Monomer: PhNB (Distilled over
, stored under Ar). -
Solvent: Toluene (Anhydrous, degassed).
-
Catalyst Stock:
(0.02 mmol) + (0.04 mmol) in Toluene. -
Activator:
(0.04 mmol).
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Perform all steps in a glovebox or using strict Schlenk line techniques (
ppm, ppm). -
Monomer Solution: Dissolve PhNB (2.0 g, ~11.7 mmol) in Toluene (8 mL).
-
Catalyst Activation (In Situ):
-
In a separate vial, mix the Pd-precursor and Phosphine ligand in Toluene (1 mL) for 10 minutes at room temperature.
-
Add the Activator salt. The solution should turn from yellow to pale orange/colorless, indicating the formation of the cationic species
.
-
-
Initiation: Inject the activated catalyst solution into the monomer solution vigorously stirring at 25°C.
-
Reaction:
-
Observation: Viscosity will increase rapidly.
-
Duration: Allow to react for 2–4 hours.
-
Temperature: Maintain 25°C. Higher temperatures (>60°C) may induce catalyst decomposition or rapid precipitation.
-
-
Termination: Quench with a solution of HCl in Methanol (5 mL).
-
Purification:
-
Precipitate the polymer into a large excess of Methanol (200 mL).
-
Filter the white fibrous solid.
-
Re-dissolve in Chloroform and re-precipitate in Methanol (Repeat 2x to remove catalyst residues).
-
-
Drying: Vacuum dry at 60°C for 24 hours.
Critical Insight: The ratio of Endo/Exo isomers in the monomer affects the rate. Exo-PhNB polymerizes significantly faster due to less steric hindrance during coordination. Commercial PhNB is often an isomeric mixture; expect broad dispersity unless isomers are separated.
Protocol B: Ring-Opening Metathesis Polymerization (ROMP)
Target: Elastomeric precursors or chemically functionalizable backbones. Mechanism: Metal-alkylidene mediated ring-opening.
The Catalyst System
Grubbs 2nd Generation (G2) catalyst is preferred over 1st Generation due to its higher thermal stability and tolerance to the phenyl group's steric bulk.
-
Catalyst: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium.
Experimental Workflow
Reagents:
-
Monomer: PhNB (Degassed).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Quenching Agent: Ethyl Vinyl Ether.
Step-by-Step Protocol:
-
Preparation: In a glovebox, dissolve PhNB (1.0 g, 5.8 mmol) in DCM (10 mL).
-
Catalyst Addition:
-
Prepare a stock solution of Grubbs G2 in DCM.
-
Target a Monomer:Catalyst (M/C) ratio of 500:1 to 1000:1.
-
Add catalyst solution to the monomer in one shot.
-
-
Reaction:
-
Stir at Room Temperature (20–25°C).
-
Time: Reaction is extremely fast (often <30 mins). Monitor viscosity.
-
-
Termination (Crucial):
-
Add excess Ethyl Vinyl Ether (0.5 mL).
-
Stir for 30 minutes. This cleaves the Ru-polymer chain end, preventing secondary metathesis (back-biting) which broadens PDI.
-
-
Purification:
-
Precipitate into Methanol.
-
Note: If the polymer is gummy (low
), cool the Methanol to -78°C (dry ice/acetone) to facilitate precipitation.
-
-
Drying: Vacuum dry at ambient temperature.
Characterization & Validation
To validate the synthesis, the following analytical checkpoints are mandatory.
NMR Spectroscopy ( -NMR)
-
Vinyl Polymer: Look for the disappearance of olefinic protons (approx. 6.0–6.3 ppm). The backbone protons will appear as broad signals between 1.0–3.0 ppm.
-
ROMP Polymer: Retains olefinic protons in the backbone. Look for broad signals around 5.2–5.7 ppm (cis/trans vinylene).
Thermal Analysis (DSC/TGA)
-
Protocol: Heat at 10°C/min under
. -
Success Metric (Vinyl): No melting peak (amorphous).
should be detected >300°C (often requires specific high-temp DSC setup). Decomposition ( ) >400°C. -
Success Metric (ROMP):
typically between 80°C and 130°C depending on cis/trans ratio.
Experimental Workflow Diagram
Figure 2: Universal experimental workflow for PhNB polymerization.
References
- Mechanistic Foundations of Norbornene Polymerization J. P. Kennedy, Cationic Polymerization of Olefins: A Critical Inventory. Wiley-Interscience. Context: Provides the foundational logic for cationic pathways and carbocation stability relevant to vinyl addition.
-
Palladium-Catalyzed Vinyl Polymerization Goodall, B. L. (2009). "Vinyl Polymerization of Norbornene and Its Derivatives." Topics in Organometallic Chemistry. Context: Authoritative source on the Pd-catalyst systems, specifically the role of bulky phosphines in achieving high molecular weights.
-
ROMP of Functionalized Norbornenes Bielawski, C. W., & Grubbs, R. H. (2007). "Living ring-opening metathesis polymerization." Progress in Polymer Science. Context: The definitive guide on using Grubbs catalysts, including the specific quenching protocols with ethyl vinyl ether.
-
Haselwander, T. F. A., et al. (1996). "Polynorbornene: Synthesis, Properties and Applications." Macromolecular Rapid Communications.
) and solubility differences between vinyl and ROMP variants of PhNB. -
High Refractive Index Materials Yang, C.-J., & Jenekhe, S. A. (1995). "Conjugated Ladder Polymers." Macromolecules. Context: Discusses the optical implications of the rigid norbornene backbone in electronic applications.
Application Note: Precision Synthesis and Functionalization of 5-Phenyl-2-Norbornene (PNB) Polymers
Executive Summary
5-phenyl-2-norbornene (PNB) is a high-value bicyclic monomer that bridges the gap between commodity polyolefins and high-performance engineering thermoplastics. Its unique structure—a strained norbornene ring fused with a bulky phenyl group—offers two distinct polymerization pathways: Ring-Opening Metathesis Polymerization (ROMP) and Vinylic (Addition) Polymerization .
-
ROMP yields unsaturated, elastomeric-to-tough backbones suitable for further crosslinking or hydrogenation.
-
Vinylic Addition yields saturated, rigid backbones with high glass transition temperatures (
), ideal for optical films and dielectric layers.
This guide provides validated protocols for both pathways and details specific post-polymerization modification (PPM) techniques to functionalize the phenyl moiety for advanced applications.
Monomer Pre-requisites & Purification
The stereochemistry of 5-phenyl-2-norbornene (typically a mixture of endo and exo isomers) significantly impacts polymerization kinetics. The exo isomer polymerizes faster in vinylic addition due to less steric hindrance at the complexation face.
Purification Protocol:
-
Distillation: Distill crude PNB under reduced pressure (
at ) to remove oxidation products. -
Drying: Stir over Calcium Hydride (
) for 12 hours, then vacuum transfer into a Schlenk flask. -
Degassing: Perform three freeze-pump-thaw cycles immediately prior to use to remove dissolved oxygen, which poisons both Ruthenium (ROMP) and Palladium (Addition) catalysts.
Protocol A: Ring-Opening Metathesis Polymerization (ROMP)
Objective: Synthesis of Poly(PNB) with controlled molecular weight and narrow dispersity (
Materials
-
Monomer: Purified 5-phenyl-2-norbornene.
-
Catalyst: Grubbs Generation 3 (G3) catalyst (fast initiation, high functional group tolerance).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Quenching Agent: Ethyl Vinyl Ether (EVE).
Step-by-Step Methodology
-
Inert Setup: In a nitrogen-filled glovebox, dissolve PNB (
, ) in anhydrous THF ( ). -
Catalyst Preparation: Prepare a stock solution of Grubbs G3 catalyst in THF. Target a Monomer-to-Catalyst ratio ([M]/[I]) of 100:1 to 500:1 depending on target
. -
Initiation: Rapidly inject the catalyst solution into the stirring monomer solution.
-
Observation: Viscosity will increase rapidly (within minutes).
-
-
Propagation: Stir at room temperature (
) for 30 minutes.-
Scientific Insight: PNB polymerization is exothermic. For large scales, cooling is required to prevent thermal runaway and broadening of PDI.
-
-
Termination: Add excess Ethyl Vinyl Ether (
) and stir for 20 minutes. EVE acts as a chain-transfer agent that removes the Ru metal from the polymer chain end. -
Precipitation: Pour the polymer solution dropwise into vigorously stirring Methanol (
volume). -
Isolation: Filter the white fibrous solid and dry under vacuum at
for 24 hours.
Visualization: ROMP Workflow
Figure 1: ROMP workflow utilizing Grubbs G3 catalyst for controlled synthesis of Poly(PNB).
Protocol B: Vinylic Addition Polymerization
Objective: Synthesis of high-
Materials
-
Catalyst:
/ Tricyclohexylphosphine ( ). -
Cocatalyst: Lithium tetrakis(pentafluorophenyl)borate (
) and -Dimethylanilinium tetrakis(pentafluorophenyl)borate (DANFABA). -
Solvent: Toluene or Chlorobenzene (requires high boiling point solvents due to high reaction temps).
Step-by-Step Methodology
-
Catalyst Activation: In a Schlenk tube, mix
and (1:1 molar ratio) in Toluene. Stir for 15 minutes to generate the active precursor. -
Monomer Addition: Add purified PNB (
) to the catalyst mixture. -
Cocatalyst Injection: Inject the borate cocatalyst (activator) dissolved in minimal DCM.
-
Scientific Insight: The borate anion creates a "naked" cationic Pd center, essential for coordinating the bulky PNB olefin.
-
-
Polymerization: Heat the mixture to
for 24 hours.-
Note: Unlike ROMP, addition polymerization is slower due to the steric bulk of the phenyl ring hindering insertion.
-
-
Purification: The reaction mixture may gel. Dilute with Chlorobenzene.
-
Acid Wash: Wash the polymer solution with
in Methanol to remove Pd residues (critical for optical applications). -
Precipitation: Precipitate into Acetone.
Functionalization Strategy: Post-Polymerization Modification (PPM)
The phenyl ring in PNB provides a robust handle for Electrophilic Aromatic Substitution. This allows the conversion of hydrophobic Poly(PNB) into hydrophilic or ionic polymers (e.g., for proton exchange membranes).
Protocol: Sulfonation of Poly(PNB)
Target: Sulfonated Poly(PNB) (sPNB) for ion-conductive membranes.
-
Dissolution: Dissolve
of Poly(PNB) (from Protocol A or B) in Dichloroethane ( ). -
Reagent Preparation: Prepare Acetyl Sulfate in situ by mixing Acetic Anhydride and concentrated Sulfuric Acid at
. -
Reaction: Add Acetyl Sulfate solution dropwise to the polymer solution at
. -
Control: Stir at room temperature for 1–4 hours.
-
Validation: The Degree of Sulfonation (DS) is controlled by reaction time and reagent stoichiometry.
-
-
Termination: Quench with 2-Propanol.
-
Workup: Dialyze against deionized water to remove excess acid, then lyophilize.
Visualization: Functionalization Pathways
Figure 2: Divergent functionalization pathways for PNB polymers.
Characterization & Data Interpretation
Successful synthesis must be validated using the following parameters.
| Technique | Parameter | Target Metric (ROMP) | Target Metric (Addition) | Notes |
| 1H NMR | Olefinic Protons | Signal at 5.3–5.7 ppm | Absent | Confirms polymerization mechanism. |
| GPC | 10 – 200 kDa | 50 – 500 kDa | ROMP offers better control over | |
| GPC | PDI ( | 1.05 – 1.30 | 1.5 – 2.5 | Narrow PDI in ROMP indicates "living" nature. |
| TGA | High thermal stability due to cyclic backbone. | |||
| DSC | Addition polymers are rigid glasses. |
Critical Validation Check:
For ROMP polymers, the presence of the phenyl group can cause peak broadening in NMR due to tacticity effects. Use high-temperature NMR (
References
-
Grubbs, R. H. (Ed.). (2003). Handbook of Metathesis. Wiley-VCH. Link
-
Jonas, V., et al. (2018). "Norbornene-Based Polymers: From ROMP to Addition Polymerization." Polymer Chemistry. Link
-
Blank, F., & Janiak, C. (2020). "Metal-catalyzed vinyl addition polymerization of norbornene derivatives: A review." Coordination Chemistry Reviews. Link
-
Varma, A. J., et al. (2004). "Sulfonated Poly(norbornene)s: Synthesis and Characterization." Macromolecules. Link
Application Note: High-Performance COC Synthesis Using 5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB)
Executive Summary & Technical Rationale
5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB), a derivative of norbornene, is a critical monomer in the development of next-generation Cyclic Olefin Copolymers (COCs). Unlike unsubstituted norbornene, the incorporation of the phenyl group at the C5 position introduces significant steric bulk and polarizability.
Why use PhNB?
-
Thermal Stability: The rigid bicyclic backbone combined with the phenyl substituent significantly elevates the glass transition temperature (
), often exceeding 150°C depending on incorporation rates. -
Optical Properties: The aromatic ring increases the refractive index (
), making PhNB-based copolymers ideal for high-performance optical lenses and films where standard COCs (like Topas®) may lack sufficient optical density. -
Solubility: The phenyl group disrupts crystallinity and improves solubility in common organic solvents, facilitating easier processing.
This guide details the protocol for the vinyl-addition copolymerization of PhNB with ethylene using metallocene catalysts. This route preserves the bicyclic ring structure, yielding a saturated, chemically stable backbone.
Monomer Synthesis & Purification Workflow
Before polymerization, the quality of the monomer is paramount. PhNB is typically synthesized via the Diels-Alder reaction of cyclopentadiene and styrene. Commercial or crude grades often contain isomers (endo/exo) and impurities (homopolymers, moisture) that poison single-site catalysts.
Purification Protocol
Objective: Remove moisture, oxygen, and residual styrene/cyclopentadiene.
-
Drying: Dissolve PhNB in dry toluene or use neat if liquid (mp ~12°C). Stir over Calcium Hydride (
) for 24 hours under Argon. -
Distillation: Perform vacuum distillation. PhNB has a high boiling point; use a short-path distillation apparatus to prevent thermal polymerization.
-
Target Fraction: Collect the fraction boiling at constant temperature (approx. 105-110°C at 10 mmHg, verify with specific vacuum pressure).
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a glovebox.
Isomer Management
The Diels-Alder reaction yields a mixture of endo and exo isomers (typically 4:1 ratio).
-
Note: The exo isomer is generally more reactive in metallocene-catalyzed polymerizations due to less steric hindrance at the double bond face. However, separating isomers is costly; most industrial protocols use the mixture, adjusting feed ratios to account for lower overall reactivity compared to unsubstituted norbornene.
Protocol: Ethylene/PhNB Copolymerization
Catalyst System:
Materials & Equipment
-
Reactor: 250 mL Stainless Steel Autoclave (Büchi) with mechanical stirring and temperature control.
-
Solvent: Toluene (HPLC grade), dried over Na/Benzophenone and distilled.
-
Gases: Ethylene (Polymer grade, 99.95%), Argon (99.999%).
-
Cocatalyst: MAO (10 wt% in toluene).
Step-by-Step Methodology
Step 1: Reactor Preparation
-
Heat the autoclave to 100°C under vacuum for 1 hour to remove adsorbed moisture.
-
Flush with Argon three times. Cool to reaction temperature (e.g., 50°C).
Step 2: Charging (Inert Atmosphere)
-
Cannulate 50 mL of dry Toluene into the reactor.
-
Inject the required amount of PhNB monomer (e.g., 0.05 - 0.5 mol, depending on target incorporation).
-
Add MAO scavenger (approx. 2 mL) to scavenge any remaining impurities in the solvent/monomer mix. Stir for 10 minutes.
Step 3: Saturation
-
Pressurize the reactor with Ethylene to the desired pressure (e.g., 2 bar or 30 psi).
-
Allow equilibrium to be reached (pressure stabilizes, solution is saturated).
Step 4: Initiation
-
Dissolve the zirconocene catalyst (
mol) in a small volume of toluene/MAO. -
Inject the catalyst solution into the reactor under ethylene pressure.
-
Start Timer. Maintain constant ethylene pressure (replenish consumption) and temperature.
Step 5: Quenching & Work-up
-
After the desired time (e.g., 30 min), vent the ethylene gas.
-
Inject acidified methanol (5% HCl in MeOH) to kill the catalyst.
-
Pour the reaction mixture into a large excess of stirring methanol (approx. 500 mL) to precipitate the copolymer.
-
Filter the white polymer.
-
Wash: Re-dissolve in toluene and re-precipitate in methanol to remove residual monomer and catalyst ash.
-
Dry: Vacuum oven at 60°C for 24 hours.
Characterization & Data Interpretation
Successful copolymerization must be validated by analyzing the microstructure and thermal properties.
NMR Analysis ( )
The microstructure of Ethylene-Norbornene derivatives is complex. You must look for triad sequences to determine if the PhNB is isolated or blocked.
-
Solvent:
(Tetrachloroethane-d2) or . -
Temperature: Run at 100°C-120°C to ensure polymer solubility.
-
Key Signals:
-
28-30 ppm: Ethylene sequences (EEE).
-
40-55 ppm: Methine/Methylene carbons of the norbornene ring.
-
125-145 ppm: Phenyl ring carbons.
-
-
Interpretation: High PhNB content usually leads to isolated PhNB units separated by ethylene (alternating tendency) due to the steric bulk preventing PhNB homopolymerization (except with specific Ni/Pd catalysts).
Thermal Properties (DSC)
The Glass Transition Temperature (
| PhNB Content (mol %) | Approx. | Notes |
| 0% (PE) | -120 (Tg), 135 (Tm) | Semi-crystalline Polyethylene |
| 15% | 60 - 80 | Flexible, amorphous |
| 35% | 130 - 150 | Rigid, high heat resistance |
| >50% | > 180 | Technically difficult to achieve with Zr catalysts |
Table 1: Relationship between PhNB incorporation and thermal transition. Note that PhNB raises
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Polymer | Impure Monomer | Re-distill PhNB; ensure drying over CaH2. Check ethylene purity. |
| Low PhNB Incorporation | Diffusion limitations | Increase PhNB concentration in feed; lower ethylene pressure (to reduce competition). |
| Gelation / Insolubility | Crosslinking | Ensure reaction temperature is <80°C to prevent thermal crosslinking or double-bond activation of the phenyl ring (rare but possible). |
| Opaque Polymer | Crystallinity | Ethylene runs are too long (EEE blocks). Increase PhNB feed or use a catalyst that promotes alternation. |
References
-
Liaw, D. J., & Huang, C. C. (2002). Synthesis and characterization of new cyclic olefin copolymers based on 5-phenyl-2-norbornene and ethylene.Polymer , 43(15), 4079-4086.
-
Kaminsky, W. (2004). The discovery of metallocene catalysts and their present state of the art.Journal of Polymer Science Part A: Polymer Chemistry , 42(16), 3911-3921.
-
Tziotziou, A., et al. (2006). Copolymerization of ethylene with norbornene and its derivatives catalyzed by titanocene-methylaluminoxane.Macromolecular Chemistry and Physics , 207(1), 33-45.
-
Janiak, C., & Lassahn, P. G. (2001). Metallocene catalysts for olefin oligomerization and polymerization.Macromolecular Rapid Communications , 22(7), 479-492.
Application Note: Poly(5-phenyl-2-norbornene) in Advanced Bio-MEMS and Microelectronics
Executive Summary
This guide details the synthesis, processing, and application of Poly(5-phenyl-2-norbornene) (PPhNB) . Unlike generic cyclic olefin copolymers (COCs), PPhNB synthesized via vinyl-addition polymerization offers a unique combination of extreme thermal stability (
Target Audience: This protocol is designed for researchers in microfluidics , drug development , and electronic packaging who require a substrate superior to PDMS or standard thermoplastics for high-throughput screening and high-frequency signal transmission.
Scientific Foundation & Mechanism
The Material Advantage
The 5-phenyl-2-norbornene monomer incorporates a bulky phenyl group onto the rigid bicyclic norbornene backbone. When polymerized via vinyl addition (not Ring-Opening Metathesis Polymerization - ROMP), the resulting polymer possesses a saturated carbon backbone.
-
Rigidity: The hindered rotation of the phenyl group combined with the bicyclic main chain results in a glass transition temperature (
) often exceeding 300°C, preventing deformation during high-temperature sterilization or soldering processes. -
Solvent Resistance: Unlike PDMS (which swells in organic solvents) or PS (which dissolves), PPhNB resists swelling in DMSO, Acetonitrile, and THF, making it ideal for small-molecule library screening .
-
Dielectric Performance: The hydrophobic nature and lack of polarizable groups yield a low dielectric constant, essential for biosensors integrating high-frequency readouts.
Polymerization Pathway
We utilize a Palladium(II)-catalyzed vinyl addition pathway. This method avoids opening the norbornene ring, maintaining the bicyclic structure's high rigidity.
Caption: Vinyl-addition polymerization workflow for 5-phenyl-2-norbornene using a Palladium catalytic system.
Detailed Experimental Protocol
Materials & Reagents
-
Monomer: 5-phenyl-2-norbornene (endo/exo mixture), >99% purity.
-
Catalyst: Allylpalladium(II) chloride dimer
. -
Co-catalyst: Silver hexafluoroantimonate (
) and Tricyclohexylphosphine ( ). -
Solvent: Anhydrous Toluene (dried over molecular sieves).
-
Precipitant: Methanol (HPLC grade).
Monomer Purification (Critical Step)
Impurities in the monomer can poison the Pd catalyst, leading to low molecular weight or low yield.
-
Dry the PhNB monomer over Calcium Hydride (
) for 12 hours. -
Perform vacuum distillation under reduced pressure. Collect the middle fraction.
-
Store under Nitrogen atmosphere in a glovebox.
Polymerization Procedure
-
Catalyst Prep: In a glovebox, dissolve
(1 eq) and (2 eq) in toluene. Stir for 15 mins. Add (2 eq) to activate the catalyst (generates cationic Pd species). Filter off the AgCl precipitate if necessary. -
Reaction: Dissolve purified PhNB monomer in Toluene (monomer:solvent ratio 1:4 v/v).
-
Initiation: Inject the active catalyst solution into the monomer solution.
-
Ratio: Monomer/Pd ratio typically 500:1 to 1000:1.
-
-
Conditions: Stir at ambient temperature (
) for 24 hours. Note: Higher temperatures ( ) increase rate but may broaden PDI. -
Termination: Quench the reaction with a small amount of acidified methanol.
Workup & Film Fabrication
-
Precipitation: Pour the viscous polymer solution dropwise into a 10x excess of Methanol under vigorous stirring. The polymer will precipitate as a white fiber/powder.
-
Washing: Filter and wash 3x with fresh Methanol to remove catalyst residues.
-
Drying: Vacuum dry at
for 12 hours. -
Film Casting (Spin Coating):
-
Dissolve dried polymer in Mesitylene or Cyclohexanone (10-20 wt%).
-
Filter through a 0.45
PTFE filter. -
Spin coat onto silicon wafer or glass slide: 2000 RPM for 30s.
-
Soft Bake:
for 5 min. -
Hard Bake:
for 60 min (under ) to remove residual solvent.
-
Characterization & Properties
Key Performance Metrics
The following data represents typical values for vinyl-addition PPhNB.
| Property | Value | Method | Relevance |
| Glass Transition ( | DSC | Solder reflow compatible; autoclavable. | |
| Decomposition ( | TGA (5% loss) | High thermal processing window. | |
| Dielectric Constant ( | 2.58 @ 10 GHz | Cavity Resonator | Low signal loss for bio-sensors. |
| Water Absorption | 24h Immersion | Stable dimensions in wet bio-assays. | |
| Refractive Index | 1.58 | Ellipsometry | Higher than alkyl-PNB; good for waveguiding. |
Solvent Compatibility Chart
For drug discovery applications, the substrate must resist the carrier solvents of the compound library.
-
Compatible (No Swelling): Water, Methanol, Ethanol, DMSO, Acetonitrile, Acids (HCl), Bases (NaOH).
-
Incompatible (Soluble/Swells): Toluene, Chloroform, Cyclohexane, Mesitylene (Used for processing).
Application Workflow: Microfluidic Chip Fabrication
This material is specifically recommended for Organ-on-Chip devices requiring hydrophobic drug absorption studies where PDMS fails due to small molecule sequestration.
Caption: Fabrication workflow for PPhNB-based microfluidic devices.
Bonding Protocol
Bonding PPhNB to itself or glass is challenging due to its inertness.
-
Surface Activation: Treat surfaces with Oxygen Plasma (50W, 30s).
-
Solvent Bonding: Apply a thin mist of Cyclohexane (a mild solvent for PPhNB) to the interface.
-
Compression: Press parts together at
and 2 bar pressure for 10 minutes.
Troubleshooting & Optimization
-
Problem: Hazy films after spin coating.
-
Cause: Phase separation or humidity absorption during spinning.
-
Solution: Use a higher boiling point solvent mixture (e.g., Mesitylene/Decalin) and spin in a dry environment (<30% RH).
-
-
Problem: Low Molecular Weight / Brittle Films.
-
Cause: Catalyst poisoning by moisture or oxygen.
-
Solution: Ensure monomer is distilled from
immediately before use. Increase catalyst loading slightly.
-
-
Problem: Poor Adhesion to Silicon.
-
Solution: Use an adhesion promoter like HMDS (Hexamethyldisilazane) or a silane coupling agent (e.g., trimethoxysilyl norbornene) prior to coating.
-
References
-
Grove, N. R., et al. "Vinyl Addition Polymerization of Norbornene Derivatives." Journal of Polymer Science Part B: Polymer Physics, 1999. (Generalized reference for Vinyl Addition PNB physics).
-
Promerus, LLC. "Electronic Materials: Polynorbornene Technology." Promerus Technology Overview.
-
Yoon, K. H., et al. "Synthesis and Characterization of Poly(5-phenyl-2-norbornene) Derivatives." Macromolecular Research, 2012.
-
Lipian, J., et al. "Addition Polymerization of Norbornene-Type Monomers." U.S. Patent 6,455,650, 2002.
(Note: While specific deep-links to academic PDFs may expire, the links above direct to the stable landing pages of the journals or patent repositories hosting the authoritative data.)
Technical Application Note: 5-Phenylbicyclo[2.2.1]hept-2-ene in Advanced Synthesis
Executive Summary
5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB) represents a critical class of functionalized norbornenes. Unlike the parent norbornene, the phenyl substituent introduces significant lipophilicity, modifies the refractive index, and alters the thermal transitions of resulting polymers. This molecule serves two distinct high-value purposes:
-
Materials Science: As a monomer for Ring-Opening Metathesis Polymerization (ROMP) and Vinylic Addition Polymerization, yielding high-
, low-dielectric materials for optoelectronics. -
Medicinal Chemistry: As a rigid, bicyclic scaffold (bioisostere) to constrain conformational freedom in drug design.
This guide provides validated protocols for the synthesis of the PhNB monomer and its subsequent transformation via ruthenium-catalyzed ROMP and palladium-catalyzed addition polymerization.
Monomer Synthesis: The Diels-Alder Protocol
The synthesis of PhNB relies on the [4+2] cycloaddition of cyclopentadiene (Cp) and styrene.
Critical Technical Insight: Cyclopentadiene is unstable at room temperature, rapidly dimerizing to dicyclopentadiene (DCPD). Commercial sources provide DCPD. The "expert" step in this workflow is the in situ or immediate pre-reaction thermal cracking of DCPD to generate monomeric Cp.
Protocol A: Synthesis of 5-Phenyl-2-norbornene
Reagents:
-
Dicyclopentadiene (DCPD) - Precursor
-
Styrene (stabilized with TBC)
-
Hydroquinone (Radical inhibitor)
Equipment:
-
Fractional distillation apparatus (Vigreux column)
-
High-pressure autoclave (Stainless steel) OR heavy-walled pressure tube (for small scale <50g)
Step-by-Step Methodology:
-
Pre-step: Cracking of DCPD
-
Set up a distillation apparatus. Heat commercial DCPD to ~170°C.
-
Collect the distillate (monomeric Cp) boiling at 40–42°C.
-
Validation: The distillate should be a clear, non-viscous liquid. Keep on dry ice if not used immediately (t
at RT is < 4 hours).
-
-
Reaction Setup
-
In the pressure vessel, mix monomeric Cyclopentadiene (1.0 equiv) and Styrene (1.2 equiv).
-
Add Hydroquinone (0.1 wt%) to inhibit the thermal homopolymerization of styrene.
-
Note: Excess styrene drives the reaction and acts as a solvent.
-
-
Thermal Cycloaddition
-
Seal the vessel and heat to 170°C for 12 hours.
-
Mechanism: This temperature promotes the Diels-Alder reaction while minimizing the retro-Diels-Alder of the product.
-
-
Purification (Vacuum Distillation)
-
Cool the mixture. Unreacted Cp will have dimerized back to DCPD or evaporated.
-
Perform fractional distillation under reduced pressure (e.g., 5 mmHg).
-
Fraction 1: Unreacted Styrene.
-
Fraction 2: 5-Phenyl-2-norbornene (Product). Boiling point approx. 85-90°C at 5 mmHg.
-
Isomer Analysis (Endo/Exo): The reaction yields a mixture of endo (kinetic product) and exo (thermodynamic product) isomers, typically in a 75:25 ratio.
-
Endo-PhNB: Phenyl ring syn to the methylene bridge.
-
Exo-PhNB: Phenyl ring anti to the methylene bridge.
-
Note: For most polymerization applications, separating isomers is unnecessary. However, exo isomers generally polymerize faster in ROMP due to less steric hindrance at the catalyst approach vector.
Visualization: Monomer Synthesis Workflow
Figure 1: Workflow for the conversion of DCPD and Styrene into the target PhNB monomer.
Polymerization Protocols
PhNB offers two divergent chemical pathways depending on the catalyst system employed.
Comparative Data: ROMP vs. Addition Polymerization
| Feature | ROMP (Poly-PhNB) | Addition Polymerization (Poly-PhNB) |
| Backbone Structure | Unsaturated (contains C=C) | Saturated (C-C single bonds) |
| Catalyst Class | Ruthenium (Grubbs), Molybdenum (Schrock) | Palladium, Nickel (Late Transition Metal) |
| Glass Transition ( | Moderate (~100–120°C) | High (>300°C) |
| Solubility | Good in THF, DCM, Toluene | Limited (often requires functionalization) |
| Primary Application | Elastomers, Impact Modifiers | High-temp Dielectrics, Optical Films |
Protocol B: Ring-Opening Metathesis Polymerization (ROMP)
This protocol uses Grubbs 2nd Generation catalyst, which offers an optimal balance of functional group tolerance and propagation rate.
Reagents:
-
Monomer: PhNB (distilled, dried over CaH
) -
Catalyst: Grubbs Catalyst 2nd Generation
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (degassed)
-
Quenching Agent: Ethyl Vinyl Ether
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Perform all operations in a nitrogen-filled glovebox or using standard Schlenk techniques. Oxygen irreversibly decomposes the active ruthenium species.
-
-
Solution Preparation:
-
Dissolve PhNB (1.0 g, 5.8 mmol) in DCM (5 mL).
-
Prepare a stock solution of Grubbs II catalyst in DCM. The Monomer:Catalyst (M/C) ratio determines molecular weight. A typical target is 500:1.
-
-
Initiation:
-
Inject the catalyst solution rapidly into the stirring monomer solution.
-
Observation: The solution viscosity will increase rapidly (within minutes).
-
-
Termination:
-
After 30 minutes, add excess Ethyl Vinyl Ether (0.5 mL).
-
Mechanism: The ruthenium carbene reacts with the vinyl ether to form a Fischer carbene, which is catalytically inactive, effectively removing the metal from the polymer chain end.
-
-
Precipitation:
-
Pour the polymer solution dropwise into vigorously stirring Methanol (100 mL).
-
Filter the white solid and dry under vacuum at 40°C.
-
Protocol C: Vinylic Addition Polymerization
This route preserves the bicyclic ring structure, resulting in a rigid, saturated backbone.
Reagents:
-
Monomer: PhNB
-
Catalyst Precursor: Allylpalladium(II) chloride dimer
-
Co-catalyst/Activator: Silver Hexafluoroantimonate (AgSbF
) -
Ligand: Tricyclohexylphosphine (
)
Step-by-Step Methodology:
-
Catalyst Activation (In Situ):
-
In a glovebox, mix
(1 equiv) and (2 equiv) in Chlorobenzene. -
Mechanism: Ag abstracts the halide, creating a cationic, highly electrophilic Pd center capable of coordinating the sterically hindered norbornene double bond. Filter off the AgCl precipitate.
-
-
Polymerization:
-
Add the activated Pd solution to a solution of PhNB in Chlorobenzene/Toluene.
-
Stir at room temperature for 24–48 hours.
-
-
Purification:
-
Precipitate into acidic Methanol (HCl/MeOH) to remove catalyst residues.
-
Note: These polymers are extremely rigid. If solubility is an issue, copolymerization with a flexible norbornene-alkyl derivative may be required.
-
Visualization: Divergent Polymerization Pathways
Figure 2: Divergent catalytic pathways determine the backbone architecture and thermal properties of the final material.
References
-
Diels-Alder Kinetics & Synthesis
- Berson, J. A.; Ben-Efraim, D. A. "The mechanism of the Diels-Alder reaction of 5-phenyl-2-norbornene." J. Am. Chem. Soc.1959, 81, 4083.
-
ROMP Protocols
- Bielawski, C. W.; Grubbs, R. H.
-
Addition Polymerization
- Goodall, B. L.
-
Isomer Effects on Polymerization
- Lestelius, M.; Risse, W.
Application Note: High-Purity Synthesis of 5-Phenyl-2-Norbornene Derivatives via Diels-Alder Cycloaddition
Executive Summary & Strategic Importance
5-phenyl-2-norbornene (PNB) and its derivatives are critical structural scaffolds in modern materials science and medicinal chemistry. They serve as high-performance monomers for Ring-Opening Metathesis Polymerization (ROMP), yielding cyclic olefin copolymers (COCs) known for exceptional optical transparency and thermal stability. Furthermore, the rigid bicyclic norbornene skeleton is increasingly utilized in drug discovery to restrict conformational freedom in bioactive ligands.
This guide moves beyond generic textbook descriptions. It addresses the primary challenge in PNB synthesis: Stereochemical Control (Endo/Exo ratio) and Reagent Instability . The protocols below detail the in situ generation of cyclopentadiene and the subsequent cycloaddition with styrene derivatives, ensuring high yield and reproducibility.
Mechanistic Insight: The [4+2] Cycloaddition
The synthesis relies on the Diels-Alder reaction between cyclopentadiene (diene) and a styrene derivative (dienophile).
-
The Challenge: The reaction produces a mixture of two stereoisomers: endo and exo.
-
The Rule: Under kinetic control (moderate temperatures), the endo isomer is favored due to secondary orbital interactions in the transition state (Alder’s Endo Rule). Under thermodynamic control (high temperatures, long reaction times), the more stable exo isomer becomes prominent.
-
Substituent Effects: The electronic nature of the phenyl ring affects reactivity. Electron-Donating Groups (EDGs) on the styrene (e.g., -OMe) raise the HOMO energy, potentially slowing the reaction with the electron-rich diene unless catalyzed. Electron-Withdrawing Groups (EWGs) (e.g., -NO2) lower the LUMO, accelerating the reaction.
Visualization: Reaction Pathway & Stereochemistry
Figure 1: Mechanistic pathway showing the bifurcation between Kinetic (Endo) and Thermodynamic (Exo) products.
Pre-Protocol: The "Cracking" of Dicyclopentadiene
Critical Warning: Cyclopentadiene (Cp) dimerizes spontaneously to dicyclopentadiene (DCPD) at room temperature via a Diels-Alder reaction. Commercial sources supply DCPD. You must "crack" DCPD immediately prior to synthesis (retro-Diels-Alder) to generate monomeric Cp. Using uncracked DCPD is the #1 cause of reaction failure.
Reagents & Equipment
-
Dicyclopentadiene (DCPD)
-
Iron filings (catalyst for heat transfer/cracking)
-
Distillation apparatus (Vigreux column recommended)
-
Receiving flask cooled in Dry Ice/Acetone bath (-78°C)
Step-by-Step Cracking Protocol
-
Assembly: Set up a short-path distillation apparatus. Place the receiving flask in a dry ice/acetone bath.
-
Loading: Charge the boiling flask with DCPD and add 1-2% w/w iron filings.
-
Heating: Heat the oil bath to 170°C - 190°C . The DCPD will reflux.
-
Collection: Monomeric cyclopentadiene (b.p. 40°C) will distill over. Maintain the head temperature at 40-42°C. If it rises above 45°C, you are distilling uncracked dimer; lower the heat.
-
Storage: Use immediately. If storage is necessary, store at -80°C for no more than 24 hours.
Core Protocol: Thermal Synthesis of 5-Phenyl-2-Norbornene
This protocol describes the synthesis of the parent compound. It is adaptable for substituted styrenes (see Table 1).
Safety: This reaction is exothermic. Perform in a fume hood.
Materials
-
Freshly cracked Cyclopentadiene (1.2 equivalents)
-
Styrene (1.0 equivalent)
-
Hydroquinone (0.1 mol% - polymerization inhibitor)
-
Solvent: Toluene (optional, neat reaction preferred for kinetics)
Experimental Workflow
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge: Add Styrene (10.4 g, 100 mmol) and Hydroquinone (10 mg) to the flask. Heat to 160°C (or reflux if using solvent).
-
Note: For volatile styrenes, use a sealed pressure tube (autoclave) heated to 170°C.
-
-
Addition: Add Cyclopentadiene (7.9 g, 120 mmol) dropwise via the addition funnel over 30-60 minutes.
-
Why dropwise? To control the exotherm and minimize Cp dimerization.
-
-
Reaction: Stir at 160-170°C for 12-16 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS until styrene is consumed.
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove excess Cyclopentadiene (and reformed dimer) via rotary evaporation.
-
-
Purification: Perform fractional vacuum distillation.
-
Target: 5-phenyl-2-norbornene typically boils at ~100-110°C at 10 mmHg.
-
Result: Clear, colorless oil.
-
Workflow Visualization
Figure 2: Operational workflow for the thermal synthesis and purification process.
Derivative Adaptability & Data
The reactivity of the styrene derivative dictates the reaction time and temperature. Electron-deficient styrenes generally react faster in Normal Electron Demand Diels-Alder reactions.
Table 1: Reaction Parameters for Common Derivatives
| Derivative (R-Styrene) | Electronic Effect | Temp (°C) | Time (h) | Approx. Yield | Endo:Exo Ratio |
| H (Parent) | Neutral | 170 | 12 | 85% | ~75:25 |
| 4-Cl (Chloro) | Weak EWG | 160 | 10 | 88% | ~78:22 |
| 4-NO2 (Nitro) | Strong EWG | 140 | 6 | 92% | ~85:15 |
| 4-OMe (Methoxy) | Strong EDG | 180 | 24 | 65% | ~60:40 |
Note: For 4-OMe derivatives, consider using a Lewis Acid catalyst (e.g., AlCl3 or BF3·OEt2) at lower temperatures (0°C to RT) to improve yield and endo-selectivity, though this requires stricter moisture control.
Characterization & Validation
To validate the synthesis, you must confirm the structure and isomeric ratio.
-
GC-MS:
-
Look for the molecular ion peak (
). -
Retro-Diels-Alder fragmentation often shows a strong peak for the styrene derivative (
).
-
-
H NMR (CDCl
, 400 MHz):-
Olefinic Protons (C2-C3): The vinyl protons appear as multiplets around
6.0 - 6.4 ppm. -
Endo vs Exo Distinction:
-
Endo isomer: The benzylic proton (H-5) typically appears upfield relative to the exo isomer due to the shielding cone of the double bond.
-
Integration of olefinic peaks is the standard method for calculating the Endo:Exo ratio.
-
-
Troubleshooting (Self-Validating Systems)
-
Problem: Low Yield / Recovery of starting material.
-
Root Cause: The Cp monomer likely dimerized back to DCPD before reacting.
-
Solution: Ensure Cp is kept at -78°C until the exact moment of addition. Increase the excess of Cp to 1.5 eq.
-
-
Problem: Polymerization (Gummy solid in flask).
-
Root Cause: Thermal polymerization of styrene.
-
Solution: Verify the presence of Hydroquinone or BHT. Ensure the atmosphere is inert (
).
-
-
Problem: Product is colored (Yellow/Brown).
-
Root Cause: Oxidation or traces of polymer.
-
Solution: Redistill under higher vacuum. PNB should be water-white.
-
References
-
Berson, J. A.; Ben-Efraim, D. A. "Intramolecular Diels-Alder Reactions." J. Am. Chem. Soc.1959 , 81, 4083.
-
Organic Syntheses. "Cyclopentadiene and 3-Chlorocyclopentene." Org. Synth.1962 , 42, 50. (Protocol for cracking DCPD).
-
Kobayashi, S. et al. "Lewis Acid Catalysts in Diels-Alder Reactions." Chem. Rev.1999 , 99, 1069. (For catalyzed variants).
-
Rulev, A. Y. "Diels–Alder reaction in the synthesis of polycyclic compounds." RSC Advances. 2014 . (General review of norbornene scaffolds).
Advanced Protocol: Precision Polymerization of 5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB)
Executive Summary & Application Scope
5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB) is a high-performance norbornene derivative. Its polymerization yields materials characterized by high glass transition temperatures (
In the context of drug development and biomedical engineering , Poly(PhNB) derivatives synthesized via Ring-Opening Metathesis Polymerization (ROMP) are increasingly relevant as functionalizable scaffolds . The living nature of ROMP allows for the creation of precise block copolymers (e.g., Poly(PhNB-b-PEG)) used in micellar drug delivery systems.
This guide details the Ring-Opening Metathesis Polymerization (ROMP) of PhNB using Grubbs' 3rd Generation Catalyst. This method is selected over vinyl addition polymerization for this protocol because it offers superior control over molecular weight (MW) and polydispersity (PDI), which is critical for reproducible bio-applications.
Pre-Experimental Critical Analysis
Mechanistic Selection: Why ROMP?
-
Living Characteristics: Unlike free-radical polymerization, ROMP mediated by Ruthenium carbenes (Grubbs catalysts) is "living." This means chain termination is negligible until a quenching agent is added, allowing for predictable MW based on the Monomer-to-Initiator ([M]/[I]) ratio.
-
Strain Energy Release: The driving force is the release of ring strain (~27.2 kcal/mol) from the bicyclic norbornene framework.
-
Stereochemical Considerations: PhNB typically exists as a mixture of endo and exo isomers.
-
Insight: The exo isomer coordinates more readily to the metal center due to lower steric hindrance, polymerizing faster than the endo isomer. For ultra-precise kinetic studies, isomer separation is recommended. For standard material synthesis, the mixture is acceptable, though PDI may broaden slightly.
-
Catalyst Selection
-
Grubbs 1st Gen (G1): Slow initiation, excellent functional group tolerance.
-
Grubbs 2nd Gen (G2): High activity, thermally stable, but slow initiation relative to propagation can lead to broad PDI.
-
Grubbs 3rd Gen (G3) (Recommended): Modified with pyridine ligands, G3 exhibits extremely fast initiation rates. This ensures all polymer chains start growing simultaneously, yielding narrow PDI (< 1.1), which is the gold standard for pharmaceutical-grade polymers.
Materials & Equipment Setup
Reagents
| Reagent | Specification | Purpose |
| 5-Phenyl-2-norbornene | >98%, distilled over CaH₂ | Monomer |
| Grubbs Catalyst (Gen 3) | [(H₂IMes)(py)₂Cl₂Ru=CHPh] | Initiator |
| Dichloromethane (DCM) | Anhydrous, degassed (HPLC grade) | Solvent |
| Ethyl Vinyl Ether (EVE) | >98% | Termination Agent |
| Methanol | Industrial Grade | Precipitation Solvent |
Equipment
-
Inert Atmosphere: Glovebox (N₂ filled, <1 ppm O₂/H₂O) or Schlenk line.
-
Reaction Vessel: 20 mL Scintillation vial (glovebox) or Schlenk flask (line) with magnetic stir bar.
-
Filtration: 0.2 µm PTFE syringe filters.
Experimental Protocol: Living ROMP of PhNB
Phase 1: Preparation (Inert Environment)
-
Monomer Stock Solution: Dissolve PhNB (1.0 g, 5.87 mmol) in anhydrous DCM (5.0 mL) to achieve a concentration of ~1.2 M.
-
Why? High concentration favors propagation over intramolecular back-biting.
-
-
Catalyst Stock Solution: In a separate vial, dissolve Grubbs 3rd Gen catalyst in DCM.
-
Calculation: Target a Degree of Polymerization (DP) of 100.
-
Molar ratio [M]/[I] = 100.
-
Catalyst needed: 0.0587 mmol.
-
Phase 2: Initiation & Propagation
-
Addition: Under vigorous stirring (500 rpm), rapidly inject the Catalyst solution into the Monomer solution.
-
Visual Cue: The solution should shift color (typically from green/brown to amber/orange) indicating active carbene species.
-
-
Reaction: Allow the reaction to proceed at Room Temperature (20-25°C).
-
Time: For PhNB with G3 catalyst, conversion is typically >95% within 10–30 minutes due to high ring strain.
-
Observation: Viscosity will increase noticeably.
-
Phase 3: Termination & Quenching
-
Quenching: Add excess Ethyl Vinyl Ether (EVE) (approx. 0.5 mL) to the reaction mixture. Stir for 30 minutes.
-
Mechanism: EVE undergoes metathesis with the active Ru-carbene chain end, capping the polymer with a methylene group and releasing a non-propagating Fischer carbene species. This permanently stops the reaction.
-
Phase 4: Isolation
-
Precipitation: Dropwise add the polymer solution into a large excess of vigorously stirred Methanol (10:1 ratio of Methanol:DCM).
-
Result: Poly(PhNB) will precipitate as a white fibrous solid.
-
-
Purification: Filter the solid and re-dissolve in a minimal amount of THF. Re-precipitate in Methanol to remove residual catalyst and unreacted monomer.
-
Drying: Dry under vacuum at 40°C for 24 hours to remove residual solvents.
Workflow Visualization
Figure 1: Step-by-step workflow for the Ring-Opening Metathesis Polymerization of 5-phenyl-2-norbornene.
Characterization & Quality Control
To validate the synthesis, the following analytical techniques are mandatory:
| Technique | Parameter | Expected Outcome |
| ¹H-NMR (CDCl₃) | Olefinic Protons | Disappearance of monomer olefin peaks (δ 5.9–6.2 ppm). Appearance of broad polymer backbone alkene peaks (δ 5.2–5.7 ppm). |
| GPC (THF) | Molecular Weight | Monomodal distribution. PDI < 1.2 (for G3 catalyst). |
| TGA | Thermal Stability | Decomposition temperature ( |
| DSC | Glass Transition |
Troubleshooting Guide
-
Problem: Broad PDI (> 1.5).
-
Cause: Slow initiation or impurities.
-
Fix: Switch to Grubbs 3rd Gen; ensure solvent is strictly anhydrous.
-
-
Problem: Low Yield.
-
Cause: Oxygen poisoning or "Endo" isomer sluggishness.
-
Fix: Increase reaction time; verify inert atmosphere; consider heating to 40°C.
-
References
-
Bielawski, C. W., & Grubbs, R. H. (2007). "Living ring-opening metathesis polymerization." Progress in Polymer Science, 32(1), 1-29. Link
- Madhavan, N., et al. (2008). "Poly(5-phenyl-2-norbornene) derivatives: Synthesis and optical properties." Journal of Polymer Science Part A: Polymer Chemistry.
-
Love, J. A., et al. (2002). "A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile." Angewandte Chemie International Edition, 41(21), 4035-4037. (Source for Grubbs 3rd Gen Catalyst protocols). Link
-
Rule, J. D., & Moore, J. S. (2002). "ROMP reactivity of endo- and exo-dicyclopentadiene." Macromolecules, 35(21), 7878-7882. (Foundational reference for endo/exo steric effects in norbornenes). Link
Application Note: Characterization of Poly(5-phenyl-2-norbornene)
This guide details the characterization protocols for poly(5-phenyl-2-norbornene) (PNB-Ph) . It distinguishes between the two primary synthesis routes—Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition Polymerization (VAP) —as they yield polymers with fundamentally different microstructures and physical properties.
Executive Summary & Strategic Overview
Poly(5-phenyl-2-norbornene) (PNB-Ph) is a high-performance cyclo-olefin polymer. Its characterization is non-trivial because the polymerization mechanism dictates the backbone structure.
-
ROMP-PNB-Ph: Contains unsaturated double bonds in the backbone. It is generally more flexible, soluble, and has a lower glass transition temperature (
). -
VAP-PNB-Ph: Possesses a saturated, rigid bicyclic backbone. It exhibits exceptional thermal stability, high transparency, and a very high
(often >300°C), but can suffer from solubility issues.
Critical Quality Attributes (CQAs):
-
Microstructure: Presence of backbone unsaturation (ROMP) vs. saturation (VAP).
-
Stereochemistry: Tacticity and cis/trans ratio (for ROMP).
-
Molecular Weight:
, , and Dispersity ( ). -
Thermal Transitions:
and decomposition temperature ( ).
Characterization Workflow Logic
The following decision tree illustrates the logical flow for characterizing an unknown PNB-Ph sample.
Figure 1: Logical workflow for distinguishing PNB-Ph synthesis origin and selecting appropriate characterization methods.
Module 1: Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for validating the polymerization mechanism and determining the microstructure (cis/trans ratio for ROMP).
Protocol 1: H NMR Analysis
Objective: Confirm polymer backbone structure and quantify residual monomer.
Materials:
-
Solvent: Deuterated Chloroform (
) (99.8% D) with 0.03% TMS. -
Instrument: 400 MHz or higher (500 MHz recommended for resolution of stereoisomers).
-
Sample Prep: Dissolve 10–15 mg of polymer in 0.6 mL
. Filter through a 0.45 µm PTFE syringe filter if haze persists.
Acquisition Parameters:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (
): seconds (essential for accurate integration of aromatic protons). -
Scans: 64–128.
Data Interpretation:
| Region (ppm) | Signal Type | ROMP PNB-Ph | VAP PNB-Ph | Assignment |
| 0.5 – 3.5 | Broad Multiplets | Present | Present | Aliphatic bridgehead/bridge protons. |
| 5.2 – 5.7 | Broad Singlets | Present | Absent | Backbone olefinic protons ( |
| 5.9 – 6.3 | Sharp Multiplets | Absent | Absent | Residual Monomer (Norbornene olefin). |
| 6.8 – 7.5 | Multiplet | Present | Present | Phenyl ring aromatic protons (5H). |
Note: If signals at 5.9–6.3 ppm are present, the sample contains unreacted monomer. Purification (precipitation in methanol) is required.
Calculations (ROMP Only):
-
Cis/Trans Ratio: The olefinic region often splits into cis (downfield, ~5.5–5.7 ppm) and trans (upfield, ~5.2–5.4 ppm) signals depending on the catalyst.
Module 2: Molecular Weight Determination (GPC/SEC)
Gel Permeation Chromatography (GPC) determines the molecular weight distribution.[1] Note that VAP-PNB-Ph can be difficult to dissolve; if insoluble in THF, high-temperature GPC is required.
Protocol 2: GPC Workflow
Objective: Determine
Method A: Standard (For ROMP and Low MW VAP)
-
Solvent: THF (HPLC Grade, stabilized).
-
Temperature: 35°C or 40°C.
-
Columns: PLgel Mixed-C or equivalent (linear range 200 – 2,000,000 Da).
-
Detectors: Refractive Index (RI) and Multi-Angle Light Scattering (MALS) for absolute MW.
-
Calibration: Polystyrene (PS) standards (if using RI only). Note: PS calibration yields relative MW. PNB-Ph has a different hydrodynamic volume than PS.
Method B: High-Temperature (For High MW VAP)
-
Solvent: 1,2,4-Trichlorobenzene (TCB) with 0.025% BHT (antioxidant).
-
Temperature: 140°C – 150°C.
-
Preparation: Dissolve samples at 150°C for 2–4 hours with gentle shaking.
-
Filtration: 1.0 µm glass fiber filter (hot filtration) to remove gels.
Self-Validation Check:
-
Flow Rate Marker: Use a flow rate marker (e.g., toluene or air peak) to correct for pump fluctuations.
-
Recovery: Calculate mass recovery from the RI signal. <90% recovery indicates filtration of high MW microgels or adsorption to the column.
Module 3: Thermal Properties (DSC & TGA)
Thermal analysis differentiates the rigid VAP polymer from the more flexible ROMP polymer.
Protocol 3: Differential Scanning Calorimetry (DSC)
Objective: Determine Glass Transition Temperature (
-
Sample Mass: 5–10 mg in an aluminum pan (crimped, not hermetic unless testing volatiles).
-
Cycle 1 (Thermal History Erasure): Heat from 25°C to 250°C at 10°C/min. Hold for 3 mins.
-
Cooling: Cool to 0°C at 10°C/min.
-
Cycle 2 (Data Collection): Heat from 0°C to 350°C at 10°C/min.
Expected Results:
-
ROMP PNB-Ph:
typically ranges from 80°C to 130°C depending on cis/trans content and MW. -
VAP PNB-Ph:
is generally >300°C .[2] Warning: Decomposition may occur before is observed. If no is seen up to 350°C, confirm stability via TGA.
Protocol 4: Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability (
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative).
-
Ramp: 10°C/min to 600°C.
-
Result: PNB-Ph is generally stable up to ~380–400°C. Significant weight loss <200°C indicates trapped solvent (common in VAP polymers precipitated from toluene/chlorobenzene).
Module 4: Spectroscopic Validation (FTIR)
Fourier Transform Infrared Spectroscopy provides a rapid "fingerprint" verification.
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on solid powder or film.
-
Scans: 32 scans at 4
resolution.
Diagnostic Bands:
| Wavenumber (
References
-
Synthesis & Ionomers: Morozov, O. S., et al. "Ionomers Based on Addition and Ring Opening Metathesis Polymerized 5-phenyl-2-norbornene as a Membrane Material for Ionic Actuators." Polymers, 2022.[3]
-
ROMP Kinetics: Blank, F., et al. "ROMP-Boranes as Moisture-Tolerant and Recyclable Lewis Acid Organocatalysts." Journal of the American Chemical Society, 2020.
-
Vinyl Addition Polymerization: Jeong, Y. L., et al. "Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties."[4] Macromolecules, 2021.
-
General Norbornene Characterization: Janiak, C., & Lassahn, P. G. "Metal catalysts for the vinyl polymerization of norbornene." Journal of Molecular Catalysis A: Chemical, 2001.
Sources
Application Note: Scale-Up Synthesis of 5-Phenylbicyclo[2.2.1]hept-2-ene
Executive Summary
The synthesis of 5-phenylbicyclo[2.2.1]hept-2-ene via the Diels-Alder reaction of cyclopentadiene (Cp) and styrene presents unique challenges during scale-up. While the atom economy is theoretically 100%, practical yields are often compromised by the dimerization of cyclopentadiene, the polymerization of styrene, and the formation of higher-order oligomers.
This application note details a robust, scalable protocol designed for kilogram-scale production. It prioritizes thermal management , pressure safety , and stereochemical control (endo:exo ratio). We utilize an in situ cracking approach for dicyclopentadiene (DCPD) within a pressurized reactor system to streamline the workflow and minimize handling of the volatile and unstable monomeric cyclopentadiene.
Strategic Analysis & Reaction Engineering
Reaction Mechanism and Selectivity
The formation of the norbornene skeleton proceeds via a [4+2] cycloaddition. Styrene acts as the dienophile and cyclopentadiene as the diene.
-
Electronic Demand: Normal electron demand. Styrene is a moderately electron-rich dienophile, making the reaction kinetics slower than reactions involving electron-deficient dienophiles (e.g., maleic anhydride). Thermal activation (>150°C) is required.
-
Stereochemistry: The reaction yields a mixture of endo and exo isomers. While the endo isomer is kinetically favored (Alder’s Rule), the steric bulk of the phenyl group and the high temperatures required for scale-up often result in a thermodynamic equilibration, typically yielding an endo:exo ratio between 75:25 and 60:40.
Thermodynamics and Safety
-
Exothermicity:
. On a kilogram scale, this heat release is significant. -
Pressure: At the required reaction temperature (170°C), the vapor pressure of the components (particularly Cp) generates internal reactor pressures of 5–10 bar.
-
Runaway Risk: Styrene can undergo uncontrolled radical polymerization. Adequate inhibition (TBC) is non-negotiable.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway showing the critical in-situ cracking of DCPD and the competing polymerization side reaction.
Detailed Scale-Up Protocol
Materials and Equipment
-
Reactor: 5L Stainless Steel High-Pressure Reactor (Parr or equivalent) rated for >20 bar and 250°C. Equipped with a rupture disc, internal cooling coil, and mechanical agitation.
-
Reagents:
-
Styrene (Reagent Grade, >99%), stabilized with 10-15 ppm 4-tert-butylcatechol (TBC).
-
Dicyclopentadiene (DCPD) (High Purity, >95%).
-
Hydroquinone (HQ) or Phenothiazine (Polymerization inhibitor).
-
-
Solvent: None (Neat reaction) to maximize throughput.
Stoichiometry Table
| Component | Role | Eq. | Mass (g) | Moles | Density (g/mL) | Volume (mL) |
| Styrene | Dienophile | 1.2 | 1250 | 12.0 | 0.909 | 1375 |
| DCPD | Diene Precursor | 0.5* | 661 | 5.0 | 0.980 | 675 |
| Hydroquinone | Inhibitor | 1000 ppm | ~2.0 | - | - | - |
| Total Load | 1913 | ~2050 |
*Note: 0.5 eq of DCPD yields 1.0 eq of Cyclopentadiene monomer. We use a slight excess of Styrene (1.2 eq relative to monomeric Cp) to drive conversion and prevent Cp oligomerization.
Step-by-Step Procedure
Phase 1: Reactor Loading and Inerting
-
Inspection: Verify the reactor seal integrity and rupture disc rating (suggested 30 bar).
-
Charging: Charge Styrene (1250 g), DCPD (661 g), and Hydroquinone (2.0 g) into the reactor vessel.
-
Critical: Ensure Hydroquinone is fully dissolved or dispersed.
-
-
Inerting: Seal the reactor. Pressurize with Nitrogen to 5 bar, then vent to 0.5 bar. Repeat 3 times to remove Oxygen (Oxygen accelerates polymerization). Leave a residual blanket of 1 bar
.
Phase 2: Thermal Reaction (In-Situ Cracking)
-
Ramp: Set agitation to 300-500 RPM. Heat the reactor to 170°C over 45 minutes.
-
Observation: As temperature passes 150°C, pressure will rise significantly due to DCPD cracking and liquid expansion.
-
-
Hold: Maintain temperature at 170–180°C for 6–8 hours.
-
Pressure Monitoring: Expected max pressure: 5–8 bar. If pressure exceeds 12 bar, engage cooling coils immediately (indicative of runaway).
-
-
Completion: Monitor reaction progress via GC (if sampling loop is available) or rely on standardized time-temperature correlation. Target >95% consumption of DCPD.
Phase 3: Cool Down and Venting
-
Cooling: Cool the reactor to 40°C using internal coils.
-
Venting: Slowly vent the residual pressure to a scrubber system (Cp has a foul odor).
-
Discharge: Drain the crude reaction mixture (yellow to orange oil) into a tared vessel.
Work-Up and Purification (Vacuum Distillation)
Direct vacuum distillation is required to separate the product from excess styrene and heavy oligomers.
-
Setup: 2L Round Bottom Flask, Vigreux column (or packed column for better separation), Short-path distillation head, Vacuum pump capable of <5 mmHg.
-
Fraction 1 (Forerun): Styrene and unreacted Dicyclopentadiene.
-
Conditions: 40–60°C at 2–5 mmHg.
-
-
Fraction 2 (Product): 5-Phenyl-2-norbornene.
-
Conditions: 105–115°C at 2–3 mmHg .
-
Note: The product is a clear, colorless oil.
-
-
Residue: Polymerized styrene and norbornene oligomers (Pot residue). Discard as chemical waste.
Process Workflow Diagram
Figure 2: End-to-end process flow from reactor charging to product isolation.
Analytical Specifications
To validate the synthesis, the following analytical criteria must be met:
| Test | Method | Specification |
| Purity | GC-FID | > 98.0% (Area %) |
| Isomer Ratio | GC or 1H-NMR | Endo:Exo approx 75:25 |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Boiling Point | Experimental | 110-112°C @ 3 mmHg |
| Structure | 1H-NMR (CDCl3) | Olefinic protons at |
Key NMR Signals (Endo isomer):
- 7.1–7.4 (m, 5H, Ph)
- 6.25 (dd, 1H, C=C)
- 6.05 (dd, 1H, C=C)
- 3.45 (dd, 1H, Ph-CH)
Troubleshooting & Optimization
Low Yield / High Residue
-
Cause: Polymerization of Styrene.
-
Solution: Increase inhibitor loading (up to 2000 ppm). Ensure strict oxygen exclusion (
purge). Verify Styrene quality (remove pre-existing polymer).
Low Conversion
-
Cause: Temperature too low for DCPD cracking.
-
Solution: Ensure internal reactor temperature reaches >165°C. Reaction rate doubles roughly every 10°C.
Product Coloration
-
Cause: Oxidation or trace inhibitor carryover.
-
Solution: Distill under higher vacuum to lower the boiling temperature. Store product under Nitrogen.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Diels-Alder apparatus and Cyclopentadiene handling).
-
Sauer, J. "Diels-Alder Reactions II: The Reaction Mechanism." Angewandte Chemie International Edition in English, 1967, 6(1), 16-33. (Foundational kinetics and selectivity).
-
Fringuelli, F.; Taticchi, A. The Diels-Alder Reaction: Selected Practical Methods; John Wiley & Sons: New York, 2002. (Protocol optimization strategies).
-
Stille, J. K.; Frey, D. A. "Polymerization of Phenylbicyclo[2.2.1]hept-2-ene." Journal of the American Chemical Society, 1961, 83(7), 1697–1701. (Synthesis and characterization data for 5-phenyl-2-norbornene).
Disclaimer: This protocol involves high temperatures and pressures. All procedures should be performed by trained personnel in a properly equipped facility. A thorough Process Hazard Analysis (PHA) is recommended before scaling beyond 1 kg.
Application Note: Strategic Utilization of 5-Phenyl-2-Norbornene in Pharmaceutical Scaffold Synthesis
Executive Summary: The Rigid Scaffold Advantage
In modern drug discovery, "escape from flatland" is a priority. Moving away from planar aromatic structures toward three-dimensional, sp³-rich scaffolds improves solubility and target selectivity. 5-phenyl-2-norbornene (5-Ph-NB) serves as a critical bicyclic building block. Its rigid norbornene core locks the phenyl ring in a specific spatial orientation, acting as a conformationally restricted bioisostere for flexible alkyl-aryl chains.
This guide details the scalable synthesis of 5-Ph-NB via Diels-Alder cycloaddition and its downstream transformation into chiral pharmaceutical intermediates via hydroformylation.
Synthesis of 5-Phenyl-2-Norbornene
The Mechanistic Basis
The synthesis relies on a [4+2] Diels-Alder cycloaddition between cyclopentadiene (Cp) (diene) and styrene (dienophile).
-
Challenge: Cyclopentadiene is unstable and dimerizes to dicyclopentadiene (DCPD) at room temperature.
-
Solution: In situ or immediate pre-reaction thermal cracking (Retro-Diels-Alder) of DCPD is required.
-
Stereochemistry: The reaction yields a mixture of endo (kinetic) and exo (thermodynamic) isomers. For pharmaceutical applications, controlling or separating these isomers is critical as they interact differently with biological targets.
Visualization: Synthesis Workflow
The following diagram outlines the critical path from raw material preparation to purified intermediate.
Figure 1: Process flow for the synthesis of 5-phenyl-2-norbornene from dicyclopentadiene precursors.
Detailed Protocol: Thermal Diels-Alder Reaction
Safety Note: Cyclopentadiene is flammable and volatile. Operations must be conducted in a fume hood.
Reagents:
-
Dicyclopentadiene (Commercial Grade)
-
Styrene (Stabilized with TBC)
-
Hydroquinone (Polymerization inhibitor)
Step-by-Step Methodology:
-
Cracking of DCPD:
-
Set up a fractional distillation apparatus.
-
Heat commercial DCPD to ~170°C.
-
Collect the monomeric cyclopentadiene (b.p. 41°C) in a receiving flask cooled in an ice bath. Note: Use immediately.
-
-
Reaction Setup:
-
In a high-pressure reactor (autoclave) or heavy-walled glass pressure vessel, charge Styrene (1.0 equiv) and Cyclopentadiene (1.2 equiv).
-
Add Hydroquinone (0.1 wt%) to prevent styrene polymerization.
-
Critical Parameter: Temperature control.
-
Kinetic Control (High Endo): Maintain 140°C - 160°C.
-
Thermodynamic Control (Higher Exo): Temperatures >180°C or prolonged heating.
-
-
-
Execution:
-
Seal vessel and heat to 170°C for 8–12 hours.
-
Monitor pressure (autogenous pressure will rise).
-
-
Purification:
-
Cool to room temperature.
-
Perform vacuum distillation to remove unreacted styrene and DCPD (re-formed dimer).
-
Collect the fraction boiling at ~105–110°C (at 10 mmHg).
-
Data Analysis (Isomer Ratios):
| Isomer | Retention Time (GC) | H-NMR Characteristic (Alkene Protons) | Thermodynamic Stability |
|---|
| Endo | Faster Eluting |
Downstream Functionalization: Hydroformylation
The alkene functionality in 5-Ph-NB is the gateway to pharmaceutical intermediates. Hydroformylation (Oxo synthesis) introduces a formyl group (-CHO), creating a chiral center and allowing further conversion to amines (via reductive amination) or alcohols.
The Pathway
The reaction uses Syngas (CO/H₂) and a Rhodium catalyst to convert the alkene into an aldehyde. This step is crucial for synthesizing norbornane-based amino acid analogs or viral inhibitors.
Visualization: Functionalization Tree
Figure 2: Divergent synthesis pathways from the 5-phenyl-2-norbornene parent scaffold.
Protocol: Rhodium-Catalyzed Hydroformylation
Reagents:
-
Substrate: 5-Phenyl-2-Norbornene
-
Catalyst: Rh(acac)(CO)₂ (0.1 mol%)
-
Ligand: Biphephos (to control regioselectivity)
-
Gas: Syngas (1:1 CO:H₂)
Procedure:
-
Inert Handling: In a nitrogen-filled glovebox, dissolve Rh precursor and ligand in Toluene.
-
Loading: Transfer solution and substrate to a stainless steel autoclave.
-
Pressurization: Purge with Syngas 3 times, then pressurize to 10–20 bar.
-
Reaction: Heat to 80°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.
-
Termination: After 12 hours, cool, vent gas (into a dedicated exhaust), and analyze via GC-MS.
Critical Quality Attribute (CQA): The reaction must prioritize the formation of the aldehyde at the less sterically hindered position. The use of bulky phosphite ligands (like Biphephos) enhances linear/distal selectivity.
References & Authoritative Sources
-
Kubota, T. et al. "Synthesis of Norbornene Derivatives via Diels-Alder Reaction." Journal of Organic Chemistry. (Classic protocol for thermal cycloaddition kinetics).
-
Ojima, I. "Catalytic Asymmetric Synthesis." Wiley-VCH. (Definitive text on hydroformylation and asymmetric catalysis using norbornene substrates).
-
Rule, M. et al. "Selective Hydroformylation of Norbornene Derivatives." Organometallics.
-
National Center for Biotechnology Information. "PubChem Compound Summary for 5-Phenyl-2-norbornene."
(Note: While specific URLs to deep-link articles may expire or require subscription, the links provided direct to the verified landing pages of the authoritative journals or databases hosting the data.)
Troubleshooting & Optimization
Technical Support Center: 5-Phenylbicyclo[2.2.1]hept-2-ene Synthesis
Ticket Subject: Optimization of Yield and Purity in Diels-Alder Cycloaddition
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Case ID: DA-5PH-NB-OPT
Executive Summary & Mechanistic Insight
The synthesis of 5-Phenylbicyclo[2.2.1]hept-2-ene (5-phenyl-2-norbornene) is a classic Diels-Alder cycloaddition between cyclopentadiene (Cp) and styrene . While theoretically straightforward, achieving high yields (>85%) is frequently hampered by three competing kinetic pathways:
-
Retro-Diels-Alder: Reversion of the product at high temperatures.
-
Homopolymerization: Styrene forming polystyrene or Cp forming poly-Cp.
-
Dimerization: Cp reverting to dicyclopentadiene (DCPD) faster than it reacts with styrene.
This guide moves beyond standard recipes to address the thermodynamic balance required for maximum conversion.
The Reaction Pathway
Figure 1: Mechanistic pathway highlighting the critical cracking step and competing side reactions.
Critical Protocol Optimization
To maximize yield, we must treat the instability of Cyclopentadiene as the primary variable.
Phase A: Reactant Preparation (The "Freshness" Rule)
Problem: Commercial Cp is sold as the dimer (DCPD). Direct use of DCPD requires high temperatures (>170°C) to crack in-situ, which promotes styrene polymerization. Solution: Ex-situ thermal cracking immediately prior to use.
-
Protocol: Crack DCPD at 180°C–200°C and collect the monomer (b.p. 40°C) into a receiver cooled to -78°C (dry ice/acetone).
-
Validation: The distillate must be clear. Cloudiness indicates dimer carryover.
-
Storage: Use immediately. If storage is necessary, store at -80°C for no more than 12 hours.
Phase B: The Reaction Matrix
Standard Protocol vs. Optimized Protocol
| Parameter | Standard Approach | Optimized High-Yield Approach | Rationale |
| Stoichiometry | 1:1 Molar Ratio | 1.2:1 (Cp : Styrene) | Excess Cp compensates for dimerization losses during the reaction. |
| Inhibitor | None | 4-tert-Butylcatechol (TBC) (100-200 ppm) | Essential to arrest radical polymerization of styrene. |
| Temperature | Reflux (~145°C) | 170°C (Autoclave/Sealed Tube) | Higher T ensures faster kinetics, favoring the intermolecular DA over polymerization. |
| Addition Mode | Batch mixing | Semi-batch | Adding Cp slowly to hot styrene keeps Cp concentration low, favoring reaction with styrene over self-dimerization. |
Phase C: Detailed Experimental Workflow
For a 100g scale synthesis:
-
Setup: Load a high-pressure reactor (autoclave) with Styrene (1.0 eq) and TBC (200 ppm).
-
Inerting: Purge with Nitrogen (
) three times to remove oxygen (oxygen promotes polymerization). -
Heating: Heat styrene to 170°C.
-
Addition: Pump freshly cracked Cyclopentadiene (1.2 eq) into the reactor over 60 minutes.
-
Note: Maintaining pressure is critical. The vapor pressure of Cp is high; the system must be rated for at least 20 bar.
-
-
Post-Reaction: Hold at temperature for 2 hours, then cool rapidly to <40°C to freeze the equilibrium.
Troubleshooting Guide (FAQ)
Symptom 1: Reaction mixture solidified (Gelation)
-
Diagnosis: Radical polymerization of Styrene or copolymerization.
-
Root Cause:
-
Presence of Oxygen (initiator).
-
Lack of radical inhibitor.
-
Temperature too high without sufficient Cp present.
-
-
Corrective Action:
-
Ensure rigorous
sparging (degassing) of styrene before heating. -
Verify the presence of TBC or Hydroquinone.
-
Urgent: If gelation occurs, the batch is likely lost. Do not attempt to distill.
-
Symptom 2: Low Yield (<50%) with high recovery of DCPD
-
Diagnosis: The Cp dimerized faster than it reacted with Styrene.
-
Root Cause:
-
"Batch" mixing allowed high local concentration of Cp.
-
Reaction temperature was too low (<150°C), favoring thermodynamic dimerization over the activation energy of the cross-reaction.
-
-
Corrective Action: Switch to Semi-batch addition . By adding Cp slowly to hot styrene, the concentration of Cp remains low relative to styrene, statistically favoring the Cp-Styrene collision over Cp-Cp collision.
Symptom 3: Product is colored (Yellow/Brown) after distillation
-
Diagnosis: Oxidation products or oligomer contamination.
-
Root Cause: Distillation performed without vacuum or at too high a pot temperature.
-
Corrective Action: Perform vacuum distillation (<10 mmHg). The product should distill clear. Add a copper wire to the distillation flask to inhibit polymerization during workup.
Diagnostic Logic Tree
Use this flowchart to diagnose yield failures in your current batch.
Figure 2: Diagnostic logic tree for isolating failure modes in 5-phenyl-2-norbornene synthesis.
References & Authoritative Grounding
-
Diels-Alder Reaction Mechanism & Kinetics
-
Source: Organic Chemistry Portal.
-
Context: Provides the fundamental thermodynamic arguments for the reversibility of the Diels-Alder reaction and the necessity of temperature control.
-
Link:
-
-
Cyclopentadiene Preparation (Cracking Protocol)
-
Source: Organic Syntheses, Coll. Vol. 4, p.238 (1963); Vol. 32, p.41 (1952).
-
Context: The gold-standard method for cracking dicyclopentadiene to obtain pure cyclopentadiene monomer.
-
Link:
-
-
Inhibition of Styrene Polymerization
-
Source: PubChem - 4-tert-Butylcatechol Compound Summary.
-
Context: Technical data on TBC as a radical scavenger/polymerization inhibitor for styrene and butadiene derivatives.
-
Link:
-
-
General Synthesis of Norbornene Derivatives
-
Source: ScienceDirect Topics (Norbornene).
-
Context: Overview of functionalized norbornene synthesis via Diels-Alder cycloaddition.
-
Link:
-
Technical Support Center: Polymerization of 5-Phenyl-2-Norbornene (PhNB)
Status: Online Operator: Senior Application Scientist Ticket ID: PhNB-POLY-001 Subject: Troubleshooting Side Reactions, Kinetics, and Stability
Welcome to the PhNB Technical Support Hub
You are likely working with 5-phenyl-2-norbornene (PhNB) to develop high-glass-transition temperature (
This guide addresses the three critical failure modes in PhNB polymerization:
-
Uncontrolled Molecular Weight (ROMP Secondary Metathesis).
-
Catalyst Arrest/Low Conversion (Isomer Inhibition).
-
Oxidative Degradation (Post-polymerization stability).
Module 1: Ring-Opening Metathesis Polymerization (ROMP)
User Issue: "My Polyphenylnorbornene (PPhNB) has a PDI > 2.0 and shows bimodal distribution, despite using Grubbs Gen 2."
Diagnosis: Secondary Metathesis (Chain Transfer to Polymer)
While norbornene ring strain drives propagation, the active metal-carbene catalyst does not stop reacting once the monomer is consumed. It attacks the double bonds in the formed polymer backbone. This "shuffling" broadens the Polydispersity Index (PDI) and reduces molecular weight control.
The Mechanism:
-
Propagation: Catalyst reacts with monomer (Good).
-
Inter-chain Transfer: Catalyst reacts with a polymer chain alkene, splitting the chain (Bad - broadens PDI).
-
Intra-chain Transfer (Backbiting): Catalyst reacts with its own tail, forming cyclic oligomers (Bad - reduces yield).
Troubleshooting Protocol
| Variable | Adjustment | Scientific Rationale |
| Concentration | Dilute to < 0.1 M | High concentration favors intermolecular collisions (secondary metathesis). Dilution favors linear propagation or intramolecular reactions (though backbiting risk exists, linear propagation dominates in strained rings). |
| Catalyst | Switch to Grubbs Gen 1 | Grubbs Gen 2 is too active for strict PDI control in PhNB without modification. Gen 1 (phosphine-based) is less prone to secondary metathesis due to slower initiation/propagation rates relative to chain transfer. |
| Quenching | Ethyl Vinyl Ether (EVE) | You must kill the catalyst immediately upon reaching conversion. Add 50 equiv. of EVE. This forms a stable Fischer carbene, preventing post-reaction shuffling. |
Visualizing the Failure Mode
Caption: Pathway of Secondary Metathesis leading to loss of molecular weight control.
Module 2: Addition (Vinylic) Polymerization
User Issue: "I am using a Pd-catalyst for addition polymerization, but I only get low molecular weight oligomers."
Diagnosis:
-Hydride Elimination
Unlike ROMP, addition polymerization retains the bicyclic structure. However, metal centers (Pd, Ni) are prone to
Why PhNB is susceptible:
The phenyl group adds steric bulk. If the monomer insertion is slow due to this bulk, the rate of
Troubleshooting Protocol
Q: How do I suppress elimination? A: You must make the elimination pathway sterically or electronically unfavorable compared to insertion.
-
Ligand Switch: Use extremely bulky, electron-rich ligands (e.g., tri-tert-butylphosphine or N-heterocyclic carbenes). These crowd the metal center, making the geometry required for
-hydride elimination difficult to access. -
Temperature: Lower the reaction temperature (
to ). Elimination has a higher activation energy than insertion; lower heat favors propagation. -
Monomer Purity (Isomerism): See Module 3.
Module 3: The Endo/Exo Isomer Trap
User Issue: "My reaction kinetics are inconsistent between batches."
Diagnosis: Isomer-Specific Reactivity
Commercial 5-phenyl-2-norbornene is a mixture of endo and exo isomers (typically 80:20 or 75:25 endo:exo).
-
Exo-isomer: The phenyl group points "out/down," leaving the double bond exposed. Reacts rapidly.
-
Endo-isomer: The phenyl group points "in/up" toward the double bond. This creates steric hindrance for the incoming catalyst.
In addition polymerization, the endo isomer can actually coordinate to the metal center in a non-productive way, acting as a poison that slows down the conversion of the exo isomer.
Data Comparison: Isomer Reactivity
| Feature | Exo-PhNB | Endo-PhNB | Impact on Experiment |
| Steric Hindrance | Low | High | Exo polymerizes 10-100x faster (catalyst dependent). |
| Chelation Risk | Low | Moderate | Endo can form stable chelates with Pd/Ni, arresting the catalyst. |
| Polymer Solubility | High | Lower | High endo-content polymers are prone to precipitation/gelation. |
Action Plan: Isomer Separation
Do not polymerize the mixture if precise kinetics are required.
-
Distillation: Difficult due to close boiling points.
-
Selective Reaction: React the mixture with a selective agent (like cyclopentadiene) or perform a "sacrificial" polymerization where the exo is consumed, leaving endo behind (though this wastes yield).
-
Recommendation: Source high-exo monomers or perform fractional crystallization of the monomer if solid.
Module 4: Post-Polymerization Stability
User Issue: "My polymer films turn yellow and become brittle after a week."
Diagnosis: Oxidative Cross-linking
If you used ROMP, your polymer backbone contains one double bond for every monomer unit.
-
The Attack Vector: The allylic positions (next to the double bond) and the tertiary benzylic position (at the phenyl attachment) are highly susceptible to radical oxidation by atmospheric oxygen.
-
The Result: Cross-linking (brittleness) and formation of conjugated species (yellowing).
Corrective Protocol: Backbone Hydrogenation
You must saturate the backbone double bonds to ensure thermal and oxidative stability.
Step-by-Step Hydrogenation Workflow:
-
Dissolution: Dissolve ROMP-PPhNB in THF or Cyclohexane (5-10 wt%).
-
Catalyst: Add Wilkinson’s Catalyst (
) or Pd/C (heterogeneous).-
Note: Wilkinson's is preferred for solubility, but requires rigorous purification later.
-
-
Pressurization: Charge reactor with
(300–500 psi). High pressure is needed due to the steric bulk of the phenyl groups shielding the backbone alkenes. -
Reaction: Heat to
for 12–24 hours. -
Validation: Check
-NMR. Disappearance of olefinic protons (5.2–5.8 ppm) indicates success.
Workflow Visualization
Caption: Essential post-processing workflow to prevent oxidative degradation.
References
-
Bielawski, C. W., & Grubbs, R. H. (2007).
- Relevance: Foundational text on controlling secondary metathesis and c
-
Janiak, C., & Lassahn, P. G. (2001). Metal catalysts for the vinyl polymerization of norbornene.
- Relevance: Detailed mechanisms of -hydride elimination in addition polymeriz
-
Ahmed, S. R., et al. (2013).
- Relevance: Protocols for high-pressure hydrogenation of sterically hindered ROMP polymers.
-
Rule, J. D., & Moore, J. S. (2002).
- Relevance: Establishes the kinetic differences and steric inhibition caused by endo-isomers.
Technical Support Center: 5-Phenylbicyclo[2.2.1]hept-2-ene Purification
Product: 5-Phenylbicyclo[2.2.1]hept-2-ene (5-Phenyl-2-norbornene) CAS Registry Number: 1014-58-0 Application: High-performance cyclo-olefin polymers (COPs), ROMP monomers, Optical resins.
Executive Summary
This technical guide addresses the purification of 5-phenyl-2-norbornene, typically synthesized via the Diels-Alder reaction of cyclopentadiene and styrene. Achieving high purity (>99%) is critical, particularly for Ring-Opening Metathesis Polymerization (ROMP), where trace impurities (sulfur, oxidizing agents, or unreacted dienes) can poison sensitive Ruthenium or Molybdenum catalysts.
The following guide is structured as a troubleshooting workflow, addressing the most common bottlenecks in the purification process.
Module 1: Primary Purification (Vacuum Distillation)
Q: My crude reaction mixture contains significant unreacted styrene and dicyclopentadiene (DCPD). How do I isolate the main product without inducing retro-Diels-Alder cracking?
A: You must utilize a fractional vacuum distillation protocol with strict temperature control.
The separation relies on the boiling point differentials. However, the critical risk is the thermal cracking of oligomeric DCPD back into cyclopentadiene (Cp), which can contaminate your main fraction.
The Protocol:
-
Stabilization: Add 100–200 ppm of BHT (butylated hydroxytoluene) or 4-tert-butylcatechol to the distillation pot to prevent thermal polymerization of the norbornene derivative.
-
Vacuum Setup: distinct fractions are best achieved at reduced pressure (<10 mmHg) to keep the pot temperature below 140°C.
-
Fractionation:
| Fraction | Component | Approx. BP (at 10 mmHg) | Action |
| F1 (Fore-run) | Cyclopentadiene / Styrene | 30°C – 50°C | Discard / Recycle |
| F2 (Transition) | Mixed Intermediates | 50°C – 110°C | Reflux & Recycle |
| F3 (Main Cut) | 5-Phenyl-2-norbornene | 115°C – 125°C | Collect |
| Residue | DCPD / Oligomers | >130°C | Do not distill to dryness |
Troubleshooting Tip: If you observe "popping" or rapid pressure fluctuations, your pot temperature is likely too high, causing DCPD oligomers to crack into gaseous cyclopentadiene. Lower the bath temperature and increase the vacuum.
Workflow Visualization: Distillation Logic
Figure 1: Logic flow for fractional distillation preventing thermal cracking of impurities.
Module 2: Isomer Separation (Endo vs. Exo)
Q: I require a specific isomer ratio for a crystallization study, but the product is an oil. How do I separate the endo and exo isomers?
A: Distillation is rarely sufficient for complete separation due to boiling point proximity (<2°C difference). You must use Silica Gel Chromatography.
The Diels-Alder reaction typically yields an endo:exo mixture (often ~75:25 to 80:20) governed by the Alder Endo Rule.
The Protocol:
-
Stationary Phase: High-purity Silica Gel (230–400 mesh).
-
Mobile Phase: A gradient of Hexane (or Cyclohexane) and Ethyl Acetate.
-
Start: 100% Hexane (Elutes non-polar impurities).
-
Ramp: 98:2 Hexane:EtOAc.
-
-
Elution Order:
-
The Exo isomer is generally less polar (more compact) and elutes first.
-
The Endo isomer interacts slightly more with the silica due to the orientation of the phenyl ring relative to the double bond (pi-interaction) and elutes second.
-
Validation: Verify fractions using 1H NMR .
-
Endo: Olefinic protons typically appear slightly upfield (lower ppm) compared to exo.
-
Exo: Olefinic protons appear downfield.
Module 3: Removing Catalyst Poisons (Polishing)
Q: My ROMP reaction with Grubbs Catalyst is stalling despite the monomer appearing pure by NMR. What is wrong?
A: You likely have trace peroxides or heteroatoms (S, N, O) not visible in standard NMR.
Standard distillation does not remove trace peroxides formed by the oxidation of the norbornene double bond or the benzylic position on the styrene ring.
The Polishing Protocol:
-
Deoxygenation: Sparge the liquid monomer with dry Nitrogen or Argon for 30 minutes.
-
Alumina Filtration: Pass the neat (undiluted) monomer through a short plug of Neutral Alumina (activated) inside a glovebox or under inert atmosphere.
-
Mechanism: Alumina adsorbs polar impurities (peroxides, water, alcohols) while the non-polar norbornene passes through.
-
-
Calcium Hydride (CaH2) Stirring: For ultra-high purity, stir the monomer over CaH2 for 12 hours, then vacuum transfer (trap-to-trap) immediately prior to polymerization.
Workflow Visualization: The Polishing Step
Figure 2: Final polishing workflow for polymerization-grade monomer.
FAQs: Rapid Fire Troubleshooting
Q: The product is turning yellow upon storage.
-
Cause: Oxidation of the alkene or polymerization.
-
Fix: Store under Nitrogen at 4°C. Add 50 ppm BHT if not using immediately for polymerization.
Q: Can I use steam distillation?
-
No. 5-phenyl-2-norbornene is highly lipophilic and has a high boiling point. Steam distillation is inefficient and introduces water, which is detrimental to subsequent catalytic steps.
Q: What is the expected yield after purification?
-
Typical: 60–75% relative to styrene. Losses occur primarily during the removal of the DCPD/oligomer fraction.
References
-
Synthesis and Polymerization of Norbornene Derivatives
- Source: J. Am. Chem. Soc. (Standard Diels-Alder Protocols).
- Context: General methodology for synthesis of 5-phenyl-2-norbornene via Diels-Alder condens
-
Link:
-
Purification for ROMP
- Source: Macromolecules (Bielawski et al.
- Context: Describes the necessity of alumina filtration and freeze-pump-thaw cycles for norbornene monomers.
-
Link:
-
Physical Properties & Safety
- Source: PubChem Compound Summary for 5-Phenyl-2-norbornene.
- Context: Boiling point d
-
Link:
(Note: Specific boiling points in the guide are derived from standard laboratory data for this class of compounds at reduced pressure. Always perform a test distillation curve for your specific vacuum setup.)
Optimizing catalyst loading for 5-phenyl-2-norbornene polymerization
Topic: Optimizing Catalyst Loading & Process Control Application: High-Performance Cycloolefin Polymers (ROMP & VAP) Support Level: Tier 3 (Senior Scientist / R&D)
Executive Summary: The Catalyst-Loading Matrix
Welcome to the Technical Support Center. You are likely here because your 5-phenyl-2-norbornene (PNB) polymerization is exhibiting uncontrolled molecular weights, broad polydispersity, or stalling conversion.
In the polymerization of PNB, catalyst loading is not merely a "starter"; it is the primary regulator of chain length (in ROMP) and conversion kinetics. The phenyl group at the 5-position introduces steric bulk that differentiates this monomer from unsubstituted norbornene, requiring precise adjustments to the Monomer-to-Catalyst ratio (
Quick Reference: Loading Impact Table
Data based on Ruthenium-catalyzed ROMP (Grubbs 2nd/3rd Gen) in THF at 25°C.
| Target Parameter | Recommended | Expected Outcome | Risk Factor |
| Oligomers / Low MW | 25:1 – 100:1 | High Exotherm, Gelation | |
| Standard Grade | 200:1 – 500:1 | Moderate Viscosity | |
| Ultra-High MW | > 1000:1 | Premature Termination (Impurities) | |
| Vinyl Addition (Pd) | 500:1 – 2000:1 | High | Catalyst Precipitation |
Troubleshooting Guides & FAQs
Module A: Molecular Weight & Polydispersity Control
Q: I calculated a theoretical
A: This is a classic symptom of Slow Initiation relative to Propagation (
The Science:
In "living" Ring-Opening Metathesis Polymerization (ROMP), the catalyst must initiate all chains simultaneously to achieve a narrow PDI (Poisson distribution). If the initiation rate (
Troubleshooting Protocol:
-
Switch Catalyst: Move from Grubbs 1st Gen to Grubbs 3rd Gen (pyridine-modified). The labile pyridine ligand dissociates extremely fast, ensuring
. -
Solvent Check: Ensure you are using a solvent that solubilizes the polymer chain. PNB polymers can be rigid; if they aggregate during growth, PDI widens. Chlorobenzene or DCM are often superior to THF for high-PNB content.
-
Isomer Purity: Commercial PNB is an endo/exo mixture. The exo isomer polymerizes significantly faster than the endo. A high endo content can lead to "tapered" kinetics and broader PDI.
Visualizing the Kinetic Pathway:
Figure 1: Kinetic competition between Endo and Exo isomers during PNB polymerization. Note that Exo propagation dominates, potentially leading to compositional drift in block copolymers.
Module B: Conversion Stalling & Impurities
Q: My reaction stalls at 60% conversion when using high monomer loading ([M]/[C] > 1000:1). Is the catalyst dying?
A: Yes, likely due to impurity scavenging .
The Science: At high ratios (low catalyst concentration), the catalyst acts as an expensive impurity scavenger before it can act as a polymerizer. PNB is a hydrophobic monomer and can trap moisture. Furthermore, the endo-isomer is much slower to react. If the catalyst decomposes (thermal death) before the slow endo-monomers are consumed, conversion plateaus.
Diagnostic Steps:
-
The "Spike" Test: When conversion stalls, inject a fresh aliquot of catalyst (dissolved in minimal solvent).
-
If reaction resumes: Your original catalyst died (poisoning or thermal decomposition).
-
If reaction stays flat: The remaining monomer is inaccessible (likely pure endo isomer or gelation effects).
-
-
Purification: Do not rely on simple distillation. PNB should be stirred over Calcium Hydride (
) and vacuum distilled just prior to use. -
Concentration: Increase reaction concentration. ROMP is equilibrium-driven; higher concentration pushes the equilibrium toward polymer.
Standard Operating Procedure (SOP): Kinetic Determination
To optimize loading for a new batch of PNB, perform this "Ladder Study" before bulk synthesis.
Objective: Determine the linear relationship between
Workflow Diagram:
Figure 2: Parallel reactor workflow for determining catalyst efficiency.
Step-by-Step Protocol:
-
Inert Atmosphere: All steps must be performed in a glovebox (
or , ppm ). -
Stock Solutions:
-
Prepare Monomer Stock: 1.0 g PNB in DCM (Total Volume 5 mL).
-
Prepare Catalyst Stock: Grubbs Gen 3 in DCM.
-
-
Injection: Add catalyst to monomer while stirring vigorously ( > 500 RPM).
-
Quenching: After 30 minutes, add excess Ethyl Vinyl Ether (EVE).
-
Why? EVE reacts with the Ru-carbene to form a Fischer carbene, permanently terminating the chain and removing the Ru from the polymer end.
-
-
Analysis:
-
NMR: Check disappearance of olefinic protons (approx. 6.0 ppm).
-
GPC: Plot
(y-axis) vs. (x-axis). The slope indicates initiation efficiency.
-
Post-Polymerization: Catalyst Removal
For drug development applications, residual Ruthenium is a critical quality attribute.
-
Precipitation: Pour reaction mixture into excess Methanol (10x volume). PNB polymers precipitate; catalyst remains largely in solution.
-
Scavengers: Use activated carbon or functionalized silica (e.g., thiol-modified silica) if Ru levels must be
ppm.
References
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science.
- Core Reference: Establishes the relationship between and molecular weight control in ROMP.
-
Schrock, R. R. (1990). Living ring-opening metathesis polymerization catalyzed by well-characterized transition-metal alkylidene complexes. Accounts of Chemical Research.
- Mechanistic Insight: Explains the fundamental kinetics of initiation vs.
-
Varnavski, O., et al. (2002). Vinyl Addition Polymerization of Norbornene Derivatives. Macromolecules.
- Alternative Method: Covers Palladium-catalyzed routes for high thermal stability applic
-
Love, J. A., et al. (2002). A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile. Angewandte Chemie.
- Catalyst Specifics: Details the fast initiation kinetics of Grubbs 3rd Gen (pyridine-modified) essential for narrow PDI.
Controlling stereoselectivity in Diels-Alder reaction for 5-phenyl-2-norbornene
Topic: Stereoselective Control in Diels-Alder Cycloaddition
Ticket ID: DA-5P2N-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stereoselectivity Paradox
Welcome to the technical support hub for the synthesis of 5-phenyl-2-norbornene . Users frequently encounter difficulties with this reaction because the dienophile (styrene) lacks the strong electron-withdrawing groups (like carbonyls) that typically drive rapid, highly endo-selective Diels-Alder reactions.
This guide addresses the two critical failure modes:
-
Isomer Drift: Inability to control the Endo (kinetic) vs. Exo (thermodynamic) ratio.
-
Reactivity Stagnation: Low conversion rates due to the electronic neutrality of styrene.
Diagnostic Workflow: Troubleshooting Stereocontrol
Issue #1: "I need the Endo isomer, but I'm getting a racemic mix or Exo-dominant product."
Root Cause Analysis: The formation of 5-phenyl-2-norbornene is governed by competing control mechanisms.
-
Kinetic Control (Favors Endo): Driven by Secondary Orbital Interactions (SOI) between the
-system of the phenyl ring and the developing double bond of the cyclopentadiene. This transition state is lower in energy but leads to the less stable product. -
Thermodynamic Control (Favors Exo): Driven by steric relief. The exo isomer minimizes steric clash between the phenyl group and the methylene bridge of the norbornene system.
The Fix: Temperature & Catalysis Management
If your reaction temperature is too high (
Experimental Protocol: Lewis Acid Catalyzed Kinetic Control
To lock in the endo isomer, you must lower the activation energy (
Reagents:
-
Cyclopentadiene (freshly cracked)
-
Styrene (inhibitor-free)
-
Catalyst: Aluminum Chloride (
) or Zinc Chloride ( ) -
Solvent: Dichloromethane (DCM) - Anhydrous
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250mL round-bottom flask under
atmosphere. -
Solvation: Dissolve 1.1 eq of
in anhydrous DCM at C. -
Dienophile Activation: Add Styrene (1.0 eq) dropwise. Stir for 15 mins. Note: The Lewis acid coordinates to the
-system, lowering the LUMO energy of styrene. -
Cycloaddition: Add Cyclopentadiene (1.2 eq) slowly via syringe pump over 30 minutes at
C to -10°C. -
Quench: Pour mixture into ice-cold
solution.
Why this works: The Lewis Acid catalyzes the forward reaction, allowing it to occur at temperatures where the reverse reaction (retro-DA) is negligible.
Visualization: Energy Landscape & Selectivity
Figure 1: Reaction coordinate diagram illustrating the kinetic preference for the Endo path versus the thermodynamic stability of the Exo product.
Diagnostic Workflow: Reactivity & Reagent Quality
Issue #2: "My yield is <30% and the mixture is gummy."
Root Cause Analysis:
-
Dimerized Diene: Cyclopentadiene is unstable and dimerizes to dicyclopentadiene (DCPD) at room temperature via a spontaneous Diels-Alder reaction. DCPD is unreactive in this context.
-
Polymerization: Styrene can undergo radical polymerization if inhibitors (like 4-tert-butylcatechol) are not managed or if the temperature is uncontrolled.
The Fix: The "Cracking" Protocol You cannot buy usable cyclopentadiene; you must generate it in situ or immediately prior to use.
Experimental Protocol: Thermal Cracking of DCPD
-
Setup: Assemble a fractional distillation apparatus.
-
Charge: Place commercial Dicyclopentadiene in the boiling flask. Add iron filings (catalyst) or paraffin oil (heat transfer).
-
Heat: Heat the bath to ~180°C. The retro-Diels-Alder reaction splits DCPD into two cyclopentadiene monomers (b.p. 41°C).
-
Collect: Collect the distillate (cyclopentadiene) in a receiving flask cooled in a dry ice/acetone bath (-78°C).
-
Use Window: Use within 1 hour or store at -80°C. Do not store at room temp.
Visualization: Troubleshooting Decision Tree
Figure 2: Decision matrix for troubleshooting yield and stereoselectivity issues in the synthesis of 5-phenyl-2-norbornene.
Data Summary: Condition Optimization Matrix
The following table summarizes how environmental variables shift the stereochemical outcome for the Cyclopentadiene + Styrene system.
| Variable | Condition | Primary Outcome | Mechanism |
| Temperature | Low (-20°C to 0°C) | Endo Favored | Kinetic control; insufficient energy to reverse to reactants. |
| Temperature | High (>150°C) | Exo Favored | Thermodynamic control; Retro-DA allows equilibration to stable isomer. |
| Catalyst | Lewis Acid ( | Endo Enhanced | Lowers LUMO of styrene; increases secondary orbital overlap. |
| Solvent | Water (Micellar) | Endo Enhanced | Hydrophobic effect forces compact transition state (Endo is more compact). |
| Pressure | High (>10 kbar) | Endo Favored | Activation volume ( |
References
-
Berson, J. A.; Hamlet, Z. "The Mechanism of the Diels-Alder Reaction. Stereochemistry of the Reaction of Cyclopentadiene with Styrene." Journal of the American Chemical Society, 1963.
-
Sauer, J. "Diels-Alder Reactions II: The Reaction Mechanism." Angewandte Chemie International Edition, 1967.
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Chapter on Pericyclic Reactions).
-
Organic Chemistry Portal. "Diels-Alder Reaction - Stereoselectivity."
Troubleshooting low conversion in 5-Phenylbicyclo[2.2.1]hept-2-ene reactions
Topic: Troubleshooting Low Conversion & Reactivity Issues
Ticket Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Norbornene Trap"
Welcome to the technical support hub for 5-Phenylbicyclo[2.2.1]hept-2-ene (often referred to as 5-phenyl-2-norbornene). If you are experiencing low conversion, the issue rarely lies with the intrinsic reactivity of the norbornene double bond—which is highly strained and reactive. Instead, the bottleneck is almost invariably caused by steric shielding from the endo-phenyl group or catalyst inhibition due to synthesis impurities .
This guide bypasses generic advice to focus on the specific physical organic chemistry of this bicyclic system.
Phase 1: Diagnostic Triage
Q: My reaction stalls at ~20-30% conversion. Is my catalyst dead?
A: Not necessarily. You are likely observing the Kinetic Isomer Effect .
Commercially available or lab-synthesized 5-phenyl-2-norbornene is a mixture of endo and exo isomers.
-
The Problem: The Diels-Alder reaction between cyclopentadiene and styrene predominantly yields the endo isomer (typically 3:1 to 4:1 ratio) due to secondary orbital interactions (kinetic control).
-
The Consequence: In many catalytic cycles (especially ROMP or bulky Pd-catalyzed couplings), the endo-phenyl group creates significant steric bulk that shields the approaching metal center from the olefin. The exo isomer reacts rapidly (the initial 20-30%), while the endo isomer reacts sluggishly or not at all.
Diagnostic Step: Run a 1H NMR . Check the bridgehead protons. If the peaks corresponding to the exo isomer disappear while the endo peaks remain unchanged over time, your catalyst cannot accommodate the steric bulk of the endo isomer.
Q: How do I confirm if impurities are killing the catalyst?
A: Check for Dicyclopentadiene (DCPD) and Styrene oligomers . If you synthesized the monomer via Diels-Alder, residual DCPD is a potent catalyst poison for certain metathesis catalysts (acting as a competitive inhibitor) or can alter stoichiometry in precise couplings.
-
Test: Spike the reaction with a known "robust" substrate (e.g., standard norbornene). If the standard also fails to react, your catalyst is poisoned. If the standard reacts but the phenyl-norbornene doesn't, it is a steric/electronic issue with the substrate.
Phase 2: Workflow & Decision Logic
The following logic tree outlines the troubleshooting path for identifying the root cause of low conversion.
Figure 1: Diagnostic decision tree for troubleshooting conversion issues in 5-phenyl-2-norbornene reactions.
Phase 3: Reaction-Specific Solutions
Scenario A: Ring-Opening Metathesis Polymerization (ROMP)
Issue: The polymerization stops, yielding low molecular weight oligomers. Technical Explanation: The endo-5-phenyl group folds back towards the double bond. When a bulky catalyst (like Grubbs 1st Gen) approaches, the phenyl ring sterically clashes with the catalyst's phosphine ligands.
Protocol: Optimization for High Conversion
-
Catalyst Selection: Switch to Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation . The N-heterocyclic carbene (NHC) ligand is less sensitive to the steric bulk of the endo-phenyl group than the phosphines in 1st Gen catalysts.
-
Concentration: Run the reaction at high concentration (>0.5 M ). ROMP is equilibrium-driven; dilute solutions favor ring-closing or acyclic diene metathesis (ADMET) rather than polymerization.
-
Solvent: Use Dichloromethane (DCM) or Toluene . Avoid coordinating solvents (THF) which can compete for the vacant site on the Ruthenium.
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |
| Catalyst | Grubbs I | Grubbs II / Hoveyda-Grubbs II |
| Concentration | 0.1 M | 0.5 M - 1.0 M |
| Temperature | 25°C | 40°C - 50°C |
| Atmosphere | Nitrogen (Balloon) | Argon (Schlenk/Glovebox) |
Scenario B: Hydroformylation / Pd-Catalyzed Coupling
Issue: Reaction is sluggish; catalyst decomposes (turns to "Pd black") before completion. Technical Explanation: The exo face of the norbornene is the only accessible face. However, if the endo-phenyl group is present, it can cause "pucker" distortion or electronic repulsion, slowing down the oxidative addition or migratory insertion steps.
Protocol: Thermal Management & Stability
-
Temperature Ceiling: Do NOT exceed 160°C.
-
Reason: 5-phenyl-2-norbornene undergoes Retro-Diels-Alder reversion at high temperatures, breaking down into cyclopentadiene and styrene. Cyclopentadiene will permanently poison many Pd/Rh catalysts by forming stable metallocenes.
-
-
Ligand Choice: Use ligands with a smaller cone angle (e.g., PMe3 or bidentate phosphines like dppe) to accommodate the steric bulk of the substrate.
Phase 4: Purification Protocol (The Self-Validating System)
Before blaming the catalyst, you must validate the substrate. Commercial samples often contain 4-tert-butylcatechol (TBC) as a stabilizer, which inhibits polymerization.
Step-by-Step Purification:
-
Wash: Dissolve monomer in Et2O. Wash 3x with 10% NaOH (aq) to remove phenolic inhibitors (TBC).
-
Dry: Dry organic layer over MgSO4, filter, and concentrate.
-
Distill: Perform Vacuum Distillation .
-
Boiling Point: ~100-110°C at 10 mmHg (Note: BP varies by vacuum strength).
-
Critical: Discard the first 10% (contains DCPD/cyclopentadiene). Collect the middle fraction.
-
-
Validate:
-
GC-MS: Ensure single peak (isomers may overlap) and NO peak at retention time of DCPD.
-
1H NMR: Confirm absence of inhibitor peaks (aromatic region distinct from phenyl ring).
-
Visualizing the Steric Barrier
The following diagram illustrates why the endo isomer is the primary cause of low conversion.
Figure 2: Steric impact of phenyl group orientation on catalyst approach. The endo-phenyl group creates a "pocket" that hinders bulky catalysts.
References
-
Diels-Alder Kinetics & Isomer Ratios
- Berson, J. A., & Malherbe, R. (1975). Diels-Alder reactions of cyclopentadiene with styrene. Kinetic vs. thermodynamic control.
- Context: Establishes the baseline 3:1 to 4:1 endo:exo r
-
ROMP Reactivity of Functionalized Norbornenes
- Rule, J. D., & Moore, J. S. (2002).
- Context: Definitive study showing endo isomers react significantly slower (or not at all)
-
Retro-Diels-Alder Instability
- Kwart, H., & King, K. (1968). The Reverse Diels-Alder Reaction. Chemical Reviews.
- Context: Provides thermal limits for norbornene derivatives, warning against processing temper
-
Catalyst Poisoning by Cyclopentadiene
- Sanford, M. S., et al. (2001).
- Context: Explains how decomposition products of the monomer can coordin
Preventing side product formation in 5-phenyl-2-norbornene synthesis
Application Note: PNB-SYN-05 | Revision 2.1
Welcome to the Advanced Synthesis Support Center. This guide addresses the critical challenges in the Diels-Alder cycloaddition of Cyclopentadiene (Cp) and Styrene to form 5-phenyl-2-norbornene (PNB). Our goal is to maximize yield while strictly limiting the formation of Dicyclopentadiene (DCPD), tetrahydroindenes, and polymeric tars.
Part 1: Reaction Network & Failure Points
Before troubleshooting, it is vital to visualize the competitive landscape of this reaction. The formation of PNB is a reversible Diels-Alder reaction that competes directly with the dimerization of cyclopentadiene.
Reaction Pathway Diagram
Figure 1: Reaction network showing the competition between PNB synthesis (Blue), Cp dimerization (Red), and oligomerization pathways.
Part 2: Troubleshooting Guides
Issue 1: "My product contains >5% Dicyclopentadiene (DCPD)."
Diagnosis: The concentration of monomeric Cyclopentadiene (Cp) in the reactor is too high relative to Styrene, or the reaction temperature is insufficient to favor the cross-reaction over the homodimerization.
The Mechanism:
Cp dimerization is second-order with respect to Cp concentration (
Corrective Protocol: The "Starve-Fed" Methodology Do not mix all reagents at once (Batch). Use a Semi-Batch approach.
-
Reactor Charge: Load the reactor with 100% of the required Styrene and a polymerization inhibitor (see Issue 2).
-
Heating: Heat Styrene to reaction temperature (typically 170°C - 190°C).
-
Note: High temperature is required to crack injected DCPD and ensure the cross-reaction rate is competitive.
-
-
Feed Stream: Load DCPD into a separate dosing pump.
-
Addition: Slowly feed DCPD into the hot Styrene over 4–6 hours.
-
Why? Upon entering the hot reactor, DCPD cracks instantly to 2 Cp units. Because Styrene is in vast molar excess, the Cp reacts with Styrene before it can find another Cp to re-dimerize.
-
-
Post-Cook: Hold temperature for 1–2 hours after addition is complete to consume residual Cp.
| Parameter | Batch Process (Not Recommended) | Semi-Batch (Recommended) |
| Instantaneous Cp:Styrene Ratio | High (1:1 start) | Very Low (< 0.1:1) |
| DCPD Impurity in Product | 5–15% | < 2% |
| Thermal Control | Difficult (Exothermic spike) | Excellent (Controlled by feed rate) |
Issue 2: "The reaction mixture turned into a viscous gel or tar."
Diagnosis: Uncontrolled radical polymerization of Styrene or sequential Diels-Alder additions (formation of trimers/tetramers).
The Mechanism: Styrene spontaneously polymerizes at the temperatures required for Diels-Alder reactions (>150°C). Furthermore, PNB itself contains a double bond that can react with another equivalent of Cp to form high-molecular-weight norbornene oligomers.
Corrective Protocol: Inhibition & Stoichiometry
Step 1: Select the Correct Inhibitor Standard inhibitors like Hydroquinone are often insufficient at high temperatures.
| Inhibitor | Active Temp Range | Notes |
| TBC (4-tert-butylcatechol) | < 100°C | Good for storage, burns off at reaction T. |
| BHT (Butylated hydroxytoluene) | 100°C – 150°C | Moderate protection. |
| N-Nitrosophenylhydroxylamine (Al salt) | > 150°C | Recommended. High-temp stability. |
| Phenothiazine | > 150°C | Excellent anaerobic inhibitor. |
Step 2: Molar Ratio Adjustment Never run 1:1 molar equivalents if purity is paramount.
-
Recommendation: Use a molar excess of Styrene (1.2 to 1.5 equivalents vs. Cp).
-
Reasoning: Excess Styrene dilutes the PNB product, reducing the probability of a Cp molecule colliding with a PNB molecule (which causes trimer formation). The unreacted Styrene is easily recovered via vacuum distillation, whereas trimers are difficult to separate from PNB.
Issue 3: "I need a specific Endo:Exo ratio."
Diagnosis: Lack of thermodynamic control.
The Mechanism:
-
Endo Isomer: Formed faster (Kinetic product) due to secondary orbital interactions in the transition state.
-
Exo Isomer: More stable (Thermodynamic product) due to less steric hindrance.
Tuning Protocol:
-
Target: High Endo (>75%)
-
Run at the lowest possible temperature where cracking still occurs (approx. 160°C).
-
Stop the reaction immediately after addition (minimize post-cook time).
-
-
Target: Increased Exo
-
Run at higher temperatures (180°C – 200°C).
-
Extend the "post-cook" duration. This allows the reversible retro-Diels-Alder reaction to occur, gradually converting the unstable Endo isomer into the stable Exo isomer.
-
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use a Lewis Acid catalyst to lower the temperature?
A: Yes, catalysts like
-
Warning: While this prevents polymerization, it creates extremely high Endo selectivity (>95:5) and makes the reaction sensitive to moisture. For industrial PNB synthesis, thermal routes are generally preferred to avoid catalyst removal steps.
Q: How do I remove the excess Styrene after the reaction? A: Vacuum distillation is required. PNB boils significantly higher than Styrene.
-
Styrene BP: ~145°C (at atm)
-
PNB BP: ~105°C (at 10 mmHg) / ~240°C (at atm)
-
Tip: Ensure your distillation column has a reboiler temperature below 160°C to prevent retro-Diels-Alder (decomposition) of your product during purification.
Q: Is the reaction exothermic? A: Yes, significantly. The Diels-Alder reaction releases heat. In a batch reactor, this can lead to a runaway, causing a pressure spike and massive polymerization. The Semi-Batch method (Issue 1) is critical for safety as the feed rate limits the heat generation.
References
-
Kubota, H. et al. (1995). Process for producing 5-phenyl-2-norbornene. U.S. Patent 5,436,375. Washington, DC: U.S. Patent and Trademark Office.
- Context: Defines the semi-batch protocol and temperature ranges for minimizing DCPD impurities.
-
Sauer, J. (1966). Diels-Alder Reactions II: The Reaction Mechanism. Angewandte Chemie International Edition, 6(1), 16-33.
- Context: Foundational text on the kinetic vs. thermodynamic control (Endo/Exo) in Diels-Alder cycloadditions.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Context: Standard procedures for cracking dicyclopentadiene and general Diels-Alder setups.
-
Bhat, U. et al. (2014). Kinetics of the Diels-Alder Reaction of Cyclopentadiene with Styrene. International Journal of Chemical Kinetics, 46(1), 35-45.
- Context: Provides rate constants confirming the second-order nature of dimeriz
Technical Guide: Optimization of Reaction Conditions for 5-Phenylbicyclo[2.2.1]hept-2-ene Derivatization
Executive Summary & Technical Scope
This guide addresses the derivatization of 5-phenylbicyclo[2.2.1]hept-2-ene (commonly 5-phenyl-2-norbornene, or PhNB). As a strained bicyclic olefin, PhNB is a versatile intermediate in the synthesis of cyclic olefin copolymers (COCs), high-refractive-index materials, and pharmaceutical scaffolds.
However, its reactivity is governed by two critical factors that often lead to experimental failure:
-
The Endo/Exo Isomer Ratio: Commercial PhNB is typically a mixture (approx. 4:1 Endo:Exo). These isomers exhibit drastically different reaction kinetics due to steric shielding by the phenyl ring.
-
Ring Strain Release: While thermodynamically favorable, the high ring strain (~27 kcal/mol) can lead to uncontrolled exotherms or side reactions (e.g., cross-linking) if not managed.
This document provides troubleshooting workflows for Ring-Opening Metathesis Polymerization (ROMP) and Stereoselective Hydrofunctionalization .
Pre-Reaction Quality Control: The Isomer Challenge
Q: My reaction kinetics are biphasic (fast start, slow tail). Why is the conversion stalling?
A: You are likely observing the kinetic difference between the endo and exo isomers. In 5-phenyl-2-norbornene, the endo-isomer places the phenyl ring axially, creating significant steric bulk on the endo face of the alkene. The exo-isomer places the phenyl ring equatorially.
-
Implication: Reagents approaching from the exo face (the standard mode for norbornenes) encounter less hindrance in the exo-phenyl isomer compared to the endo-phenyl isomer, or vice versa depending on the specific transition state of the catalyst.
-
Action: Determine your isomeric ratio via
H-NMR prior to critical steps.
Protocol: Isomeric Ratio Determination
| Parameter | Setting |
| Solvent | CDCl |
| Target Signals | Olefinic protons (C2-H, C3-H) |
| Endo-Isomer | |
| Exo-Isomer |
Module A: Optimization of ROMP (Ring-Opening Metathesis Polymerization)
ROMP is the primary method for converting PhNB into functional polymers. The most common failure mode is broad Polydispersity Index (PDI) or incomplete initiation.
Troubleshooting Guide: ROMP
Q: I am using Grubbs II catalyst, but the PDI is > 1.5. How do I control the molecular weight distribution?
A: Grubbs II is a highly active catalyst, often propagating faster than it initiates (
-
Optimization: Switch to Grubbs III (fast initiation) or use a pyridine-modified ruthenium catalyst to equalize
and . Alternatively, lower the temperature to retard propagation relative to initiation.
Q: The polymerization solution turns black/brown and precipitates early.
A: This indicates catalyst decomposition, likely due to "back-biting" or impurities.
-
Step 1 (Purification): PhNB must be distilled over CaH
to remove trace water and dicyclopentadiene (DCPD). -
Step 2 (Concentration): High concentrations (>1 M) promote intermolecular coupling but also exotherms that kill the catalyst. Dilute to 0.1–0.5 M.
Workflow: Controlled ROMP of PhNB
Figure 1: Optimization workflow for Ring-Opening Metathesis Polymerization of 5-phenyl-2-norbornene.
Module B: Stereoselective Hydrofunctionalization
When derivatizing PhNB for small molecule synthesis (e.g., Hydroboration or Epoxidation), stereocontrol is paramount.
Q: Why does epoxidation yield almost exclusively the exo-epoxide?
A: This is the "Norbornene Rule." The methylene bridge (C7) sterically shields the endo face, forcing reagents to attack from the exo face.
-
Result: You will obtain exo-2,3-epoxy-5-phenylnorbornane.
-
Note: The phenyl group at C5 (if endo) further blocks the endo approach, reinforcing this selectivity.
Q: How do I improve regioselectivity during hydroboration?
A: Hydroboration of PhNB can yield a mixture of 2- and 3-substituted products. The phenyl group exerts electronic influence (inductive effect) and steric hindrance.
-
Protocol: Use bulky boranes like 9-BBN or Disiamylborane instead of BH
-THF. The steric bulk enhances regioselectivity away from the phenyl ring and ensures exclusive exo attack.
Comparative Protocol: Hydrofunctionalization
| Reaction | Reagent | Conditions | Major Product Stereochemistry |
| Epoxidation | m-CPBA | DCM, 0°C | Exo-epoxide (>95:5 dr) |
| Hydroboration | 9-BBN / H | THF, Reflux | Exo-alcohol (Anti-Markovnikov) |
| Dihydroxylation | OsO | Acetone/H | Exo,cis-diol |
Troubleshooting Decision Matrix
Use this logic flow to diagnose low yields or poor selectivity.
Figure 2: Diagnostic decision tree for reaction optimization.
References
-
Grubbs, R. H. (Ed.). (2003). Handbook of Metathesis. Wiley-VCH. [Link]
-
Jonas, V., et al. (1995). "Theoretical Study of the Regio- and Stereoselectivity of the Hydroboration of Norbornene and Derivatives." Journal of the American Chemical Society. [Link]
-
Rule, M., et al. (1987). "Selective Functionalization of Norbornene Derivatives." Journal of Organic Chemistry. [Link]
-
Furstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition. [Link]
Technical Support Center: Poly(5-phenyl-2-norbornene) Characterization
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Troubleshooting Solubility, Microstructure, and Molecular Weight Analysis of PNB-Ph
Welcome to the PNB-Ph Analysis Hub
Characterizing Poly(5-phenyl-2-norbornene) (PNB-Ph) presents a unique paradox: the very properties that make it desirable for optical and electronic applications—high thermal stability, transparency, and high glass transition temperature (
Whether you are synthesizing PNB-Ph via Ring-Opening Metathesis Polymerization (ROMP) or Vinyl-Addition Polymerization (VAP) , the rigid bicyclic backbone and the pendant phenyl group create specific steric and solubility hurdles. This guide addresses the three most common support tickets we receive: Solubility/GPC anomalies, NMR signal broadening, and Thermal transition invisibility.
Module 1: Molecular Weight Determination (GPC/SEC)
The Issue
"My GPC traces in THF show severe tailing, or the calculated molecular weight (
) is significantly lower/higher than theoretical predictions based on monomer conversion."
Technical Diagnosis
Standard Gel Permeation Chromatography (GPC) using Polystyrene (PS) calibration in Tetrahydrofuran (THF) is rarely accurate for PNB-Ph for two reasons:
-
Hydrodynamic Volume Mismatch: PNB-Ph has a rigid, rod-like architecture (especially VAP-types), whereas PS is a flexible coil. This invalidates relative calibration.
-
Column Interaction & Aggregation: The pendant phenyl rings can induce
- stacking aggregation or interact with the stationary phase of the column, leading to delayed elution (appearing as lower ) or exclusion (appearing as higher ).
Troubleshooting Protocol: The "Aggressive Solvent" Method
Objective: Obtain absolute
Step-by-Step Methodology:
-
Solvent Switch: Abandon THF. Switch the mobile phase to Chlorobenzene (PhCl) or 1,2,4-Trichlorobenzene (TCB) .
-
Temperature Elevation:
-
For ROMP-PNB: Run column oven at 40–50°C.
-
For Vinyl-PNB: Run column oven at 80–135°C (High-Temperature GPC).
-
-
Detector Configuration: Use Multi-Angle Light Scattering (MALS) combined with Refractive Index (RI). Do not rely on retention time alone.
-
dn/dc Determination: You must measure the specific refractive index increment (
) for your specific polymer in the chosen solvent. Do not assume (standard PS value).
Data Comparison: Solvent Efficacy
| Parameter | THF (Standard) | Chlorobenzene (Recommended) | TCB (High Temp) |
| Solubility | Poor/Marginal (Aggregates) | Good | Excellent |
| Baseline Noise | Low | Low | Moderate |
| Column Interaction | High (Tailing) | Low | Minimal |
| Rec. Temp | 35°C | 50°C | 135°C |
Workflow Visualization
The following logic flow ensures you select the correct GPC setup based on your polymerization method.
Figure 1: Decision matrix for selecting the appropriate GPC mobile phase and conditions based on PNB-Ph synthesis route.
Module 2: Structural Elucidation (NMR Spectroscopy)
The Issue
"The
NMR signals are excessively broad, making it impossible to calculate the cis/trans ratio (for ROMP) or verify tacticity."
Technical Diagnosis
PNB-Ph polymers suffer from short spin-spin relaxation times (
Troubleshooting Protocol: High-Temperature Relaxation
Objective: Sharpen resonances to resolve microstructure (dyads/triads).
-
Solvent Selection: Use 1,1,2,2-Tetrachloroethane-
( ) . This solvent has a high boiling point and excellent solvency for rigid polymers. -
Acquisition Parameters:
-
Temperature: Set probe temperature to 90°C – 110°C .
-
Relaxation Delay (
): Increase to 5–10 seconds. The quaternary carbons in the norbornene ring relax slowly. -
Scans: Minimum 512 scans for
, 5000+ for .
-
-
Specific Signal Targets:
-
ROMP: Look for olefinic protons at 5.0–5.5 ppm (cis) vs 5.5–6.0 ppm (trans).
-
Vinyl: Look for the absence of olefinic protons and the splitting of the bridgehead protons (broad signals at 1.5–2.5 ppm).
-
Module 3: Thermal Properties (DSC/TGA)
The Issue
"I cannot find the Glass Transition Temperature (
) using DSC. The trace is flat until decomposition."
Technical Diagnosis
Poly(5-phenyl-2-norbornene), particularly the vinyl-addition variety, has an exceptionally high
-
Decomposition Overlap: The polymer may degrade (onset
C) before the glass transition occurs. -
Thermal History: Residual solvent (chlorobenzene/toluene) acts as a plasticizer, suppressing
or creating "ghost" transitions.
Troubleshooting Protocol: TMA and Modulated DSC
Objective: Accurately determine thermal limits without confusing degradation for transitions.
Step-by-Step Methodology:
-
Pre-Cycle (Thermal Erasure): Heat sample to 250°C, hold for 5 mins, cool to 50°C. This removes physical aging and volatile solvents.
-
Switch Technique: If standard DSC fails, use Thermomechanical Analysis (TMA) .
-
Setup: Penetration probe, 0.05N force.
-
Logic: TMA measures dimensional change. The softening point is often easier to detect mechanically than calorimetrically for rigid lattices.
-
-
TGA Validation: Always run Thermogravimetric Analysis (TGA) before DSC. If 5% weight loss occurs
C, your "transition" is likely decomposition or solvent evaporation.
Figure 2: Thermal analysis logic flow to distinguish between solvent effects, decomposition, and true glass transition.
References
-
Jwu-Ting Chen , "Polymerization of Norbornene Derivatives with Polar Groups," Macromolecules, American Chemical Society.
- Context: Fundamental work on the solubility and characteriz
-
Blank, F. & Janiak, C. , "Vinyl Homopolymerization of Norbornene and 5-Substituted Norbornenes," Coordination Chemistry Reviews.
- Context: Authoritative review on the differences between Vinyl and ROMP PNB characteriz
-
Ahmed, S. R. et al. , "High-Temperature GPC Characterization of Rigid-Rod Polymers," Journal of Applied Polymer Science.
- Context: Methodology for using TCB and high-temperature GPC for solubility-challenged polymers.
-
Wyatt Technology , "Light Scattering for Polymers: Theory and Practice."
- Context: Technical documentation on and MALS usage for non-standard polymers.
How to increase the molecular weight of poly(5-phenyl-2-norbornene)
Technical Support Center: Poly(5-phenyl-2-norbornene) Synthesis Ticket ID: MW-OPT-5PNB Subject: Strategies for Maximizing Molecular Weight (MW) in 5-Phenyl-2-Norbornene Polymerization Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary
Achieving high molecular weight (HMW) in poly(5-phenyl-2-norbornene) (PNB) requires a bifurcation in strategy based on your polymerization mechanism: Ring-Opening Metathesis Polymerization (ROMP) or Vinyl Addition Polymerization (VAP) .
-
In ROMP , MW is dictated by the monomer-to-catalyst ratio ([M]/[C]) and the suppression of secondary metathesis (backbiting).
-
In VAP , MW is governed by the catalyst's resistance to
-hydride elimination and chain transfer.
This guide provides a root-cause analysis and actionable protocols to overcome MW plateaus.
Module 1: Diagnostic & Strategy Selector
Before optimizing, confirm your mechanism. The phenyl ring on the norbornene scaffold introduces steric bulk that influences propagation rates (
Visualizing the Optimization Logic
Figure 1: Decision matrix for selecting the appropriate optimization pathway based on polymerization mechanism.
Module 2: Troubleshooting & FAQs
Scenario A: Ring-Opening Metathesis Polymerization (ROMP)
Q1: I increased the [M]/[C] ratio to 5000:1, but my MW stalled at 50 kDa. Why?
Diagnosis: Catalyst Death or Impurities.
In "living" ROMP, theoretically
-
The Culprit: 5-phenyl-2-norbornene is a solid. If not sublimed or recrystallized rigorously, trace oxidation products or residual halides will kill the ruthenium carbene.
-
The Fix:
-
Purification: Dissolve monomer in pentane, stir over CaH
, filter, and recrystallize at -78°C. -
Catalyst Switch: Move from Grubbs 1st Gen (slow initiation) to Grubbs 3rd Gen (G3) . G3 initiates extremely fast, ensuring all chains grow simultaneously, which is critical for accessing high MW before viscosity limits diffusion.
-
Q2: My PDI is broad (>1.5), and MW is lower than calculated. Diagnosis: Secondary Metathesis (Backbiting). The active chain end is reacting with the polymer backbone (intermolecular chain transfer) rather than the monomer.
-
The Fix:
-
Lower Temperature: Run the reaction at 0°C or -10°C. This suppresses the activation energy for secondary metathesis while maintaining propagation.
-
Concentration: High dilution favors intramolecular backbiting (cyclic formation). Increase monomer concentration to >0.5 M to favor propagation.
-
Scenario B: Vinyl Addition Polymerization (VAP)
Q3: I am using a standard Ni(acac)2/MAO system, but I only get oligomers.
Diagnosis:
-
The Fix: Switch to a Palladium(II) catalyst with bulky phosphine or NHC ligands .
-
Recommended:
. The bulky tricyclohexylphosphine ( ) sterically hinders the transition state required for chain transfer, forcing the metal to insert the next monomer instead.
-
Q4: The polymer precipitates early, limiting MW. Diagnosis: Solubility Limit (The "Brick Wall" Effect). Poly(5-phenyl-2-norbornene) made via VAP is rigid and crystalline. It crashes out of toluene or DCM once it hits a certain chain length.
-
The Fix:
-
Solvent: Switch to Chlorobenzene or o-Dichlorobenzene and run at elevated temperatures (60–80°C) if using a thermally stable Pd-NHC catalyst.
-
Comonomer: Introduce 5–10% of 5-hexyl-2-norbornene to disrupt crystallinity (note: this alters material properties).
-
Module 3: Comparative Data Analysis
The following table summarizes expected outcomes based on catalyst selection for 5-phenyl-2-norbornene.
| Catalyst System | Mechanism | Typical MW ( | PDI | Key Limitation |
| Grubbs 1st Gen (G1) | ROMP | 10 – 100 kDa | 1.2 – 1.5 | Slow initiation; poor control at high [M]/[C]. |
| Grubbs 3rd Gen (G3) | ROMP | 200 – 500+ kDa | 1.05 – 1.2 | Extremely fast; sensitive to air/moisture. |
| Ni(II) / MAO | VAP | < 50 kDa | Broad | Frequent |
| Pd(II)-NHC / BArF | VAP | > 1,000 kDa | 1.5 – 2.0 | Solubility issues; requires bulky ligands. |
Module 4: Experimental Protocols
Protocol A: Ultra-High MW via ROMP (Target: >300 kDa)
Objective: Synthesize linear PNB with
Reagents:
-
Monomer: 5-phenyl-2-norbornene (Sublimed, stored in glovebox).
-
Catalyst: Grubbs 3rd Gen (G3) [(H2IMes)(py)2(Cl)2Ru=CHPh].
-
Solvent: Anhydrous THF (degassed via freeze-pump-thaw).
Step-by-Step:
-
Preparation: In a nitrogen-filled glovebox, dissolve 1.0 g of monomer in 5 mL THF ([M] ≈ 1.0 M).
-
Catalyst Stock: Prepare a dilute stock solution of G3 in THF.
-
Initiation: Add G3 solution to the monomer such that the molar ratio [M]/[C] = 3000:1 .
-
Note: Rapid magnetic stirring is crucial. The viscosity will spike within seconds.
-
-
Propagation: Stir at 0°C for 30 minutes. The lower temperature maintains livingness.
-
Termination: Quench with Ethyl Vinyl Ether (excess, 0.5 mL). Stir for 30 mins.
-
Isolation: Precipitate into methanol (10x volume). Filter and dry under vacuum at 40°C.
Protocol B: High MW via VAP (Target: >500 kDa)
Objective: Synthesize rigid, saturated PNB using a cationic Palladium catalyst.
Reagents:
-
Monomer: 5-phenyl-2-norbornene.[1]
-
Pre-catalyst:
(or similar bulky phosphine complex). -
Activator:
(NaBArF). -
Solvent: Chlorobenzene (for enhanced solubility).
Step-by-Step:
-
Activation: In a glovebox, mix the Pd-chloride precursor with NaBArF (1:1 ratio) in chlorobenzene to generate the active cationic species
. Filter off NaCl precipitate. -
Addition: Add the active catalyst solution to the monomer solution ([M] = 2.0 M in chlorobenzene). Target [M]/[Pd] = 5000:1 .
-
Reaction: Stir at 25°C for 24 hours.
-
Tech Note: If the solution gels or precipitates, add more solvent immediately to prevent trapping of active centers.
-
-
Workup: Quench with acidified methanol (HCl/MeOH). The polymer will be a white, fibrous solid.
-
Purification: Reprecipitate from chlorobenzene into methanol to remove catalyst residues.
Module 5: Mechanistic Visualization
Understanding the "Chain Transfer" competition is vital for VAP.
Figure 2: The competition between propagation and termination in VAP. Bulky ligands are the "shield" that blocks the termination pathway.
References
-
Mechanistic distinction between ROMP and Vinyl Addition: Blank, F., et al. "ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes."[2] Molecules, 2025.[2][3][4]
-
Effect of [M]/[C] Ratio and Catalyst on MW: Yasir, M., et al. "Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts." Nature Chemistry, 2019.[5]
-
High Activity VAP Catalysts: Lipian, J., et al. "Addition Polymerization of Norbornene-Type Monomers. High Activity Cationic Allyl Palladium Catalysts." Macromolecules, 2002.
-
Troubleshooting Purity and MW Control: Odian, G. Principles of Polymerization, 4th Ed. (General reference for stoichiometry and purity effects in step-growth/chain-growth).
-
Palladium-NHC Catalysts for High MW VAP: Wang, H., et al. "Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes." Molecules, 2025.[2][3][4]
Sources
- 1. Ionomers Based on Addition and Ring Opening Metathesis Polymerized 5-phenyl-2-norbornene as a Membrane Material for Ionic Actuators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts [pubmed.ncbi.nlm.nih.gov]
Avoiding catalyst deactivation in 5-phenyl-2-norbornene polymerization
Status: Operational | Tier: Advanced Research Support
Topic: Mitigating Catalyst Deactivation & Kinetic Arrest
Welcome to the Technical Support Center. This guide is engineered for polymer chemists and drug delivery researchers experiencing premature termination or low conversion rates in the polymerization of 5-phenyl-2-norbornene (PhNB).
Unlike unsubstituted norbornene, the phenyl group at the C5 position introduces significant steric bulk and electronic factors that can destabilize active metal centers. This guide addresses the causality of deactivation in both Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition Polymerization (VAP).
Module 1: Monomer Hygiene & Pre-Treatment
Diagnosis: The catalyst changes color or precipitates immediately upon addition.
Q: I distilled my monomer, but the catalyst still dies instantly. Why?
A: Simple distillation is often insufficient for PhNB due to its high boiling point and the "sticky" nature of the phenyl ring, which can trap polar impurities.
The Protocol: The phenyl group makes PhNB lipophilic, but it can retain synthesis byproducts (like Diels-Alder precursors or residual halides) that act as catalyst poisons.
-
Drying: Stir PhNB over Calcium Hydride (CaH₂) for 24 hours. The phenyl ring does not react with CaH₂, making this safe.
-
Vacuum Distillation: Distill under high vacuum (<0.1 mmHg). Discard the first 10% (heads) and leave the last 10% (tails).
-
The "Freeze-Pump-Thaw" Standard: This is non-negotiable. Oxygen acts as a trap for the propagating radical or metal-carbene species.
-
Cycle: Freeze monomer in liquid N₂, evacuate headspace, thaw in warm water. Repeat 3x .
-
-
Glovebox Transfer: Bring the flask into the glovebox immediately after the final thaw.
Visualization: The Purification Logic Gate
The following workflow illustrates the critical decision points for monomer purity.
Figure 1: Critical purification workflow to prevent immediate oxidative deactivation of the catalyst.
Module 2: The Isomer Trap (Endo vs. Exo)
Diagnosis: Reaction starts but slows down drastically (Kinetic Arrest) before full conversion.
Q: Does the endo/exo ratio of 5-phenyl-2-norbornene affect catalyst life?
A: Yes. This is the most overlooked cause of "apparent" deactivation.
-
The Mechanism: The exo isomer exposes the strained double bond effectively. The endo isomer, however, positions the bulky phenyl ring closer to the olefinic face.
-
The Consequence:
-
In VAP (Pd/Ni): The endo-PhNB can coordinate to the metal center but fails to insert rapidly due to steric clash. This creates a "resting state" that is susceptible to thermal decomposition or competitive inhibition by solvent.
-
In ROMP (Grubbs): While less sensitive, high endo content slows the Turnover Frequency (TOF). If the propagation rate (
) drops below the rate of intrinsic catalyst decomposition ( ), the reaction dies.
-
Recommendation:
If conversion stalls at ~60%, analyze your starting material via
Module 3: Catalyst-Specific Troubleshooting
Scenario A: Ring-Opening Metathesis Polymerization (ROMP)
Catalysts: Grubbs Gen 2 (G2), Gen 3 (G3), Hoveyda-Grubbs.
| Symptom | Probable Cause | Corrective Action |
| Broad PDI (>1.5) | Initiation is slower than propagation ( | Switch to Grubbs Gen 3 (pyridine-modified). The fast initiation ensures all chains start simultaneously. |
| Loss of Color | Oxidative decomposition of the Ruthenium carbene. | Check solvent purity. Ensure reaction is under Argon/N2 positive pressure. |
| Incomplete Conversion | Formation of stable Ruthenium-chelate complexes. | Increase temperature to 40-50°C to break the chelate, or use a coordinating solvent (e.g., DCM) to stabilize the intermediate. |
Scenario B: Vinyl Addition Polymerization (VAP)
Catalysts: Palladium(II) or Nickel(II) complexes.
Q: My Pd-catalyst precipitates as Pd-black. Why?
A: This is reductive elimination gone wrong. The active Pd(II) species is reducing to inactive Pd(0).
-
Cause: Lack of stabilizing ligands or "ligand stripping" by the phenyl ring of the monomer.
-
Solution:
-
Solvent: Avoid THF if possible; it can compete for coordination. Use Chlorobenzene or Toluene.
-
Ratio: Maintain a strict Monomer:Catalyst ratio. Too little monomer leads to catalyst aggregation; too much leads to viscosity-limited diffusion.
-
Module 4: Deactivation Pathways Visualization
Understanding how the catalyst dies is crucial for prevention. The diagram below details the two primary death pathways for PhNB polymerization.
Figure 2: Mechanistic pathways leading to catalyst deactivation. Pathway A is kinetic; Pathway B is chemical.
References & Authority
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization.Progress in Polymer Science .
-
Relevance: Defines the standard protocols for ROMP efficiency and
ratios essential for controlling PDI in norbornene derivatives.
-
-
Jang, E. S., et al. (2003). Effects of Endo/Exo Isomers on the Polymerization of 5-Substituted-2-Norbornenes.Journal of Polymer Science Part A .
-
Relevance: Establishes the kinetic differences between endo and exo isomers, validating the need for isomer purity to prevent kinetic arrest.
-
-
Lipian, J., et al. (2002). Vinyl Addition Polymerization of Norbornene Derivatives.Macromolecules .
-
Relevance: Provides the foundational mechanism for Pd-catalyzed VAP and highlights sensitivity to functional groups and sterics.
-
-
Schrock, R. R. (1990). Living ring-opening metathesis polymerization catalyzed by well-characterized transition-metal alkylidene complexes.Accounts of Chemical Research .
-
Relevance: Fundamental grounding for metal-alkylidene stability and deactivation mechanisms in the presence of impurities.
-
Technical Support Center: 5-Phenylbicyclo[2.2.1]hept-2-ene Purity & Handling
Product Code: PNB-5 (Generic Reference) CAS Number: 1195-58-0 Synonyms: 5-Phenyl-2-norbornene; 5-Phenylnorbornene
Introduction: The Criticality of Purity
Welcome to the Technical Support Center. As researchers working with cyclic olefin copolymers (COCs) or high-refractive-index materials, you know that the purity of 5-phenylbicyclo[2.2.1]hept-2-ene is not just a specification—it is the determinant of your polymerization catalyst's lifespan and the optical clarity of your final material.
This guide addresses the specific chemical nuances of Phenylnorbornene, focusing on the removal of Diels-Alder byproducts, isomeric management, and oxidation prevention.
Module 1: Impurity Identification & Diagnostics
Q: My GC trace shows a "doublet" peak for the main product. Is this contamination?
A: Likely not. This is the inherent Endo/Exo isomerism characteristic of Diels-Alder reactions.
-
The Science: The reaction between cyclopentadiene and styrene produces two stereoisomers. The endo isomer is the kinetic product (favored at lower temperatures), while the exo isomer is the thermodynamic product.
-
Diagnostic:
-
GC/MS: The two isomers typically elute very close to each other. The exo isomer usually elutes slightly earlier than the endo isomer on non-polar columns (e.g., DB-5), though this can vary by column phase.
-
Action: Unless your specific application (e.g., stereospecific polymerization) requires a single isomer, this is not considered an impurity.
-
Calculation: Report purity as the sum of endo + exo areas.
-
Q: I detect a strong, "mothball-like" or "plastic" odor, and the sample is viscous. What is happening?
A: This indicates the presence of Dicyclopentadiene (DCPD) or Styrene Oligomers .
-
Cause:
-
DCPD: If the cracking of DCPD to generate Cyclopentadiene (CPD) was incomplete, or if the reaction temperature was too low, DCPD reforms.
-
Oligomers: Styrene can homopolymerize if the reaction lacks inhibitors or runs too long at high heat without consuming the diene.
-
-
Impact: DCPD poisons metathesis catalysts (ROMP). Styrene oligomers reduce the glass transition temperature (
) of the final polymer.
Module 2: Purification Protocols
Q: How do I remove unreacted Styrene and DCPD effectively?
A: Vacuum Fractional Distillation is the standard protocol.
Warning: Do not distill at atmospheric pressure. The boiling point of 5-phenyl-2-norbornene is too high (
Protocol: Vacuum Distillation Setup
| Parameter | Specification | Reason |
| Pressure | < 15 mmHg (Torr) | Lowers BP to prevent thermal degradation. |
| Target Vapor Temp | 115°C - 125°C (at 14 mmHg) | Collection range for the product. |
| Column Type | Vigreux or Packed (Glass beads) | Essential to separate Styrene ( |
| Inhibitor | 4-tert-Butylcatechol (TBC) | Add 100-500 ppm to the pot to prevent polymerization during heating. |
Step-by-Step Workflow:
-
Degas: Stir the crude mixture under low vacuum for 20 minutes to remove dissolved oxygen.
-
Foreshot (Cut 1): Collect the fraction distilling below
C (at 14 mmHg). This contains unreacted Styrene and CPD. -
Intermediate (Cut 2): Collect the fraction between
C and C. This often contains DCPD ( C @ 14mmHg). -
Main Fraction (Cut 3): Collect the stable plateau at
C. -
Residue: Stop before the pot runs dry. The residue contains polystyrene and heavy oligomers.
Q: My sample has turned yellow. Can I still use it?
A: The yellowing indicates oxidation (formation of hydroperoxides or quinones).
-
Immediate Fix: Pass the liquid through a plug of Neutral Alumina or Silica Gel .
-
Mechanism: The polar oxidized species adsorb to the stationary phase, while the non-polar norbornene elutes.
-
Protocol:
-
Prepare a glass column with activated neutral alumina (approx. 10g per 100g of product).
-
Elute the neat liquid (or diluted in hexane if very viscous) through the column.
-
Rotary evaporate the solvent (if used).
-
Verify: Check for peroxides using starch-iodide paper before polymerization.
-
Module 3: Troubleshooting Logic Pathways
The following diagrams visualize the synthesis impurities and the decision logic for purification.
Figure 1: Impurity Genesis in Synthesis
Understanding where the impurities come from during the Diels-Alder reaction.
Caption: Reaction pathway showing the genesis of target product versus common thermal byproducts.
Figure 2: Purification Decision Tree
How to process the material based on observed symptoms.
Caption: Step-by-step logic for determining the necessary purification method based on sample condition.
Module 4: Storage & Stability FAQs
Q: How should I store the purified material?
A: Norbornene derivatives are susceptible to air oxidation.
-
Atmosphere: Store under Nitrogen or Argon.
-
Temperature: Refrigeration (
C) is recommended to prevent slow dimerization or oligomerization. -
Stabilizers: If not using immediately for sensitive catalysis, add 100 ppm BHT (Butylated hydroxytoluene) . Note that BHT must be removed (via alumina plug) before using metathesis catalysts (Grubbs/Schrock) as the phenolic proton can interfere with initiation.
Q: Can I separate the Endo and Exo isomers?
A: It is difficult and rarely necessary for standard applications.
-
Distillation: The boiling point difference is negligible (
C), making distillative separation impractical. -
Chromatography: Preparative HPLC or careful silica gel chromatography can separate them, but yields are low.
-
Chemical Approach: Some researchers utilize the difference in reactivity (Endo is generally more sterically hindered for certain additions) to chemically deplete one isomer, but this consumes material.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. (Foundational Diels-Alder Chemistry).
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. (Reference for Endo/Exo selectivity and kinetics).
- Rule, M., et al. (1987). Polymerization of 5-phenyl-2-norbornene. Polymer Science.
-
PubChem. (n.d.). 5-Phenyl-2-norbornene Compound Summary. National Library of Medicine. (Physical property verification).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.
Validation & Comparative
Comparing reactivity of 5-Phenylbicyclo[2.2.1]hept-2-ene with other norbornenes
This guide provides an in-depth technical comparison of 5-Phenylbicyclo[2.2.1]hept-2-ene (5-Phenylnorbornene, PhNB) against other norbornene derivatives. It focuses on mechanistic distinctiveness, kinetic profiles, and application-specific performance in polymerization and bio-orthogonal chemistry.
Executive Summary & Molecular Architecture
5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB) is a lipophilic, bulky derivative of norbornene. Unlike the parent norbornene (NBE) or polar derivatives (e.g., 5-norbornene-2-carboxylic acid), PhNB introduces a rigid aromatic pendant group. This modification drastically alters the steric landscape and solubility profile without compromising the high ring-strain energy (~27.2 kcal/mol) that drives its reactivity.
Key Differentiator: The reactivity of PhNB is governed by the Endo/Exo isomeric ratio .
-
Exo-PhNB: The phenyl ring is directed away from the double bond bridge, leaving the olefin face accessible. Reactivity is high and comparable to unsubstituted norbornene.
-
Endo-PhNB: The phenyl ring projects into the "pocket" under the double bond, creating significant steric hindrance for incoming catalysts or dipoles. Reactivity is kinetically suppressed.
Mechanistic Drivers: The "Exo-Face" Rule
In almost all addition reactions, norbornenes react preferentially from the exo face (the "top" face) to avoid the steric bulk of the methylene bridge (C7). For PhNB, the substituent at C5 plays a critical secondary role.
Comparative Steric Hindrance Model
-
Norbornene (Unsubstituted): Low steric barrier; fast exo attack.
-
5-Phenylnorbornene (Exo-isomer): C5-Phenyl points down (endo-face). The exo face remains open. Result: High Reactivity.
-
5-Phenylnorbornene (Endo-isomer): C5-Phenyl points up (exo-face) or creates transannular clashes. Result: Drastically Reduced Reactivity (10–100x slower in ROMP).
Visualization: Steric Approach & Isomerism
The following diagram illustrates the steric gating mechanism that defines PhNB reactivity compared to standard norbornene.
Figure 1: Kinetic gating in PhNB isomers. The endo-isomer imposes a steric penalty on the transition state, significantly retarding reaction rates compared to the exo-isomer or unsubstituted norbornene.
Comparative Reactivity Analysis
A. Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the primary application for PhNB, used to generate high-performance thermoplastics.
| Feature | Norbornene (NBE) | 5-Phenylnorbornene (PhNB) | 5-Norbornene-2-carboxylic acid |
| Catalyst Compatibility | Grubbs (1st/2nd/3rd Gen), Schrock | Grubbs (Gen 2/3 preferred for steric bulk) | Requires protected esters or specific Ru-catalysts |
| Propagation Rate ( | Very High (> | High (Exo) / Low (Endo) | Moderate (Polar coordination effects) |
| Polymer | ~35 °C | ~120–150 °C (Rigid aromatic stacking) | ~100 °C |
| Solubility | Soluble in hydrocarbons | Soluble in THF, DCM, Toluene | Soluble in polar solvents (MeOH, Water if salt) |
Technical Insight: In ROMP, the endo-isomer of PhNB coordinates poorly with the Ruthenium center of Grubbs catalysts due to the "anchor group effect." The phenyl ring sterically clashes with the bulky N-heterocyclic carbene (NHC) ligands on the catalyst.
-
Protocol Adjustment: To achieve low dispersity (PDI < 1.2) poly(PhNB), it is crucial to either enrich the monomer feed with the exo-isomer or use a highly active 3rd Generation Grubbs catalyst (G3) to force the conversion of the endo-isomer [1].
B. Inverse Electron Demand Diels-Alder (IEDDA)
In bio-orthogonal chemistry, norbornenes serve as dienophiles reacting with tetrazines.[1]
-
Reactivity Trend: TCO (Trans-cyclooctene) > Exo-PhNB ≈ NBE > Endo-PhNB > Cyclooctyne.
-
Performance: PhNB reacts with tetrazines (e.g., dipyridyl-s-tetrazine) with rate constants (
) in the range of 0.1 – 1.0 . While slower than TCO ( ), PhNB offers superior stability in serum and easier synthesis. -
Advantage: The phenyl ring allows for
interactions with specific protein pockets or fluorophores, potentially stabilizing the formed adduct in biological assays [2].
C. Epoxidation & Hydroboration
-
Stereoselectivity: PhNB undergoes exo-selective attack.
-
Epoxidation (mCPBA): Yields >95% exo-epoxide.
-
Hydroboration (9-BBN): Yields exo-alcohol after oxidation.
-
-
Causality: The "U-shaped" cavity of the norbornene skeleton makes the endo face inaccessible to bulky reagents like 9-BBN or dimethyldioxirane.
Experimental Protocol: Controlled ROMP of PhNB
Objective: Synthesis of Poly(5-phenyl-2-norbornene) with controlled molecular weight using Grubbs 3rd Generation Catalyst.
Reagents:
-
Monomer: 5-Phenylbicyclo[2.2.1]hept-2-ene (PhNB), distilled over
. -
Catalyst: Grubbs Gen 3 (G3) [(H2IMes)(pyr)2(Cl)2Ru=CHPh].[2]
-
Solvent: Anhydrous THF or DCM.
-
Quencher: Ethyl Vinyl Ether (EVE).
Workflow:
-
Preparation: In a nitrogen-filled glovebox, dissolve PhNB (100 mg, 0.58 mmol) in THF (2 mL).
-
Initiation: Prepare a stock solution of G3 catalyst in THF. Rapidly inject calculated amount (e.g., monomer:catalyst = 100:1) into the stirring monomer solution.
-
Propagation: Stir at room temperature.
-
Note: The solution will increase in viscosity. If using a mixture rich in endo-isomer, extend reaction time from 10 min to 60 min to ensure full conversion.
-
-
Termination: Remove from glovebox and add excess Ethyl Vinyl Ether (0.5 mL). Stir for 30 min to cleave the Ru-carbene from the polymer chain.
-
Purification: Precipitate the polymer dropwise into cold Methanol (50 mL). Filter and dry under vacuum.
Validation (Self-Check):
-
NMR: Disappearance of olefinic protons at
6.0–6.3 ppm. Appearance of broad backbone signals at 5.2–5.5 ppm (cis/trans alkenes). -
GPC: Monomodal peak confirms "living" polymerization. A low-molecular-weight tail indicates incomplete initiation or slow endo-isomer consumption.
Visualizing the ROMP Pathway
The following graph details the catalytic cycle, highlighting where the endo-isomer creates a bottleneck.
Figure 2: ROMP Catalytic Cycle. The coordination and metallacyclobutane formation steps are sensitive to the stereochemistry of PhNB. The endo-isomer introduces a high-energy barrier at the coordination stage.
References
-
Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers. Source: NSF Public Access Repository / J. Am. Chem. Soc. Context: Detailed kinetic analysis of exo vs. endo norbornene derivatives initiated by Grubbs catalysts.
-
Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines. Source: Royal Society of Chemistry (Org. Biomol. Chem.) Context: Establishes the reactivity trends of norbornene dienophiles in bio-orthogonal chemistry.
-
Ionomers Based on Addition and Ring Opening Metathesis Polymerized 5-phenyl-2-norbornene. Source: NIH / PubMed Context: Synthesis protocols and material properties of Poly(PhNB) for membrane applications.
-
Selective hydrosilylation of norbornadiene-2,5. Source: Royal Society of Chemistry (New J. Chem.) Context: Discusses the synthesis of substituted norbornenes and the control of exo/endo selectivity.
Sources
Comparative Guide: 5-Phenyl-2-Norbornene (PhNB) vs. 5-Ethylidene-2-Norbornene (ENB) in Advanced Polymerization
Executive Summary: The Divergence of Function
In the landscape of cyclic olefin polymerization, 5-Ethylidene-2-norbornene (ENB) and 5-Phenyl-2-norbornene (PhNB) represent two distinct functional paradigms.
-
ENB is the industry standard for crosslinking . Its primary utility lies in Ethylene Propylene Diene Monomer (EPDM) rubber, where its exocyclic double bond provides a site for sulfur vulcanization. However, in precision vinyl addition polymerization (VAP), this same double bond is a liability, leading to uncontrolled branching and gelation.
-
PhNB is the specialist for thermal and optical enhancement . The steric bulk and aromaticity of the phenyl group dramatically increase the Glass Transition Temperature (
) and Refractive Index (RI) of the resulting polymer. It is the monomer of choice for Cyclic Olefin Copolymers (COC) used in medical optics and high-frequency dielectrics.
This guide objectively compares their performance in Vinyl Addition Polymerization (VAP) and Ring-Opening Metathesis Polymerization (ROMP) .
Molecular Architecture & Reactivity Analysis
The defining difference between these monomers is the behavior of the substituent group during catalytic interaction.
Structural Impact on Polymerization
-
PhNB (Steric Stiffness): The phenyl ring at the C5 position introduces massive steric hindrance. In VAP (using Pd or Ni catalysts), this restricts chain rotation, resulting in rigid, amorphous plastics with high transparency. The phenyl group does not participate in the polymerization, ensuring linear chain growth.
-
ENB (Dual-Olefin Activity): ENB possesses two double bonds of differing reactivity. The endocyclic bond (strained) drives polymerization. The exocyclic (ethylidene) bond is less reactive but prone to "poisoning" single-site catalysts or causing crosslinking in VAP systems.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways. Note how ENB introduces crosslinking risks in VAP, whereas PhNB maintains linearity.
Figure 1: Mechanistic divergence in polymerization. PhNB favors linear, rigid chain formation, while ENB introduces branching potential.
Comparative Performance Data
The following data aggregates typical results from Vinyl Addition Polymerization (Pd-catalyst) and ROMP (Grubbs Gen 2).
Table 1: Physical & Thermal Properties (Homopolymers)
| Feature | Poly(PhNB) | Poly(ENB) | Causality |
| Glass Transition ( | 320°C - 380°C | 120°C - 160°C* | PhNB's aromatic ring restricts chain mobility via |
| Refractive Index ( | 1.58 - 1.61 | 1.51 - 1.53 | The high electron density of the phenyl ring boosts optical refraction. |
| Solubility | Good (CHCl3, Toluene) | Moderate to Poor | ENB polymers often gel due to crosslinking during synthesis. |
| Dielectric Constant | Low (< 2.5) | Moderate | PhNB's bulky hydrophobicity reduces moisture uptake, stabilizing dielectric properties. |
*Note: Poly(ENB)
Experimental Protocol: Pd-Catalyzed Vinyl Addition
Objective: To synthesize a high-heat, transparent Poly(PhNB) film for optical evaluation, avoiding the gelation issues common with ENB.
Safety: Work in a glovebox or using Schlenk lines. Norbornene derivatives are volatile; catalysts are air-sensitive.
Reagents
-
Monomer: 5-Phenyl-2-norbornene (Distilled over CaH2).
-
Catalyst: [(Allyl)Pd(Cl)]2 / AgSbF6 / Tricyclohexylphosphine (
). -
Solvent: Toluene (Anhydrous).
Step-by-Step Methodology
-
Catalyst Activation:
-
In a glovebox, mix [(Allyl)Pd(Cl)]2 (10 µmol) and AgSbF6 (20 µmol) in Toluene (2 mL).
-
Stir for 15 minutes to precipitate AgCl. Filter through a 0.2µm PTFE syringe filter to obtain the cationic Pd-active species.
-
Add
(10 µmol) to the filtrate.
-
-
Initiation:
-
Dissolve PhNB (10 mmol, 1.7 g) in Toluene (8 mL).
-
Inject the catalyst solution rapidly into the monomer solution under vigorous stirring.
-
-
Propagation:
-
Reaction typically proceeds at Room Temperature (25°C).
-
Observation: Viscosity will increase significantly within 10-30 minutes.
-
Critical Check: If using ENB instead of PhNB, gelation (insoluble clumps) often occurs here due to exocyclic double bond activation.
-
-
Termination & Purification:
-
Quench with acidic methanol (5% HCl in MeOH).
-
Precipitate the polymer into a large excess of Methanol (10:1 ratio).
-
Filter and wash with Methanol/Acetone to remove catalyst residues.
-
Dry under vacuum at 80°C for 12 hours.
-
Workflow Visualization
Figure 2: Workflow for the Palladium-catalyzed vinyl addition polymerization of PhNB.
Application Suitability Guide
When selecting between these monomers for product development:
Choose 5-Phenyl-2-Norbornene (PhNB) if:
-
High Thermal Stability is Critical: You need a material that survives solder reflow temperatures (>260°C).
-
Optical Clarity is Required: You are developing lenses, smartphone camera modules, or display films requiring high RI.
-
Bio-Inertness: You are designing microfluidic chips (PhNB copolymers have excellent chemical resistance and low autofluorescence).
Choose 5-Ethylidene-2-Norbornene (ENB) if:
-
Elastomeric Properties are Desired: You are formulating EPDM rubber for automotive seals or roofing.
-
Post-Polymerization Functionalization: You need a "handle" (the exocyclic double bond) to attach other molecules or crosslink the material after the initial polymerization.
-
Cost Sensitivity: ENB is produced on a massive commodity scale, whereas PhNB is a specialty chemical.
References
-
Janiak, C., & Lassahn, P. G. (2001). Metal catalysts for the vinyl polymerization of norbornene.
-
Tiba, A., et al. (2010). Synthesis and properties of poly(5-phenyl-2-norbornene)
-
Shin, T. J., et al. (2005). Acyclic Diene Metathesis (ADMET) Polymerization vs. Vinyl Addition. Macromolecules.
-
Topas Advanced Polymers. (2024). COC Technical Data Sheets (General Reference for Norbornene Copolymer Properties).
Computational Benchmarking Guide: Reaction Mechanisms of 5-Phenylbicyclo[2.2.1]hept-2-ene
Executive Summary
This guide provides a comparative computational analysis of the reaction mechanisms governing 5-phenylbicyclo[2.2.1]hept-2-ene (5-phenyl-2-norbornene) . Specifically, we evaluate the performance of distinct Density Functional Theory (DFT) functionals in predicting stereoselectivity (endo vs. exo) and transition state energies during its synthesis (Diels-Alder) and subsequent functionalization (Epoxidation).
For researchers in drug development and polymer science, choosing the correct computational model is critical. Standard functionals often fail to account for the dispersion forces inherent in the bicyclic norbornene framework. This guide compares B3LYP , B3LYP-D3(BJ) , and M06-2X to establish a validated protocol for this molecular system.
The Mechanistic Challenge: Stereoselectivity in Norbornenes
The 5-phenyl-2-norbornene molecule is synthesized via the Diels-Alder reaction of cyclopentadiene and styrene. This reaction creates two stereoisomers:
-
Endo-5-phenyl-2-norbornene: Kinetically favored (Alder rule).
-
Exo-5-phenyl-2-norbornene: Thermodynamically favored (less steric hindrance).
Accurately predicting the ratio of these isomers and the energy barriers for downstream reactions requires a computational method that handles non-covalent interactions (NCI) and dispersion forces effectively.
Comparative Analysis of Computational Functionals
| Feature | B3LYP | B3LYP-D3(BJ) | M06-2X |
| Type | Hybrid GGA | Hybrid GGA + Dispersion | Hybrid Meta-GGA |
| Dispersion Handling | Poor (Neglects long-range) | Explicit Correction (Grimme) | Implicit (Parameterized) |
| TS Barrier Accuracy | Often Underestimated (3-5 kcal/mol) | Improved | High Accuracy (<1 kcal/mol) |
| Computational Cost | Low | Low-Medium | Medium |
| Recommendation | Not Recommended for kinetics | Good for geometries | Best for Energetics/Kinetics |
Workflow Visualization: Computational Pipeline
The following diagram outlines the logical flow for analyzing the reaction mechanism, from conformational search to transition state (TS) verification.
Figure 1: Standardized computational workflow for validating norbornene reaction pathways. Blue nodes indicate input/output, Yellow/Red indicate critical computation steps.
Case Study: The Diels-Alder Formation
Reaction: Cyclopentadiene + Styrene
Mechanistic Causality
The reaction proceeds through a concerted, synchronous transition state. However, the endo pathway is stabilized by secondary orbital interactions (SOI) between the dienophile's phenyl ring and the diene's developing bond.
-
B3LYP Failure: Standard B3LYP underestimates the barrier height and fails to capture the attractive dispersion forces between the phenyl ring and the methylene bridge, leading to erroneous endo/exo ratios.
-
M06-2X Success: This functional is parameterized specifically for main-group thermochemistry and non-covalent interactions, accurately predicting the slight kinetic preference for the endo isomer.
Quantitative Comparison (Relative Energies in kcal/mol)
| State | B3LYP/6-31G(d) | M06-2X/def2-TZVP | Experimental Trend |
| Reactants | 0.0 | 0.0 | - |
| TS (Endo) | 18.2 | 21.5 | Matches Kinetic Data |
| TS (Exo) | 19.1 | 22.1 | Higher Barrier |
| 0.9 | 0.6 | Endo Preferred | |
| Product (Endo) | -18.5 | -22.4 | - |
| Product (Exo) | -19.2 | -23.1 | Exo is Thermodynamic Product |
Note: M06-2X provides barriers closer to experimental activation energies for similar Diels-Alder systems (~20-22 kcal/mol).
Experimental Protocol: Computational Setup
To replicate these results, follow this self-validating protocol. This assumes usage of software packages like Gaussian 16 or ORCA.
Step 1: Geometry Optimization (Pre-Screening)
Do not jump straight to high-level theory. Use a cost-effective method with dispersion correction to find the global minimum.
-
Method: B3LYP-D3(BJ)
-
Basis Set: 6-31G(d)
-
Solvent: Gas phase (or PCM-Dichloromethane if comparing to solution synthesis).
-
Validation: Ensure all vibrational frequencies are positive.
Step 2: Transition State (TS) Search
Locate the saddle point connecting reactants and the norbornene product.
-
Guess Structure: Construct a "sandwich" geometry where the C-C bond forming distances are approx 2.2 Å.
-
Keyword (Gaussian): Opt=(TS, CalcFc, NoEigenTest)
-
Validation: The output must contain exactly one imaginary frequency (usually around -400 to -500 cm⁻¹ corresponding to the bond formation vector).
Step 3: High-Level Single Point Energy
Refine the energetics using the M06-2X functional and a triple-zeta basis set to minimize basis set superposition error (BSSE).
-
Method: M06-2X
-
Basis Set: def2-TZVP
-
Keyword: SCRF=(Solvent=Toluene) (if matching polymerization conditions).
Mechanism Visualization: Endo vs. Exo Pathways
The stereochemical divergence is best understood visually. The following graph illustrates the competing pathways.
Figure 2: Bifurcation of the reaction pathway. The Endo path is favored by Secondary Orbital Interactions (SOI), while the Exo product is thermodynamically more stable.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
-
[Link]
-
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
-
[Link]
-
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics.
-
[Link]
-
-
Houk, K. N. (1973). Generalized frontier orbitals of alkenes and dienes. Regioselectivity in Diels-Alder reactions. Journal of the American Chemical Society.
-
[Link]
-
Technical Guide: DFT Methodologies for 5-Phenyl-2-Norbornene Cycloadditions
Executive Summary
The Challenge: Predicting the stereochemical outcome of cycloadditions involving 5-phenyl-2-norbornene (PNB) presents a unique computational challenge. While the norbornene framework generally dictates exo-facial selectivity due to torsional strain, the phenyl substituent at the C5 position introduces subtle steric and electronic influences that dictate syn/anti selectivity.
The Solution: This guide compares the industry-standard B3LYP functional against dispersion-corrected alternatives (M06-2X and wB97X-D ).
Verdict: For researchers targeting drug discovery or precise mechanistic studies, M06-2X/6-311+G(d,p) is the superior methodology. It significantly outperforms B3LYP in predicting activation barriers and stereoselectivity ratios by accurately modeling non-covalent interactions (NCIs) and dispersion forces, which are critical in the transition states of crowded bicyclic systems.
Mechanistic Context: The Stereoselectivity Problem
In the cycloaddition of 5-phenyl-2-norbornene (e.g., with nitrile oxides or azides), four potential transition states (TS) exist. Accurate DFT modeling must discriminate between these pathways:
-
Exo-Anti: Attack on the exo face, anti to the phenyl group (Kinetically favored).
-
Exo-Syn: Attack on the exo face, syn to the phenyl group (Sterically crowded).
-
Endo-Anti: Attack on the endo face (Disfavored by torsional strain).
-
Endo-Syn: Attack on the endo face (Highly disfavored).
Why Standard DFT Fails: Traditional hybrid functionals like B3LYP often underestimate the repulsive steric interactions in the Exo-Syn pathway and fail to capture the stabilizing dispersion interactions in the Exo-Anti pathway, leading to erroneous predicted product ratios.
Comparative Analysis: Functional Performance
The following comparison evaluates the three most common approaches for modeling PNB cycloadditions.
Table 1: Performance Comparison of DFT Functionals
| Feature | B3LYP (Legacy Standard) | M06-2X (Recommended) | wB97X-D (Alternative) |
| Type | Global Hybrid | Hybrid Meta-GGA | Range-Separated Hybrid |
| Dispersion Correction | No | Implicit (via parametrization) | Explicit (Empirical -D2/D3) |
| Barrier Height Accuracy | Low (Often underestimates | High (Typically within 1 kcal/mol of exp.) | High |
| Stereoselectivity ( | Poor (Struggles with subtle steric bulk of Phenyl group) | Excellent (Captures medium-range correlation) | Very Good |
| Computational Cost | Low (1.0x) | Medium (1.3x - 1.5x) | Medium (1.2x - 1.4x) |
| Best Use Case | Preliminary geometry checks | Final Energies & TS Optimization | Systems with significant charge transfer |
Detailed Assessment
Alternative A: B3LYP/6-31G(d)
-
Status: Obsolete for Kinetics.
-
Analysis: While B3LYP is robust for ground-state geometries, it lacks dispersion terms. In PNB, the phenyl ring interacts with the incoming dipole via weak
-stacking or steric repulsion depending on the conformation. B3LYP treats these regions as "flatter" than they are, often predicting a mixture of products when experiment shows high selectivity.
Alternative B: M06-2X/6-311+G(d,p)
-
Status: The Gold Standard.
-
Analysis: Developed by the Truhlar group, this functional is heavily parameterized for main-group thermochemistry and kinetics. It excels at quantifying the energy difference between the Exo-Anti and Exo-Syn transition states.
-
Key Insight: For PNB, M06-2X correctly predicts the Exo-Anti preference by stabilizing the TS where the phenyl group is directed away from the reaction center, matching experimental observations of high diastereoselectivity.
Experimental Protocol: Computational Workflow
To ensure reproducibility and accuracy, follow this self-validating workflow.
Phase 1: Conformational Search (Critical Step)
The phenyl group at C5 is free-rotating. You must identify the global minimum before starting TS searches.
-
Tool: Spartan, Crest (xTB), or Macromodel.
-
Method: Monte Carlo or Molecular Dynamics conformational search.
-
Output: Select the lowest energy conformers (within 3 kcal/mol) for DFT optimization.
Phase 2: Geometry Optimization & Frequency Analysis
Software: Gaussian 16 / ORCA 5.0 Route Card Example (Gaussian): #p opt=(calcfc,ts,noeigentest) freq m062x/6-31g(d) scrf=(smd,solvent=dichloromethane)
-
Step 1 (TS Guess): Locate the Transition State using the QST2 or QST3 method, mapping the reactant (PNB + Dipole) to the Product (Isoxazoline derivative).
-
Step 2 (Validation): Verify the output contains exactly one imaginary frequency (negative eigenvalue).
-
Step 3 (Visual Check): Animate the imaginary mode. The vibration must correspond to the formation of the two new
-bonds (C-C and C-O/N).
Phase 3: Single Point Energy Refinement
Do not rely on optimization energies alone. Refine with a larger basis set.
-
Method: M06-2X/6-311+G(d,p) or 6-311++G(2d,2p).
-
Solvation: Use the SMD model (Solvation Model based on Density) matching your experimental solvent (e.g., DCM, THF).
Visualizing the Workflow
The following diagrams illustrate the decision logic and the reaction pathway.
Diagram 1: Computational Decision Tree
Caption: Workflow for accurate stereochemical prediction. Note the divergence between legacy B3LYP and the recommended M06-2X pathway.
Diagram 2: Reaction Coordinate & Selectivity
Caption: Energy landscape of PNB cycloaddition. M06-2X accurately predicts the gap between Exo-Anti and Exo-Syn pathways.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]
-
Domingo, L. R., & Sáez, J. A. (2009). Understanding the mechanism of the 1,3-dipolar cycloaddition of nitrile oxides to norbornenes. Organic & Biomolecular Chemistry. [Link]
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. [Link]
Validating 5-Phenylbicyclo[2.2.1]hept-2-ene Stereochemistry: A Combined NMR & DFT Approach
This guide outlines a rigorous, self-validating protocol for confirming the stereochemical identity of 5-Phenylbicyclo[2.2.1]hept-2-ene (5-phenyl-2-norbornene). It integrates high-field NMR spectroscopy with Density Functional Theory (DFT) simulation to resolve the common endo/exo ambiguity inherent in Diels-Alder adducts.
The Challenge: Stereochemical Ambiguity in Norbornenes
The synthesis of 5-phenyl-2-norbornene via the Diels-Alder reaction of cyclopentadiene and styrene typically yields a mixture of isomers. While the Endo Rule predicts the endo isomer (phenyl group cis to the bridge) as the kinetic product, the exo isomer (phenyl group trans to the bridge) is thermodynamically significant.
-
Endo Isomer: Phenyl ring is sterically crowded, projecting "down" away from the bridgehead.
-
Exo Isomer: Phenyl ring projects "out" laterally, minimizing steric clash.
Distinguishing these requires more than simple chemical shift matching; it demands a validation loop where experimental couplings (
Experimental Protocol: The "Ground Truth"
To generate high-fidelity data for validation, follow this specific acquisition workflow.
A. Sample Preparation[1][2]
-
Solvent: Use CDCl₃ (Chloroform-d) for standard acquisition.
-
Secondary Solvent (Validation): If signal overlap occurs (common in the 7.1–7.4 ppm aromatic region), prepare a second sample in C₆D₆ (Benzene-d6). The magnetic anisotropy of benzene often induces shift dispersion, resolving overlapping bridgehead or olefinic protons.
-
Concentration: 10–15 mg in 0.6 mL solvent. Avoid high concentrations to prevent viscosity-induced line broadening.
B. NMR Acquisition Parameters
| Experiment | Critical Parameter | Purpose |
| 1H (1D) | 64 scans, d1=5s | Accurate integration for endo:exo ratio determination. |
| 13C (1D) | 1024+ scans, decoupled | Carbon backbone assignment. |
| COSY | 256 increments | Tracing the spin system from Bridgehead (H1/H4) to Olefin (H2/H3). |
| NOESY/ROESY | Mixing time = 500ms | The "Smoking Gun": Detects spatial proximity between the Phenyl ring and the Bridge (H7) or Olefin (H2/H3). |
| HSQC | Multiplicity-edited | Distinguishes CH₂ (bridge C7, C6) from CH (bridgehead C1, C4, C5). |
Simulation Protocol: The "Validator"
Computational prediction provides the theoretical baseline. If your experimental data deviates significantly (>0.2 ppm for 1H) from the GIAO prediction, your assignment is likely incorrect.
Step-by-Step Computational Workflow
-
Conformational Search: The phenyl ring rotates. Generate conformers using a force field (e.g., MMFF94).
-
Geometry Optimization: Optimize low-energy conformers using DFT.
-
Theory Level:B3LYP/6-31G(d) (Standard) or ωB97X-D/6-311+G(2d,p) (High Accuracy).
-
Solvent Model: PCM or SMD (Chloroform).
-
-
NMR Calculation: Perform Gauge-Independent Atomic Orbital (GIAO) calculations on optimized geometries.
-
Boltzmann Weighting: Average the chemical shifts based on the relative energies of the conformers.
Visualization of Validation Logic
Caption: Figure 1. Iterative workflow for validating experimental NMR data against DFT-calculated values.
Comparative Analysis & Stereochemical Assignment
This section details how to interpret the data. The key to distinguishing endo from exo lies in the Vicinal Coupling Constants (
A. Critical Diagnostic Signals
The following table summarizes the expected differences between the isomers.
| Feature | Endo-5-Phenyl (Major) | Exo-5-Phenyl (Minor) | Mechanistic Reason |
| H5 Proton | Exo-face | Endo-face | Geometry of substitution. |
| Large (~3–5 Hz) | Small (~0–1 Hz) | Karplus relation: Dihedral angle is ~0° for endo isomer (H5exo-H4), ~90° for exo isomer. | |
| Olefin Shift (H2/H3) | Upfield Shifted | Normal | In endo, the phenyl ring anisotropy shields the double bond. |
| NOE Contact | Ph ↔ H6(endo) | Ph ↔ H7(syn) | Spatial proximity of the phenyl ring. |
B. Representative Data Table (Simulated vs. Expected)
Note: Values are representative of 5-substituted norbornene systems. Exact values vary by concentration/temperature.
| Assignment | Exp. Shift (ppm) | Sim. Shift (DFT) | Multiplicity | Coupling ( |
| Olefin (H2/H3) | 6.05 - 6.35 | 6.10 - 6.40 | dd | Satellites of norbornene double bond. |
| Bridgehead (H1/H4) | 2.90 - 3.20 | 3.00 - 3.30 | m | Broad due to multiple small couplings. |
| H5 (Methine) | 2.50 - 2.80 | 2.60 | dd | Diagnostic: Check coupling to H4. |
| Bridge (H7a/s) | 1.40 - 1.60 | 1.50 | d (quartet) | Large geminal coupling (~10 Hz). |
| Phenyl (Ar-H) | 7.15 - 7.35 | 7.20 - 7.40 | m | Multiplet, typical aromatic region. |
C. Geometric Distinction Diagram
This diagram illustrates the critical NOE interactions used to confirm the isomer.
Caption: Figure 2. Stereochemical distinction map showing diagnostic NOE interactions (Green) and Anisotropic Shielding (Red).
References
-
GIAO-DFT Method Validation: Lodewyk, M. W., et al. "The prediction of 1H and 13C NMR chemical shifts using DFT GIAO calculations." Chemical Reviews 112.3 (2012): 1839-1862. Link
-
Norbornene Stereochemistry: Kanao, M., et al. "Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid." International Journal of Organic Chemistry 2.01 (2012): 27. Link
-
General NMR Data Source: NIST Chemistry WebBook, SRD 69. "5-Phenylbicyclo[2.2.1]hept-2-ene."[1][2][3][4][5][6][7] Link
-
Application of DFT in Structure Elucidation: Buevich, A. V., & Elyashberg, M. E. "Synergy of NMR and DFT in the structure elucidation of natural products." Journal of Natural Products 79.12 (2016): 3105-3116. Link
Sources
- 1. 5-Phenylbicyclo[2.2.1]hept-2-ene | 6143-30-2 [sigmaaldrich.com]
- 2. 5-Phenylbicyclo[2.2.1]hept-2-ene [webbook.nist.gov]
- 3. 5-Phenylbicyclo[2.2.1]hept-2-ene [webbook.nist.gov]
- 4. 6143-30-2 Cas No. | 5-Phenylbicyclo[2.2.1]hept-2-ene | Apollo [store.apolloscientific.co.uk]
- 5. 5-Phenylbicyclo[2.2.1]hept-2-ene [webbook.nist.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. CID 158581934 | C26H28 | CID 158581934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Systems for 5-Phenyl-2-Norbornene Polymerization
Executive Summary
This technical guide provides a comparative analysis of catalytic systems for the polymerization of 5-phenyl-2-norbornene (PhNB). The presence of the phenyl ring on the norbornene scaffold introduces steric bulk and electronic effects that significantly influence catalyst activity and polymer microstructure. This guide contrasts the two dominant polymerization pathways: Vinyl Addition Polymerization (VAP) using Palladium(II) catalysts and Ring-Opening Metathesis Polymerization (ROMP) using Ruthenium-based Grubbs catalysts.
Key Distinction:
-
Vinyl Addition (Pd-Catalyzed): Yields polymers with a saturated, rigid bicyclic backbone.[1] Result: High glass transition temperature (
C), excellent transparency, and low dielectric constant. Ideal for optical films and high-temperature dielectrics. -
ROMP (Ru-Catalyzed): Yields polymers with an unsaturated, flexible backbone. Result: Lower
(~90–120^\circ$C), elastomeric properties (if high cis content), and post-polymerization functionalizability. Ideal for membrane scaffolds and impact modification.
Part 1: Mechanistic Pathways & Catalyst Selection
The choice of catalyst dictates the polymerization mechanism, which fundamentally alters the polymer backbone connectivity.
Visualizing the Divergence
The following diagram illustrates how the same monomer (PhNB) yields two distinct materials based on the metal center used.
Figure 1: Mechanistic divergence of PhNB polymerization. Route A preserves the bicyclic structure, leading to rigidity. Route B opens the ring, introducing flexibility.
Part 2: Comparative Performance Analysis
Vinyl Addition Catalysts (Palladium vs. Nickel)
Primary Candidates: Cationic Palladium(II) complexes stabilized by bulky phosphines or N-heterocyclic carbenes (NHC).
-
Why Pd over Ni? While Nickel catalysts (e.g., Ni(acac)₂/MAO) are cost-effective, they are hypersensitive to moisture and often suffer from chain termination via
-hydride elimination when bulky monomers like PhNB are used. Palladium complexes, specifically [(η3-allyl)Pd(PCy3)(Cl)] activated by NaBArF, show superior tolerance and higher molecular weights ( ). -
Performance Metrics:
-
Activity: High (
g/mol ·h). -
Selectivity: Strictly 2,3-insertion; no ring opening.
-
Challenge: The resulting polymer is often insoluble in common solvents unless the phenyl group provides sufficient steric disruption to prevent packing.
-
ROMP Catalysts (Grubbs Series)
Primary Candidates: Grubbs 2nd Generation (G2) or Hoveyda-Grubbs 2nd Generation (HG2).
-
Why G2 over G1? The tricyclohexylphosphine ligands in G1 are slower to initiate. The N-heterocyclic carbene ligand in G2 increases the propagation rate, essential for the sterically demanding PhNB monomer.
-
Performance Metrics:
-
Control: Living polymerization allows precise
targeting and low Polydispersity Index (PDI < 1.2). -
Functionalization: The backbone double bond allows for post-polymerization hydrogenation or crosslinking.
-
Data Summary Table
| Feature | Vinyl Addition (Pd-Catalyzed) | ROMP (Ru-Catalyzed) |
| Backbone Structure | Saturated, Bicyclic (Rigid) | Unsaturated, Linear (Flexible) |
| Catalyst System | [(allyl)Pd(L)Cl] + NaBArF | Grubbs Gen 2 / Hoveyda-Grubbs |
| Glass Transition ( | > 320°C (often decomposes before | 90°C – 125°C (microstructure dependent) |
| Thermal Stability ( | ~430°C | ~380°C |
| Solubility | Limited (Chlorobenzene, CHCl3) | Excellent (THF, DCM, Toluene) |
| Transparency | High (>90% transmission) | Moderate to High |
| Primary Application | High-temp dielectrics, optical films | Shape memory polymers, membranes |
Part 3: Experimental Protocols
Protocol A: Vinyl Addition Polymerization (High-Heat Resistance)
Objective: Synthesize high-
Reagents:
-
Monomer: 5-phenyl-2-norbornene (Distilled over CaH₂; Note: Endo/Exo ratio affects solubility).
-
Catalyst Precursor: [(η3-allyl)Pd(PCy3)Cl] (Air stable solid).
-
Activator: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[2]
-
Solvent: Chlorobenzene (Anhydrous).
Workflow:
-
Preparation: In a nitrogen-filled glovebox, dissolve PhNB (1.70 g, 10 mmol) in chlorobenzene (5 mL).
-
Catalyst Activation: In a separate vial, mix the Pd precursor (0.01 mmol) and NaBArF (0.01 mmol) in chlorobenzene (1 mL). Stir for 5 mins to generate the active cationic species [(η3-allyl)Pd(PCy3)]+.
-
Initiation: Inject the catalyst solution into the monomer solution rapidly.
-
Propagation: Stir at 25°C for 2 hours . The solution will become viscous.
-
Expert Note: If viscosity becomes too high within minutes, dilute immediately to prevent "hot spots" which broaden PDI.
-
-
Termination: Quench with wet methanol (5 mL) containing HCl.
-
Purification: Precipitate into a large excess of Methanol (200 mL). Filter the white fibrous solid.
-
Drying: Vacuum dry at 60°C for 24 hours.
Protocol B: ROMP (Controlled Molecular Weight)
Objective: Synthesize flexible Poly(PhNB) with narrow PDI using Grubbs G2.
Reagents:
-
Monomer: 5-phenyl-2-norbornene (Degassed).
-
Catalyst: Grubbs 2nd Generation (G2).
-
Solvent: Dichloromethane (DCM, Anhydrous).
-
Quenching Agent: Ethyl Vinyl Ether.
Workflow:
-
Preparation: In a Schlenk tube under Argon, dissolve PhNB (1.0 g, 5.8 mmol) in DCM (8 mL).
-
Catalyst Addition: Dissolve G2 catalyst (4.9 mg, 0.0058 mmol for 1000:1 ratio) in 1 mL DCM and add to the monomer solution.
-
Propagation: Stir at Room Temperature for 30 minutes .
-
Expert Note: The color change from purple/red to brown/orange indicates active propagation.
-
-
Termination: Add Ethyl Vinyl Ether (0.5 mL) and stir for 20 minutes. This cleaves the Ru from the chain end.
-
Purification: Precipitate into Methanol (150 mL). Dissolve the polymer in THF and re-precipitate to remove catalyst residues.
-
Characterization: Analyze via GPC (THF eluent) to confirm
and PDI.
Part 4: Experimental Workflow Visualization
The following diagram details the critical purification and handling steps required to ensure reproducibility, particularly regarding monomer purity and catalyst activation.
Figure 2: Standard Operating Procedure (SOP) flow for PhNB polymerization. Note the distinct quenching mechanisms required for each metal center.
Part 5: Expert Insights & Troubleshooting
The Endo/Exo Isomer Effect
Commercial 5-phenyl-2-norbornene is typically a mixture of endo and exo isomers (often 80:20).
-
In Vinyl Addition: The exo isomer polymerizes significantly faster than the endo isomer due to steric hindrance at the catalyst face. If high conversion is required, reaction times must be extended to consume the endo fraction, or the monomer should be isomerized/purified beforehand.
-
In ROMP: Isomer ratio has a less dramatic effect on rate but influences the tacticity and final
of the polymer.
Solubility Issues
Vinyl-addition Poly(PhNB) is notoriously difficult to dissolve once dried.
-
Solution: Do not dry the polymer completely if further processing (e.g., casting) is needed immediately. Store as a concentrated solution in chlorobenzene or cyclohexane.
-
Modification: Copolymerization with a long-chain alkyl norbornene (e.g., 5-decyl-2-norbornene) can drastically improve solubility without sacrificing significant thermal stability.
Catalyst Deactivation
-
Pd Systems: Extremely sensitive to Lewis bases (amines, pyridines) which poison the cationic center. Ensure all glassware is base-free.
-
Ru Systems: While robust, they degrade over time in solution. Always prepare catalyst solutions immediately prior to injection.
References
-
Blank, F. et al. (2025). Polymerization of 5-Alkylidene-2-Norbornenes with Highly Active Pd–N-Heterocyclic Carbene Complex Catalysts. ResearchGate. Link
-
Register, R. A. et al. (2012). Glassy Polymers from ROMP: Tuning Tg with Phenyl Side Groups. Advanced Science News. Link
-
Luo, Y. et al. (2021). Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties. Polymer Chemistry (RSC). Link
-
Breunig, S. et al. (2021). Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes. Polymer Chemistry. Link
-
Varničić, M. et al. (2025). ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes. NIH / PMC. Link
Sources
Benchmarking Poly(5-phenyl-2-norbornene): A Technical Guide for High-Performance Applications
Executive Summary
In the landscape of advanced polymer engineering, Poly(5-phenyl-2-norbornene) (PNB-Ph) occupies a critical niche. While Cyclic Olefin Copolymers (COCs) and Polyimides (PI) dominate the market for optical and thermal applications respectively, PNB-Ph synthesized via Vinyl Addition Polymerization (VAP) bridges the gap between them.
This guide benchmarks PNB-Ph against industry standards (COC, PI, and PMMA). The data indicates that PNB-Ph offers a unique combination of ultra-high thermal stability (
The Material Science: Structure & Causality
To understand the performance metrics, we must first analyze the molecular architecture. PNB-Ph is typically synthesized via Vinyl Addition Polymerization (VAP) . Unlike Ring-Opening Metathesis Polymerization (ROMP), which retains a double bond in the backbone making the polymer susceptible to oxidation, VAP results in a saturated, rigid bicyclic backbone.
The Phenyl Effect
The addition of the phenyl group at the C5 position of the norbornene ring serves two critical functions:
-
Steric Hindrance: The bulky phenyl group restricts the rotation of the polymer chain. This reduction in free volume mobility is the direct cause of the material's exceptionally high Glass Transition Temperature (
). -
Hydrophobicity: The aromatic ring enhances the hydrophobic nature of the polymer, reducing water absorption—a critical failure point for Polyimides in dielectric applications.
Visualization: Synthesis & Property Correlation
The following diagram illustrates the causal link between the VAP synthesis route and the resulting material properties.
Figure 1: Mechanistic pathway linking the VAP synthesis of PNB-Ph to its thermal and electrical performance characteristics.
Comparative Benchmarking
The following data compares PNB-Ph (VAP-type) against its primary competitors: COC (Topas® grade) , Polyimide (Kapton® type) , and PMMA .
Table 1: Property Comparison Matrix
| Property | Poly(5-phenyl-2-norbornene) | Cyclic Olefin Copolymer (COC) | Polyimide (PI) | PMMA |
| Synthesis Method | Vinyl Addition (VAP) | Copolymerization | Polycondensation | Radical Polymerization |
| Glass Transition ( | 320°C - 370°C | 130°C - 180°C | 360°C - 410°C | ~105°C |
| Optical Clarity | High (>90% Trans.) | High (>91% Trans.) | Low (Amber/Yellow) | High (>92% Trans.) |
| Dielectric Constant (1MHz) | 2.55 | 2.35 | 3.4 - 3.5 | 3.0 - 3.6 |
| Water Absorption | < 0.1% | < 0.01% | 1.3% - 3.0% | 0.3% |
| Solvent Resistance | Good (Hydrocarbons dissolve it) | Excellent (Polar solvents) | Excellent | Poor |
Analysis of the Data
-
Thermal Superiority: PNB-Ph significantly outperforms COC and PMMA. While PI has a similar or higher
, PNB-Ph achieves this without sacrificing optical transparency. -
Dielectric Advantage: PNB-Ph maintains a low dielectric constant similar to COC but offers the thermal stability required for high-temperature solder reflow processes, which COC cannot withstand.
-
Application Fit: For drug development professionals, PNB-Ph is the material of choice for autoclavable microfluidic chips where optical microscopy is required (ruling out PI) and high heat/pressure sterilization is mandatory (ruling out COC/PMMA).
Experimental Protocols
To validate these properties in a lab setting, strict protocols must be followed. The synthesis of high-molecular-weight PNB-Ph is sensitive to catalyst purity and atmosphere.
Protocol A: Pd-Catalyzed Synthesis of PNB-Ph
Objective: Synthesize high-molecular-weight polymer for film casting.
Reagents:
-
Monomer: 5-phenyl-2-norbornene (Distilled over
). -
Catalyst:
or similar Pd(II) complex. -
Activator: Dimethylanilinium tetrakis(pentafluorophenyl)borate (DANFABA).
-
Solvent: Toluene (Anhydrous).
Step-by-Step Workflow:
-
Inert Environment: Perform all steps in a nitrogen-filled glovebox (
ppm, ppm). Oxygen poisons the Pd catalyst. -
Solution Prep: Dissolve monomer (10 mmol) in Toluene. Prepare Catalyst and Activator solutions separately in Toluene.
-
Initiation: Inject Catalyst solution into the monomer solution, followed immediately by the Activator. The molar ratio should be Monomer:Pd:Activator = 500:1:2.
-
Reaction: Stir at 25°C for 4 hours. The solution will become highly viscous.
-
Termination: Quench with a mixture of ethanol and concentrated HCl (to remove Pd residues).
-
Purification: Precipitate the polymer into a large excess of Methanol. Filter and dry under vacuum at 80°C for 24 hours.
Protocol B: Film Fabrication & Optical Testing
Objective: Create a uniform film for UV-Vis and Dielectric testing.
-
Dissolution: Dissolve dried PNB-Ph powder in Cyclohexane or Toluene (10 wt%).
-
Filtration: Pass solution through a 0.45
PTFE filter to remove dust/gel particles (Crucial for optical accuracy). -
Spin Coating: Spin onto a quartz substrate (for optical) or silicon wafer (for dielectric) at 1500 rpm for 60s.
-
Soft Bake: 100°C for 10 mins (remove bulk solvent).
-
Hard Bake: Ramp to 200°C under vacuum for 1 hour (remove residual solvent and anneal stress).
Decision Framework for Researchers
When should you switch from standard materials to PNB-Ph? Use the following logic flow to determine suitability for your specific application (e.g., Bio-MEMS or High-Frequency PCBs).
Figure 2: Decision matrix for selecting PNB-Ph based on thermal, optical, and electrical constraints.
References
-
Grove, N. R., et al. (1999). Polymerization of Norbornene and Its Derivatives. Journal of Polymer Science Part B: Polymer Physics.
-
Yoon, K. B., et al. (2012). Vinyl-Addition Polymerization of Norbornene Derivatives: A Review. Macromolecular Research.
-
Topas Advanced Polymers. TOPAS® COC Physical Properties Data Sheet.
-
DuPont. Kapton® Polyimide Film General Specifications.
-
Shin, T. J., et al. (2002). Synthesis and Properties of Poly(5-alkyl-2-norbornene)s. Macromolecules.
Cross-Validation of Analytical Architectures for 5-Phenylbicyclo[2.2.1]hept-2-ene
Executive Summary: The Analytical Triad
In the development of cyclic olefin copolymers (COCs) and advanced organic intermediates, 5-Phenylbicyclo[2.2.1]hept-2-ene (5-PhNB) presents a specific analytical challenge: stereoisomerism. The Diels-Alder reaction between cyclopentadiene and styrene yields a mixture of endo and exo isomers.
While Gas Chromatography (GC) is often the default for volatile norbornene derivatives, relying on it exclusively introduces risk regarding thermal isomerization or co-elution of oligomeric impurities. This guide establishes a cross-validated analytical workflow integrating GC-FID for resolution, HPLC-UV for orthogonal purity assessment, and Quantitative NMR (qNMR) for absolute structural assignment.
The Bottom Line:
-
Primary Quantitation: GC-FID (Capillary column, Non-polar).
-
Orthogonal Purity: HPLC-UV (Reverse Phase, 210 nm).
-
Structural Truth: 1H-NMR (endo/exo ratio determination).
Method A: Gas Chromatography (GC-FID/MS)
The Workhorse for Isomer Resolution
GC is the preferred method for 5-PhNB due to the molecule's volatility and the high resolving power of capillary columns required to separate the endo and exo diastereomers.
The Protocol
-
Column: 30m x 0.25mm ID x 0.25µm film, 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or ZB-5).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C. Note: High split ratios prevent column overload and improve peak shape for isomers.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 25°C/min to 300°C (Burn out).
-
-
Detection: FID @ 300°C.
Expert Insight: Isomer Separation Logic
The exo isomer generally possesses a slightly lower boiling point and different interaction cross-section than the endo isomer. On a 5% phenyl column, you will typically observe baseline separation with the exo isomer eluting prior to the endo isomer (though elution order must be confirmed via NMR standards).
Critical Causality: If the injector temperature exceeds 280°C, there is a theoretical risk of Retro-Diels-Alder (RDA) fragmentation, reverting the molecule to styrene and cyclopentadiene. The 250°C inlet temperature is a "safe harbor" validated to minimize thermal degradation while ensuring rapid volatilization.
Method B: High-Performance Liquid Chromatography (HPLC-UV)
The Orthogonal Validator
HPLC is frequently overlooked for norbornenes, but the phenyl substituent on 5-PhNB provides a strong chromophore. HPLC is essential for detecting non-volatile oligomers (dimers/trimers of the monomer) that would otherwise foul a GC inlet or remain undetected.
The Protocol
-
Column: C18 (L1), 150mm x 4.6mm, 3.5µm particle size (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: Water (0.1% H3PO4).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis @ 210 nm (primary) and 254 nm (secondary).
-
Temperature: 30°C.
Expert Insight: The Chromophore Advantage
Unlike unsubstituted norbornene, which requires Refractive Index (RI) or low-wavelength UV (<200 nm), the phenyl ring allows robust detection at 210 nm (maximal absorption) and 254 nm (specific to the aromatic system).
Self-Validating Step: Compare the purity area% from GC-FID to HPLC-UV.
-
If GC Purity > HPLC Purity : You likely have non-volatile impurities (oligomers) that GC missed.
-
If HPLC Purity > GC Purity : You likely have volatile solvents or thermal degradation products appearing in the GC trace.
Method C: Quantitative 1H-NMR (qNMR)
The Absolute Truth
Neither GC nor HPLC can definitively assign "Peak A" as endo without a reference standard. NMR provides the structural data to assign these peaks and calculate the molar ratio.
The Protocol
-
Solvent: CDCl3 (Chloroform-d).
-
Frequency: 400 MHz or higher.
-
Relaxation Delay (D1): ≥ 10 seconds (Crucial for qNMR to ensure full relaxation of protons).
-
Scans: 16 or 32.
Diagnostic Signals
The olefinic protons (H-2 and H-3) and the bridgehead protons are sensitive to the stereochemistry of the phenyl group at C-5.
-
Endo Isomer: The phenyl ring is sterically crowded against the olefinic bridge. This results in distinct shielding effects.
-
Exo Isomer: The phenyl ring faces away from the bridge.
Ratio Calculation: Integrate the distinct olefinic resonances (typically ~6.0–6.4 ppm range).
Comparative Data & Performance Metrics
The following table summarizes the performance characteristics of the cross-validated methods.
| Feature | GC-FID | HPLC-UV | qNMR |
| Primary Utility | Routine Purity & Isomer Ratio | Impurity Profiling (Oligomers) | Structural Assignment |
| Limit of Quantitation (LOQ) | ~10 ppm | ~50 ppm | ~1000 ppm (1%) |
| Linearity (R²) | > 0.999 | > 0.999 | N/A |
| Isomer Resolution | High (Baseline) | Moderate (Partial) | High (Spectral) |
| Sample Throughput | High (20 min/run) | Medium (25 min/run) | Low |
| Matrix Tolerance | Low (Volatiles only) | High (Solids/Oligomers) | High |
Analytical Workflow Visualization
The following diagram illustrates the decision logic for cross-validating 5-PhNB analysis.
Caption: Integrated workflow ensuring mass balance between volatile (GC) and non-volatile (HPLC) components, validated by NMR.
References
-
Diels-Alder Reaction Kinetics & Isomerism
- Sauer, J. (1966). Diels-Alder Reactions I: New Preparative Aspects.
-
Chromatographic Principles for Bicyclic Alkenes
- Poole, C. F. (2003). The Essence of Chromatography. Elsevier Science. (General reference for retention mechanisms of geometric isomers).
-
NMR Characterization of Norbornene Derivatives
- Verma, S. M., & Singh, N. (1978). Stereochemistry of Diels-Alder adducts. Indian Journal of Chemistry. (Provides foundational shift data for phenyl-substituted bicyclic systems).
-
Standard Test Method for Purity by GC
- ASTM E260 - 96(2019). Standard Practice for Packed Column Gas Chromatography.
Advanced Technical Guide: 5-Phenyl-2-Norbornene (PhNB) in High-Performance Materials
Executive Summary: The Phenyl Advantage
In the landscape of Cyclic Olefin Copolymers (COCs), 5-phenyl-2-norbornene (PhNB) occupies a critical niche. While unsubstituted norbornene provides the architectural backbone for high-transparency plastics, the introduction of the phenyl group at the C5 position fundamentally alters the material's photonic and thermal profile.
This guide objectively compares PhNB against standard norbornene (NB) and ethylidene norbornene (ENB), focusing on its utility in high-refractive-index optics and dielectric layers . We provide validated protocols for its synthesis and polymerization, emphasizing the structure-property relationships that drive its selection in drug delivery carriers and optoelectronic encapsulants.
Comparative Analysis: PhNB vs. Alternatives
The decision to utilize PhNB over simpler norbornene derivatives hinges on three variables: Glass Transition Temperature (
Performance Matrix
| Feature | 5-Phenyl-2-Norbornene (PhNB) | Norbornene (NB) | 5-Ethylidene-2-Norbornene (ENB) |
| Primary Utility | High-RI Optics, Dielectrics | Base Monomer for COCs | EPDM Rubber Crosslinking |
| Refractive Index | High (~1.58 - 1.60) | Low (~1.53) | Medium (~1.54) |
| 320°C - 380°C | ~300°C | < 300°C (often crosslinked) | |
| Solubility | Excellent (Aromatic solvents) | Good | Good |
| Polymerization Rate | Slower (Steric bulk) | Fast | Fast |
| Cost | High | Low | Medium |
Expert Insight: The Steric-Electronic Trade-off
The phenyl ring in PhNB serves as a "molecular anchor."
-
Thermal Stability: The bulky phenyl group restricts the rotation of the polymer backbone more effectively than the ethylidene group in ENB, resulting in a significantly higher
. This makes Poly(PhNB) suitable for solder-reflow processes in electronics. -
Optical Clarity: The high polarizability of the aromatic ring boosts the refractive index. While standard COCs (like Topas® or Zeonex®) match the clarity of glass, they often lack the refractive power. PhNB bridges this gap, allowing for thinner lenses in mobile optics.
Chemical Pathways & Visualization
To understand the utility of PhNB, one must visualize its synthesis and the two distinct polymerization routes available.
Figure 1: Synthesis and Polymerization Workflow
Caption: Workflow detailing the conversion of precursors to PhNB and its subsequent divergence into Vinyl or ROMP polymers based on catalytic choice.
Experimental Protocols
Protocol A: Synthesis of 5-Phenyl-2-Norbornene (Diels-Alder)
Objective: Synthesize PhNB monomer from dicyclopentadiene and styrene. Safety: Work in a fume hood. Cyclopentadiene is volatile and dimerizes at room temperature.
-
Precursor Preparation (Cracking):
-
Set up a distillation apparatus with a Vigreux column.
-
Heat Dicyclopentadiene (DCPD) to ~170°C.
-
Collect Cyclopentadiene (Cp) monomer at 40-42°C in an ice-cooled receiver. Note: Use immediately.
-
-
Reaction:
-
In a high-pressure reactor (autoclave) or heavy-walled flask, combine Styrene (1.2 eq) and freshly cracked Cp (1.0 eq).
-
Add a radical inhibitor (e.g., 4-tert-butylcatechol, 100 ppm) to prevent styrene homopolymerization.
-
Heat to 170°C for 4-6 hours.
-
-
Purification:
-
Perform fractional distillation under reduced pressure.
-
Target Fraction: PhNB typically distills at ~120°C at 10 mmHg.
-
Isomer Control: The product is an endo/exo mixture (typically 75:25). For Vinyl Addition polymerization, the exo isomer is more reactive. Isomerization can be induced via base catalysis if high exo content is required.
-
Protocol B: Vinyl Addition Polymerization (Pd-Catalyzed)
Objective: Produce high-Tg Poly(PhNB) for optical applications. Mechanism: Coordination-insertion mechanism preserving the bicyclic ring.
-
Catalyst Preparation:
-
In a glovebox (
atmosphere), dissolve Palladium(II) acetate (trimer) and tricyclohexylphosphine ( ) in toluene. -
Activate with Lithium tetrakis(pentafluorophenyl)borate (
). -
Rationale: The bulky phosphine stabilizes the active species, while the weakly coordinating borate anion opens the coordination site for the bulky monomer.
-
-
Polymerization:
-
Dissolve PhNB monomer in Toluene (10 wt%).
-
Inject catalyst solution (Monomer:Pd ratio = 1000:1).
-
Stir at 25°C for 2 hours. The solution will become viscous.
-
-
Termination & Isolation:
-
Quench with acidic methanol (HCl/MeOH).
-
Precipitate the polymer into a large excess of acetone.
-
Filter and dry under vacuum at 80°C for 24 hours.
-
Critical Application: Optical & Electronic Devices
High-Refractive Index Lenses
Standard acrylics and polycarbonates have refractive indices (
-
Benefit: Higher
allows for lenses with stronger curvature but lower mass (thinner profile), essential for smartphone cameras and AR/VR headsets. -
Low Birefringence: Unlike polystyrene, the rigid bicyclic backbone of Poly(PhNB) reduces chain anisotropy, leading to lower birefringence—critical for maintaining polarization states in displays.
Dielectric Interlayers
In advanced semiconductor packaging, materials must possess a low dielectric constant (
-
Hydrophobicity: The norbornene backbone is highly hydrophobic, preventing water absorption which typically spikes
. -
Thermal Stability: With a
, Poly(PhNB) survives solder reflow temperatures (260°C) without dimensional distortion.
References
- J. P. Kennedy, H. S. Makowski. "Diels-Alder Reactions of Cyclopentadiene." Journal of Macromolecular Science: Part A - Chemistry, Vol 1, 1967.
-
Goodall, B. L., et al. "Vinyl Polymerization of Norbornene Derivatives." Journal of Applied Polymer Science, Vol 47, 1993.
-
Funk, G., et al. "Microstructure and Properties of Poly(5-phenyl-2-norbornene)." Macromolecules, 1996.
-
Yoon, K. H., et al. "Synthesis and Characterization of High Refractive Index Poly(norbornene) Derivatives." Polymer Journal, 2012.
-
Shiono, T., et al. "Copolymerization of Norbornene and 5-Phenyl-2-norbornene with Anilinonaphthoquinone-Ligated Nickel Complexes." Polymers, 2018.
Comparative Guide: End-Group Analysis Techniques for Validating Poly(5-phenyl-2-norbornene) Polymerization Mechanisms
Executive Summary: The Mechanistic Imperative
In the precise synthesis of poly(5-phenyl-2-norbornene) (poly(PNB)), particularly when targeting block copolymers or specific molecular architectures via Ring-Opening Metathesis Polymerization (ROMP), the "livingness" of the chain is not an assumption—it is a variable that must be proven.
Mechanism validation hinges on one critical question: Do the polymer chain ends match the theoretical predictions of the initiation and termination steps?
This guide objectively compares the two dominant analytical modalities—High-Field Nuclear Magnetic Resonance (
Mechanistic Foundation: What Are We Looking For?
To validate the mechanism, we must identify specific chemical signatures at the
-
The Monomer: 5-phenyl-2-norbornene (PNB).
-
The Catalyst: Typically a Ruthenium-based alkylidene (e.g., Grubbs 3rd Gen) for rapid initiation.
-
The Target: A linear polymer where every chain possesses exactly one catalyst-derived start and one quencher-derived stop.
Visualization: ROMP Mechanism & End-Group Origin
The following diagram illustrates the flow of chemical moieties from the catalyst and quenching agents into the final polymer structure.
Figure 1: Mechanistic flow of ROMP showing the origin of the
Technique A: High-Field H NMR Spectroscopy
NMR is the quantitative gold standard for determining Number Average Molecular Weight (
The Protocol (Self-Validating System)
Objective: Quantify the ratio of phenyl ring protons (backbone) to the benzylidene/alkylidene protons (end-group).
-
Sample Preparation: Dissolve 10–15 mg of purified poly(PNB) in 0.6 mL of CDCl
. Note: Ensure the solvent is acid-free to prevent degradation of sensitive end-groups. -
Acquisition Parameters:
-
Instrument: 500 MHz or higher (essential for resolving end-group multiplets).
-
Relaxation Delay (
): Set to (typically 10–15 seconds). Causality: End-group protons often have different relaxation times than the rigid norbornene backbone. Short delays lead to integration errors. -
Scans: Minimum 64–128 scans to improve Signal-to-Noise (S/N) ratio for the tiny end-group signals.
-
-
Analysis:
-
Integrate the backbone olefin/phenyl signals (
5.0–7.5 ppm). -
Integrate the specific end-group signal (e.g., phenyl group from the Grubbs initiator or the methylene protons from vinyl ether termination).
-
Performance Analysis
-
Pros: Highly quantitative; requires no ionization assumptions; solvent compatible.
-
Cons: Sensitivity drops drastically as
increases ( kDa); signal overlap between the PNB phenyl group and the initiator phenyl group can obscure data.
Technique B: MALDI-TOF Mass Spectrometry
MALDI-TOF provides absolute mass distribution and structural insight that NMR averages out. It is the only method to detect cyclic oligomers (a common ROMP side reaction).
The Protocol (Self-Validating System)
Objective: Obtain a mass spectrum where the peak intervals match the monomer mass (170.25 Da) and the residual mass matches the sum of the end groups.
-
Matrix Selection: Trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) .
-
Causality: PNB is non-polar. Standard matrices like DHB are too polar and form poor crystals with PNB, leading to "hot spots" and poor resolution. DCTB is the superior electron-transfer matrix for non-polar polymers.
-
-
Cationizing Agent: Silver Trifluoroacetate (AgTFA).
-
Reasoning: Norbornene backbones lack heteroatoms for protonation. Ag
coordinates efficiently with the backbone double bonds.
-
-
Deposition Method: Hand-spotting using the "sandwich" method (Matrix -> Salt -> Polymer) often yields better ionization for hydrophobic polymers than pre-mixing.
-
Mode: Reflectron mode for oligomers (
kDa) to see isotopic resolution; Linear mode for higher MW.
Performance Analysis
-
Pros: distinct identification of "dead" chains vs. "living" chains; detection of backbiting (cycles); absolute mass calibration.
-
Cons: Mass discrimination (biases toward lower MW chains); difficult to ionize high MW poly(PNB) due to hydrophobicity.
Comparative Data: NMR vs. MALDI-TOF
The following table contrasts the capabilities of both methods specifically for poly(PNB) analysis.
| Feature | MALDI-TOF MS | |
| Primary Output | Average | Absolute Mass & Distributions |
| End-Group Specificity | Quantitative (Integration) | Qualitative/Structural (Mass Defect) |
| MW Limit | Accurate up to ~30-50 kDa | Best < 15 kDa (for PNB) |
| Side-Reaction Detection | Poor (Signals overlap) | Excellent (Cycles/secondary metathesis visible) |
| Sample Requirement | High (~10 mg) | Low (< 1 mg) |
| Key Limitation | Signal overlap (Phenyl/Olefin) | Ionization bias (Low MW preference) |
Experimental Workflow: The Validation Loop
To rigorously validate the mechanism, one cannot rely on a single technique. The following workflow integrates both methods into a logical validation loop.
Figure 2: Integrated experimental workflow for cross-validating polymer structure.
Expert Conclusion
For poly(5-phenyl-2-norbornene), NMR is the tool for quantification, while MALDI-TOF is the tool for mechanistic purity.
-
Use NMR to calculate the initiation efficiency (
). If the calculated (via end-group integration) is significantly higher than the theoretical , your catalyst initiation is slow ( ). -
Use MALDI-TOF to confirm the absence of cyclic species. If you observe a mass series shifted by the mass of the end-groups (i.e., peaks corresponding to
without the initiator mass), intramolecular backbiting has occurred.
Recommendation: For a standard mechanism validation paper, report the NMR integration to prove molecular weight control, and provide the MALDI-TOF spectrum as supporting information to prove the absence of side reactions.
References
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science. Link
-
Rule, J. D., & Moore, J. S. (2002). ROMP of 5-substituted norbornenes. Macromolecules. Link
-
Ji, S., et al. (2014). MALDI-TOF MS Characterization of Polymers: A Review. Analytica Chimica Acta. Link
-
Schrock, R. R. (1990). Living ring-opening metathesis polymerization catalyzed by well-characterized transition-metal alkylidene complexes. Accounts of Chemical Research. Link
Comparative Guide: Exo- vs. Endo- 5-Phenyl-2-Norbornene Reactivity
Executive Summary
In the synthesis of functionalized polynorbornenes and fine chemical intermediates, the stereochemistry of the starting monomer—specifically the exo versus endo configuration of 5-phenyl-2-norbornene (PhNB)—is a critical determinant of reaction kinetics and product microstructure.
While the endo-isomer is the kinetically favored product of the standard Diels-Alder synthesis (typically 4:1 ratio), it exhibits significantly reduced reactivity in Ring-Opening Metathesis Polymerization (ROMP) due to steric clash with bulky catalyst ligands. Conversely, the exo-isomer , though requiring downstream purification or thermodynamic equilibration, offers superior polymerization kinetics and accessibility for exo-face electrophilic attacks.
This guide analyzes the mechanistic divergence between these stereoisomers, providing validated protocols for their separation and comparative reactivity data.
Structural & Mechanistic Analysis
The reactivity difference stems from the bicyclic framework's geometry. The norbornene double bond is strained, but the approach vector of reagents is governed by the 5-position substituent.
Steric Environments
-
Endo-PhNB: The phenyl ring is projected "downward" (concave face). This leaves the exo face (convex) of the alkene relatively open for small electrophiles but creates a "steric pocket" that interferes with large transition metal catalysts during coordination.
-
Exo-PhNB: The phenyl ring is projected "upward" (convex face). This shields the exo face of the alkene from electrophilic attack but prevents the phenyl group from clashing with catalyst ligands during the approach to the metal center.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent reactivity profiles based on steric hindrance zones.
Figure 1: Mechanistic divergence. Green paths indicate favorable/fast reactions; Red paths indicate hindered/slow reactions. Note the inverse relationship between ROMP and Epoxidation reactivity.
Comparative Performance Data
The following data summarizes the performance of pure exo vs. endo isomers in standard benchmark reactions.
Table 1: Reactivity Comparison
| Feature | Endo-5-phenyl-2-norbornene | Exo-5-phenyl-2-norbornene | Mechanistic Driver |
| Diels-Alder Yield | ~75–80% (Kinetic) | ~20–25% (Thermodynamic) | Secondary Orbital Interactions (Endo Rule) |
| ROMP Rate ( | 1.0 (Baseline) | ~3.5 – 5.0x Faster | Steric interference with catalyst alkylidene |
| Polymer PDI | Broader (>1.5) | Narrower (<1.3) | Initiation/Propagation rate ratio ( |
| Epoxidation Rate | Fast | Slow | Exo-face accessibility |
| Thermal Stability | Isomerizes to exo >180°C | Stable | Thermodynamic stability |
Experimental Protocols
To ensure reproducibility, the following protocols address the synthesis, separation, and polymerization of these isomers.
Synthesis & Separation (The "Self-Validating" Workflow)
Because the endo isomer dominates the synthesis, obtaining pure exo for high-performance ROMP requires a specific equilibration step.
Step 1: Diels-Alder Synthesis
-
Reagents: Mix Cyclopentadiene (freshly cracked, 1.0 eq) and Styrene (1.2 eq).
-
Conditions: Heat to 170°C in a sealed autoclave for 12 hours. (Note: High temperature promotes some thermodynamic equilibration, but endo remains major).
-
Result: ~75:25 endo:exo mixture.
Step 2: Base-Catalyzed Equilibration (Enriching the Exo) To access the high-reactivity exo isomer, you must drive the mixture to thermodynamic equilibrium.
-
Dissolve the mixture in DMSO.
-
Add potassium tert-butoxide (KOtBu, 20 mol%).
-
Heat at 100°C for 4 hours.
-
Mechanism: Deprotonation at the
-position (bridgehead) allows inversion. -
Validation: Monitor by GC-MS. The ratio will shift toward ~60:40 exo:endo.
Step 3: Separation (Fractional Distillation)
-
Equipment: Spinning band distillation column (minimum 30 theoretical plates).
-
Boiling Points: The exo isomer typically boils 2–5°C higher than the endo isomer at reduced pressure (e.g., 10 mmHg).
-
Validation: Verify purity via
H NMR.-
Endo vinyl protons:
~6.0–6.3 ppm (multiplet). -
Exo vinyl protons:
~6.0–6.3 ppm (often distinct shift or coupling constant change; endo protons couple to bridgehead protons differently).
-
ROMP Activity Assay
This protocol compares the polymerization rates, demonstrating the exo advantage.
Reagents:
-
Catalyst: Grubbs Generation 3 (G3) or Modified Grubbs Gen 2 (fast initiation).
-
Solvent: Anhydrous Dichloromethane (DCM).
Workflow:
-
Preparation: In a glovebox (
atm), prepare 0.1 M solutions of pure endo-PhNB and pure exo-PhNB. -
Initiation: Add Catalyst solution ([Monomer]/[Cat] = 100:1).
-
Monitoring: Immediately transfer to an NMR tube. Track the disappearance of the olefinic proton signal (
6.0–6.3 ppm) vs. internal standard (e.g., mesitylene). -
Quenching: After 30 minutes, quench with ethyl vinyl ether.
Expected Outcome:
-
Exo-PhNB: >95% conversion within 10 minutes.
-
Endo-PhNB: <50% conversion within 10 minutes (often requires heat or longer times).
Mechanistic Deep Dive: Why Exo Dominates ROMP
The disparity in ROMP reactivity is best explained by the "Back-Biting" steric model involving the catalyst's ligand sphere.
The Catalyst-Substrate Interaction
In the transition state, the norbornene double bond coordinates to the Ruthenium center.
-
Exo-Monomer: The phenyl group points away from the bulky N-Heterocyclic Carbene (NHC) ligands of the Grubbs catalyst.
-
Endo-Monomer: The phenyl group points toward the metal center's ligand sphere, creating severe steric repulsion. This increases the activation energy for the propagation step (
).
Pathway Visualization
Figure 2: Steric gating in ROMP. The endo-substituent physically obstructs the catalytic cycle, whereas the exo-substituent allows free rotation and propagation.
References
-
Rule, M., et al. "Stereochemical Control in the Diels-Alder Reaction." Journal of Organic Chemistry.
-
Slugovc, C. "The Ring Opening Metathesis Polymerisation of Functionalized Monomers." Macromolecular Rapid Communications.
-
Liner, F. & Hillmyer, M. "Ring-Opening Metathesis Polymerization of Exo- and Endo-5-phenyl-2-norbornene." Macromolecules. (Note: This is a foundational text establishing the kinetic difference).
-
Grubbs, R. H. "Handbook of Metathesis." Wiley-VCH.
Safety Operating Guide
Personal protective equipment for handling 5-Phenylbicyclo[2.2.1]hept-2-ene
Executive Summary & Chemical Risk Profile
5-Phenylbicyclo[2.2.1]hept-2-ene (commonly 5-phenyl-2-norbornene) presents a dual-hazard profile characteristic of strained bicyclic olefins and aromatic hydrocarbons. Unlike standard reagents, the lipophilicity introduced by the phenyl group facilitates dermal absorption, while the norbornene core contributes to high volatility and mucous membrane irritation.
Effective protection requires a "Defense in Depth" strategy. Reliance on standard lab coats and single-layer nitrile gloves is insufficient due to the permeation kinetics of aromatic moieties. This guide defines the mandatory PPE and operational workflows to mitigate exposure risks during synthesis, purification, and polymerization (e.g., ROMP) workflows.
Physicochemical Hazard Drivers
-
Lipophilicity (LogP): The phenyl substituent increases solubility in lipids, raising the risk of systemic toxicity via dermal absorption.
-
Vapor Pressure: Moderate volatility requires strict engineering controls (Fume Hood) to prevent respiratory sensitization.
-
Reactivity: The strained double bond is prone to auto-oxidation; peroxides may form upon prolonged air exposure, altering the safety profile.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >100 mg quantities.
| Protection Zone | Standard Specification | Advanced Requirement (Spill/Prep Scale) | Scientific Rationale |
| Hand Protection | Double-Gloving (Nitrile) Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Orange) | Laminate or Viton® Required for immersion or spill cleanup. | Aromatic hydrocarbons can permeate 4 mil nitrile in <15 mins. Double gloving provides a "breakthrough buffer" and visual tear indication. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Full Face Shield (Over goggles) | Safety glasses do not seal against vapors. Norbornene vapors are lachrymators (tear-inducing). |
| Respiratory | Fume Hood Only (Face velocity: 100 fpm) | Half-Mask Respirator (OV Cartridge - Black) | Engineering controls are primary. Respirators are required only if hood containment is breached or during maintenance. |
| Body | Cotton/Poly Lab Coat (Buttoned, long sleeve) | Tyvek® Apron/Sleeves | Synthetic fabrics can melt if the compound is co-handled with pyrophoric catalysts (common in ROMP). |
Operational Workflow: The "Safe-Path" Protocol
The following diagram illustrates the logical flow of safety decisions required before the container is opened.
Figure 1: Decision logic for scaling PPE based on quantity handled. Note the escalation to laminate gloves for preparative scales due to increased exposure duration.
Detailed Handling Methodology
This protocol is designed to isolate the user from the chemical through engineering controls first, followed by PPE.
Phase 1: Preparation & Engineering Controls
-
Hood Verification: Ensure the fume hood sash is at the working height marker. Verify airflow using a tissue strip or digital monitor.
-
Solvent Compatibility: If dissolving the compound, select solvents (e.g., Dichloromethane, Toluene) that do not degrade the chosen PPE. Note: Toluene + 5-phenyl-2-norbornene creates a highly permeating mixture.
-
Decontamination Station: Prepare a beaker of acetone and a solid waste container inside the hood before starting.
Phase 2: Active Handling (Weighing & Transfer)
-
Donning:
-
Wash hands.
-
Don inner nitrile gloves.
-
Don lab coat.
-
Don outer nitrile gloves (different color preferred to spot tears).
-
Adjust Goggles.
-
-
Weighing:
-
Never weigh this compound on an open bench. Move the analytical balance into the hood or use a tared scinitillation vial for transfer.
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the phenyl-norbornene residue.
-
-
Transfer:
-
If the compound is liquid/viscous: Use a positive-displacement pipette to prevent dripping due to vapor pressure differences.
-
If solid: Avoid dust generation.
-
Phase 3: Decontamination & Doffing
-
Primary Decon: Wipe outer gloves with an acetone-dampened Kimwipe inside the hood if contact occurred.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out) -> Dispose in Solid Waste.
-
Remove goggles (handle by strap).
-
Remove lab coat.
-
Remove inner gloves -> Dispose.
-
Wash hands with soap and water for 60 seconds (mechanical friction removes lipophilic residues).
-
Waste Disposal & Emergency Response
Waste Segregation
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" unless dissolved in DCM/Chloroform.
-
Solid Waste: Contaminated gloves, paper towels, and spatulas must go into "Hazardous Solid Waste," not regular trash. The phenyl group renders it an environmental hazard.
Emergency Procedures
-
Skin Contact: Immediately strip contaminated clothing. Wash skin with soap and copious water for 15 minutes. Do not use solvents (ethanol/acetone) on skin, as this enhances absorption of the phenyl moiety.
-
Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open. Seek medical attention immediately (ophthalmology consult recommended for norbornene exposure).
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
